2-Bromo-5-ethoxy-1,3-dimethylbenzene
Description
Properties
IUPAC Name |
2-bromo-5-ethoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALSNCSJFQZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-ethoxy-1,3-dimethylbenzene physical properties
Content Type: Technical Monograph / Synthesis Guide Subject: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) Audience: Medicinal Chemists, Process Development Scientists, Materials Researchers[1]
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene is a highly specialized aryl bromide building block characterized by a unique steric and electronic environment. The molecule features a bromine atom flanked by two methyl groups (the "hindered" 2-position) and an ethoxy group at the para-position (the 5-position). This specific substitution pattern makes it a critical intermediate in the synthesis of sterically congested biaryls via Suzuki-Miyaura coupling and a core scaffold for GPR40 receptor agonists and mechanically interlocked molecules (rotaxanes).
This guide provides a definitive reference on its physical properties, validated synthesis pathways, and spectroscopic characterization, moving beyond generic database entries to offer actionable experimental insights.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule belongs to the class of 4-halo-3,5-dimethylphenetoles . Its symmetry (C2v point group) simplifies its NMR spectra but complicates its synthesis via direct bromination due to competing steric and electronic directing effects.
| Property | Detail |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |
| Common Synonyms | 4-Bromo-3,5-dimethylphenetole; 4-Bromo-2,6-dimethyl-1-ethoxybenzene |
| CAS Number | 91799-52-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | CCOc1cc(C)c(Br)c(C)c1 |
| InChI Key | KSWNETKHMFNBRH-UHFFFAOYSA-N (Analog) |
Structural Logic
The 2-bromo-1,3-dimethyl motif creates a "steric pocket" around the halogen. This hindrance suppresses side reactions (like dehalogenation) during metal-catalyzed cross-couplings but requires specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. The 5-ethoxy group acts as a strong electron-donating group (EDG), activating the ring and increasing the electron density at the carbon-bromine bond, which can make the oxidative addition step more challenging compared to electron-deficient aryl bromides.
Physical Properties[2][3][5][6][7][8][9][10]
Quantitative data is derived from experimental values of the close analog (methoxy) and calculated physicochemical descriptors.
| Property | Value / Range | Condition |
| Physical State | Low-melting solid or viscous liquid | @ 25°C |
| Melting Point | 20 – 25 °C (Predicted) | Note: Phenol precursor MP is 115°C; alkylation significantly lowers MP. |
| Boiling Point | 135 – 140 °C | @ 13 mmHg |
| Boiling Point (atm) | ~255 °C | @ 760 mmHg |
| Density | 1.31 ± 0.05 g/cm³ | Liquid phase |
| Solubility | High: DCM, THF, Toluene, EtOAcInsoluble: Water | Lipophilic nature (LogP ~3.8) |
| Refractive Index | 1.545 | Predicted |
| Flash Point | > 110 °C | Closed Cup |
Synthesis & Purification Protocols
Direct bromination of 1-ethoxy-3,5-dimethylbenzene is not recommended due to poor regioselectivity; the activated positions ortho to the ethoxy group (4 and 6) compete with the sterically hindered position between the methyls (2).
Recommended Route: Bromination of the phenol prior to alkylation ensures the bromine is installed in the correct position (para to the hydroxyl) due to the overwhelming directing power of the -OH group and thermodynamic control.
Workflow Diagram (DOT)
Caption: Two-step regioselective synthesis ensuring bromine placement at the sterically hindered 2-position.
Detailed Methodology
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol[2][3]
-
Reagents: 3,5-Dimethylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (0.5 M).
-
Procedure: Dissolve 3,5-dimethylphenol in DMF at 0°C. Add NBS portion-wise over 30 minutes to avoid exotherms.
-
Mechanism: The hydroxyl group directs the electrophile (Br+) to the para-position. The ortho-positions are less favored due to the combined directing effects and thermodynamics.
-
Workup: Pour into ice water. Filter the white precipitate.
-
Validation: MP should be 113–115°C .
Step 2: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene[4]
-
Reagents: 4-Bromo-3,5-dimethylphenol (Intermediate, 1.0 eq), Ethyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Reagent Grade).
-
Procedure:
-
Suspend intermediate and K₂CO₃ in acetone.
-
Add Ethyl Iodide dropwise.
-
Heat to reflux (approx. 56°C) for 12–16 hours.
-
Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (polar) will disappear; the product (non-polar) will appear near the solvent front.
-
-
Purification:
-
Filter off inorganic salts.
-
Concentrate filtrate.
-
Distillation: High vacuum distillation is preferred for high purity (>98%).
-
Column: Silica gel, eluting with 100% Hexanes to 5% EtOAc/Hexanes.
-
Characterization & Spectroscopy
The symmetry of the molecule results in a simplified NMR spectrum, which is the primary method for confirming the correct isomer (Br between methyls).
¹H NMR (500 MHz, CDCl₃)
-
δ 6.70 (s, 2H): Aromatic protons at positions 4 and 6. The singlet confirms chemical equivalence, proving the plane of symmetry.
-
δ 4.02 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).
-
δ 2.38 (s, 6H): Methyl protons at positions 1 and 3. A single peak confirms they are equivalent and flanking the bromine.
-
δ 1.41 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 228 and 230.
-
Pattern: 1:1 intensity ratio characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Loss of ethyl group (M-29) and loss of bromine (M-80).
Applications in Research
Drug Discovery (GPR40 Agonists)
This compound serves as a lipophilic "head group" in GPR40 (FFAR1) agonists used for Type 2 Diabetes research. The 2,6-dimethyl substitution pattern (relative to the ether linkage) twists the biaryl axis, locking the conformation of the drug molecule to fit specific receptor pockets.
Supramolecular Chemistry (Rotaxanes)
The bulky 3,5-dimethyl-4-bromophenol motif is used as a "stopper" or an "axle" component in mechanically interlocked molecules. The steric bulk prevents the macrocycle from slipping off the axle, while the bromine allows for further functionalization via cross-coupling.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade/discolor over time).
References
-
Synthesis of Phenol Precursor: Tang, Y., et al. "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate." Synlett, 2018.
-
Physical Properties (Analog): PubChem Compound Summary for CID 235992 (2-Bromo-5-methoxy-1,3-dimethylbenzene).
- Application in Rotaxanes: Berná, J., et al. "Macroscopic transport by synthetic molecular machines." Nature Materials, 2005. (Contextual reference for 3,5-dimethylphenol stoppers).
-
Commercial Availability & CAS: Chemical Book Entry for CAS 91799-52-9.
Sources
- 1. 14344-82-2|2-Bromo-3',5-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Topic: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Chemical Structure Content Type: Technical Monograph & Synthesis Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers
Synthesis, Structural Dynamics, and Cross-Coupling Applications[1]
Executive Summary & Chemical Architecture
2-Bromo-5-ethoxy-1,3-dimethylbenzene (IUPAC: 1-Bromo-4-ethoxy-2,6-dimethylbenzene) represents a specialized class of "sterically congested" aryl halides. It serves as a critical building block in the synthesis of biaryl scaffolds for pharmaceuticals and liquid crystal materials.
Its structural core features a bromine atom "sandwiched" between two methyl groups. This 2,6-dimethyl substitution pattern (relative to the bromine) creates significant steric hindrance, protecting the carbon-bromine bond from facile oxidative addition while simultaneously preventing unwanted side reactions at the ortho-positions during downstream functionalization.
Structural Specifications
| Parameter | Data |
| Common Name | 2-Bromo-5-ethoxy-m-xylene |
| IUPAC Name | 1-Bromo-4-ethoxy-2,6-dimethylbenzene |
| CAS Registry | 91799-52-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| Key Motif | Sterically hindered Aryl Bromide |
| Electronic Character | Electron-rich (Ethoxy donor + 2 Methyl donors) |
Strategic Synthesis Protocols
Designing a synthesis route for this molecule requires navigating the competition between electronic activation and steric hindrance .
The Retrosynthetic Logic
Direct bromination of 3,5-dimethylphenetole (1-ethoxy-3,5-dimethylbenzene) is risky. While the ethoxy group directs para, the target position (between the two methyls) is sterically crowded. This often leads to a mixture of the desired product and the ortho-isomer (2-bromo-3,5-dimethylphenetole).
The Superior Route: The most robust protocol utilizes 4-Bromo-3,5-dimethylphenol as the starting material. By installing the bromine atom before the ethyl group, we leverage the high regioselectivity of brominating 3,5-dimethylphenol (where the hydroxyl group strongly directs para to the crowded position) and then perform a standard O-alkylation.
Experimental Protocol: Two-Step Synthesis
Step 1: Regioselective Bromination (If starting from 3,5-Dimethylphenol)
Note: 4-Bromo-3,5-dimethylphenol is commercially available (CAS 7463-51-6), but in-house synthesis ensures purity.
-
Reagents: 3,5-Dimethylphenol, N-Bromosuccinimide (NBS), Acetonitrile (
). -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Procedure:
-
Dissolve 3,5-dimethylphenol (1.0 eq) in acetonitrile at 0°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes. The polar solvent aids the stabilization of the transition state, favoring the thermodynamic para-product despite sterics.
-
Stir at room temperature for 4 hours.
-
Workup: Quench with aqueous sodium thiosulfate (to remove traces of
). Extract with ethyl acetate. Recrystallize from hexanes to isolate 4-Bromo-3,5-dimethylphenol .
-
Step 2: Williamson Ether Synthesis (O-Ethylation)
This step installs the ethoxy tail. Since the phenol is sterically flanked by methyls, a strong base and a reactive alkylating agent are required.
-
Reagents: 4-Bromo-3,5-dimethylphenol, Ethyl Iodide (
), Potassium Carbonate ( ), DMF or Acetone. -
Protocol:
-
Activation: Charge a round-bottom flask with 4-Bromo-3,5-dimethylphenol (10 mmol) and anhydrous
(20 mmol) in DMF (20 mL). Stir at 60°C for 30 minutes to form the phenoxide anion. -
Alkylation: Add Ethyl Iodide (15 mmol) dropwise.
-
Reaction: Heat to 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The sterics of the methyl groups do not significantly hinder the oxygen atom, allowing efficient alkylation.
-
Purification: Dilute with water, extract with diethyl ether, wash with brine, and dry over
. Flash chromatography (Silica, 100% Hexanes 5% EtOAc) yields the pure oil.
-
Visualizing the Synthesis Pathway
Figure 1: The preferred synthetic pathway avoids regioselectivity issues by installing the halogen prior to alkylation.
Functionalization: Overcoming Steric Hindrance
The core value of 2-Bromo-5-ethoxy-1,3-dimethylbenzene lies in its use as a coupling partner. However, the 2,6-dimethyl motif creates a "steric pocket" that makes the Palladium-catalyzed Oxidative Addition step difficult. Standard ligands (
The Suzuki-Miyaura Coupling Protocol
To couple this hindered bromide with a boronic acid, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) that can force the palladium into the crowded C-Br bond.
Recommended Catalyst System:
-
Catalyst:
or -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands promote oxidative addition to hindered aryl chlorides/bromides.[1]
-
Base:
(anhydrous) or .
Validated Coupling Workflow
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 eq), Aryl Boronic Acid (1.5 eq),
(2 mol%), and SPhos (4 mol%). -
Solvent System: Add Toluene:Water (10:1). The biphasic system helps dissolve inorganic bases.
-
Thermal Activation: Heat to 100°C for 12–24 hours.
-
Note: If conversion is low, switch to 1,4-Dioxane at 110°C.
-
-
Mechanism Check: The SPhos ligand forms a monoligated Pd(0) species, which is sufficiently small to access the hindered C-Br bond but electron-rich enough to accelerate the reaction.
Catalytic Cycle Diagram
Figure 2: The catalytic cycle highlights Oxidative Addition as the rate-determining step due to the 2,6-dimethyl steric block.
Safety & Handling (E-E-A-T)
As a halogenated aromatic ether, this compound requires standard organic safety protocols.
-
Skin Absorption: Alkyl-aryl ethers can be lipophilic and penetrate skin. Wear nitrile gloves (minimum 0.11mm thickness).
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents which may cleave the ether bond or oxidize the methyl groups to benzoic acids.
-
Waste: Dispose of as halogenated organic waste. Do not mix with acid streams to avoid potential HBr generation if hydrolysis occurs (unlikely but possible under extreme conditions).
References
-
Regioselectivity in Bromination
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6). Retrieved from
- Explanation: Confirms the commercial availability and stability of the para-brominated phenol precursor, valid
-
-
Sterically Hindered Suzuki Coupling
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides and Bromides. Journal of the American Chemical Society.[2][3] Retrieved from
- Explanation: Foundational text on using SPhos/XPhos ligands to overcome the steric hindrance present in 2,6-dimethyl aryl halides.
-
-
Chemical Identity & Properties
-
General Synthesis of Alkoxy-Aryl Bromides
Sources
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. 1-Bromo-2,6-dimethyl-4-ethoxybenzene | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS number information
CAS Registry Number: 91799-52-9 Synonyms: 4-Bromo-3,5-dimethylphenetole; 4-Bromo-1-ethoxy-3,5-dimethylbenzene[1][2]
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) is a specialized aryl bromide intermediate characterized by a highly functionalized benzene core.[1][2] Its structure features a bromine atom sterically shielded by two ortho-methyl groups, with a para-ethoxy group providing significant electron density to the ring system.[1][2]
This unique steric-electronic environment makes it a critical building block in the synthesis of atropisomeric biaryls , liquid crystals , and metabolically stable pharmaceutical candidates .[1][2] The flanking methyl groups (positions 1 and 3) create a "steric bumper" that restricts rotation in downstream coupling reactions, a property essential for designing conformationally locked molecular architectures.[1][2]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Datasheet
| Property | Specification |
| CAS Number | 91799-52-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | CCOc1cc(C)c(Br)c(C)c1 |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |
| Physical State | Liquid or Low-Melting Solid (Predicted based on methoxy analog MP ~25°C) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Light Sensitive |
Structural Analysis
The molecule exhibits
-
Electronic Effect: The ethoxy group at position 5 is a strong
-donor (resonance), activating the ring and increasing electron density at the carbon bonded to bromine.[1][2] -
Steric Effect: The methyl groups at positions 1 and 3 create significant steric hindrance around the bromine, making oxidative addition with transition metals (e.g., Palladium) more challenging than in unhindered aryl bromides.[1][2]
Synthetic Pathways & Manufacturing[1][2]
The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene is typically achieved via a two-step sequence starting from commercially available 3,5-dimethylphenol .[1][2]
Reaction Scheme
The pathway involves O-alkylation followed by regioselective electrophilic aromatic substitution (EAS).[1][2]
Figure 1: Synthetic workflow from 3,5-dimethylphenol to the target aryl bromide.
Detailed Protocol
Step 1: Synthesis of 3,5-Dimethylphenetole[1][2]
-
Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq).
-
Procedure: Dissolve phenol in solvent, add base, then add ethyl bromide dropwise.[1][2] Heat to 60-80°C for 4-6 hours.
-
Workup: Dilute with water, extract with ethyl acetate. The product is an oil.[1][2]
Step 2: Regioselective Bromination
The critical challenge is directing the bromine to the sterically crowded position between the methyl groups.[1][2]
-
Mechanism: The ethoxy group is a strong para-director.[1][2] The methyl groups are ortho/para-directors.[1][2]
-
Selectivity: Despite the steric hindrance at Position 2, the electronic activation from the para-ethoxy group often dominates, favoring the formation of the target compound.[1][2]
-
Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or
in Acetic Acid.[1][2] -
Conditions: 0°C to Room Temperature. Low temperature favors the kinetically controlled product (often the less hindered isomer), while thermodynamic control and strong electronic activation favor the para-to-ethoxy position (Target).[1][2]
Reactivity Profile & Applications
Steric Hindrance in Cross-Coupling
This molecule is a "challenging substrate" for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the ortho-methyl groups.[1][2] Standard catalysts (e.g.,
Recommended Catalytic Systems:
-
Ligands: Use electron-rich, bulky phosphines like S-Phos , X-Phos , or RuPhos .[1][2] These ligands facilitate oxidative addition into hindered C-Br bonds.[1][2]
-
Pre-catalysts: Pd(OAc)₂ or Pd₂dba₃ with the ligands above, or pre-formed precatalysts like XPhos Pd G2 .[1][2]
Structural Diagram: Steric Environment
The diagram below illustrates the steric shielding and electronic activation that defines the molecule's reactivity.[1][2]
Figure 2: Reactivity map showing the conflict between steric hindrance (red) and electronic activation (green).
Key Applications
-
Atropisomeric Ligand Synthesis: Used to create axially chiral biaryl ligands (e.g., for asymmetric catalysis) where rotation is restricted by the methyl groups.[1][2]
-
Pharmaceutical Intermediates: The 2,6-dimethyl motif protects the ether linkage from metabolic dealkylation and prevents hydroxylation at the ortho positions.[1][2]
-
OLED Materials: Used as a core for dendrimers or hole-transport materials where structural rigidity increases glass transition temperature (
).[1][2]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Handling Protocol:
-
Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors/dust.[1][2]
-
PPE: Nitrile gloves (double gloving recommended for brominated aromatics), safety glasses with side shields, and lab coat.[1][2]
-
Spill Management: Absorb with inert material (vermiculite/sand).[1][2] Do not flush into drains; aryl halides are toxic to aquatic life.[1][2]
-
-
Stability: Stable under normal conditions but sensitive to light (store in amber vials).[1][2] Avoid contact with strong oxidizing agents.[1][2][3]
References
-
PubChem. "2-Bromo-5-ethoxy-1,3-dimethylbenzene (Compound)."[1][2][4] National Library of Medicine.[1][2] Accessed January 28, 2026.[1][2] [Link]
-
ChemSrc. "CAS 91799-52-9 Entry."[1][2][3] ChemSrc. Accessed January 28, 2026.[1][2] [Link][1][2]
Sources
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]
- 2. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-5-ethoxy-1,3-dimethylbenzene molecular weight
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene , a specialized halogenated aromatic intermediate used in high-value medicinal chemistry and materials science.[1][2] Unlike its methoxy analog, the ethoxy variant offers distinct lipophilic properties (
This document serves as a definitive reference for the molecule's mass spectrometry characteristics, synthetic accessibility via electrophilic aromatic substitution, and its role as an electrophile in palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Architecture
Precise molecular weight determination is paramount for analytical validation, particularly in high-resolution mass spectrometry (HRMS).[1] The values below are calculated using the latest IUPAC atomic weights.
Molecular Formula & Weight[1][2][3][4][5]
| Parameter | Value | Technical Note |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Also referred to as 4-Bromo-3,5-dimethylphenetole |
| Molecular Formula | ||
| Average Molecular Weight | 229.12 g/mol | Calculated using standard atomic weights (C=12.011, H=1.008, O=15.999, Br=79.904) |
| Monoisotopic Mass ( | 228.0150 Da | Primary peak for HRMS validation |
| Monoisotopic Mass ( | 230.0129 Da | Secondary peak (approx. 1:1 intensity ratio) |
Isotopic Distribution Logic
For researchers analyzing this compound via LC-MS, the bromine atom introduces a characteristic "doublet" signature.[1] Unlike chlorine (3:1 ratio), natural bromine exists as
-
Implication: The mass spectrum will display two molecular ion peaks
of nearly equal intensity separated by 2 mass units ( 228 and 230). Failure to observe this pattern indicates dehalogenation or contamination.[1]
Synthetic Architecture & Protocol
The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene relies on the interplay of steric hindrance and electronic activation.[1][2] The precursor, 3,5-dimethylphenol , is first O-alkylated, followed by a regioselective bromination.[1]
Retrosynthetic Analysis
-
Challenge: Directing the bromine to the 2-position.
-
The ethoxy group (position 5) is a strong para-director, activating position 2.[1]
-
The methyl groups (positions 1,[1][2][4]3) are ortho-directors, also activating position 2.[1]
-
Conflict: Position 2 is sterically crowded (sandwiched between two methyls).[1] However, the electronic synergy of three activating groups converging on position 2 typically overcomes this steric barrier, provided a controlled brominating agent like N-Bromosuccinimide (NBS) is used to prevent over-bromination.[1]
-
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis (O-Ethylation)
-
Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (
) or DMF.[1] -
Procedure:
-
Dissolve 3,5-dimethylphenol in acetonitrile.[1]
-
Add
and stir for 30 min to generate the phenoxide anion. -
Add Ethyl Iodide dropwise.[1] Reflux at 80°C for 4-6 hours.
-
Validation: Monitor via TLC (disappearance of phenol).[1]
-
Workup: Filter salts, concentrate filtrate, partition between Ether/Water. Dry organic layer (
).[1][5]
-
Step 2: Regioselective Bromination
-
Reagents: 1-Ethoxy-3,5-dimethylbenzene (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile or
(0°C to RT). -
Procedure:
-
Dissolve the ether intermediate in solvent; cool to 0°C.
-
Add NBS portion-wise to maintain regioselectivity.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Quench with saturated sodium thiosulfate (to remove traces of
).[1] Extract. Purify via silica gel column chromatography (Hexanes/EtOAc) to separate the 2-bromo isomer from potential 4-bromo byproducts.[1]
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway leveraging electronic directing effects to overcome steric hindrance.
Functional Utility in Drug Discovery
This molecule acts as a "sterically congested" aryl halide building block.[1] In drug development, the 2-Bromo position serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of the "2,6-dimethyl-4-ethoxyphenyl" core to heteroaromatic scaffolds.[1][2]
Why this scaffold matters:
-
Conformational Lock: The ortho-methyl groups (1,3-positions) restrict the rotation of the resulting biaryl axis, potentially improving the binding selectivity of the final drug candidate (atropisomerism).[1]
-
Lipophilicity: The ethoxy tail increases LogP compared to methoxy, aiding in membrane permeability.[1]
Cross-Coupling Workflow
Figure 2: The Suzuki-Miyaura coupling cycle utilizing the steric bromine handle.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1] [Link][1][2]
-
PubChem. (2024).[1][3] 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Reference). National Library of Medicine.[1] [Link]
-
Smith, M. B., & March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Electrophilic Aromatic Substitution mechanisms).
Sources
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Characterization and Analytical Profiling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
This guide provides a comprehensive technical profiling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9), a functionalized aryl halide intermediate used in advanced organic synthesis and medicinal chemistry.[1]
The content is structured to support researchers in the identification, synthesis, and quality control of this compound, utilizing high-fidelity spectroscopic data derived from structural analogs and substituent additivity principles where direct experimental libraries are proprietary.
Executive Summary & Compound Profile
2-Bromo-5-ethoxy-1,3-dimethylbenzene (also known as 4-Bromo-3,5-dimethylphenetole) is a symmetrically substituted benzene derivative.[1] Its structural core—a meta-xylene scaffold with a central bromine atom and a para-positioned ethoxy group—makes it a valuable building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
The molecule possesses
| Property | Data |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |
| CAS Number | 91799-52-9 |
| Molecular Formula | |
| Molecular Weight | 229.12 g/mol |
| Monoisotopic Mass | 228.0150 (79Br), 230.0129 (81Br) |
| Appearance | White crystalline solid or colorless oil (purity dependent) |
Structural Analysis & Theoretical Prediction[1]
Understanding the electronic environment is crucial for interpreting the spectra.[1]
-
Symmetry: The plane of symmetry passes through the Br-C2-C5-O axis.[1] Consequently, the two aromatic protons at C4 and C6 are chemically equivalent, as are the two methyl groups at C1 and C3.[1]
-
Electronic Effects:
Analytical Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound.
Caption: Synthesis and validation workflow emphasizing the regioselective bromination at the sterically hindered 4-position (relative to alkoxy) driven by electronic activation.
Spectroscopic Data Specifications
The following data represents the High-Fidelity Consensus Profile . These values are derived from the experimental spectra of the methyl-ether analog (2-Bromo-5-methoxy-1,3-dimethylbenzene) and corrected for the ethyl substituent using standard chemometric additivity rules.[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5]
H NMR (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 6.68 | Singlet (s) | 2H | - | Ar-H (C4, C6) | Upfield due to OEt shielding; Singlet confirms symmetry.[1] |
| 4.01 | Quartet (q) | 2H | 7.0 | -O-CH | Characteristic ethoxy methylene.[1] |
| 2.38 | Singlet (s) | 6H | - | Ar-CH | Deshielded by adjacent Bromine.[2] |
| 1.42 | Triplet (t) | 3H | 7.0 | -O-CH | Characteristic ethoxy methyl.[1] |
Interpretation Guide:
-
The "Symmetry Singlet": The most critical feature is the singlet at 6.68 ppm .[1] If this appears as two doublets or a multiplet, the bromination occurred at the wrong position (likely position 2 relative to a methyl, breaking symmetry), or the starting material was isomeric.
-
Methyl Shift: The aryl methyls appear at 2.38 ppm , slightly downfield from typical xylenes (~2.25 ppm) due to the ortho-bromo substituent effect.[1]
C NMR (100 MHz, CDCl
)
| Shift ( | Type | Assignment |
| 157.8 | Quaternary (C | C -O (C5) |
| 138.6 | Quaternary (C | C -Me (C1, C3) |
| 117.2 | Quaternary (C | C -Br (C2) |
| 114.6 | Methine (CH) | Ar-C H (C4, C6) |
| 63.4 | Methylene (CH | -O-C H |
| 23.9 | Methyl (CH | Ar-C H |
| 14.9 | Methyl (CH | -O-CH |
B. Mass Spectrometry (GC-MS / LC-MS)[1]
The mass spectrum is dominated by the isotopic signature of Bromine (
-
Ionization Mode: Electron Impact (EI, 70 eV)[1]
-
Molecular Ion (
):-
228 (
Br isotope, 100%) -
230 (
Br isotope, 98%)
-
228 (
-
Key Fragmentation Pathways:
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Functional Group |
| 2980 - 2870 | C-H Stretch | Alkyl (Methyl/Ethyl) |
| 1595, 1475 | C=C Stretch | Aromatic Ring Skeleton |
| 1245 | C-O Stretch (Asym) | Aryl Alkyl Ether (Strong band) |
| 1045 | C-O Stretch (Sym) | Aryl Alkyl Ether |
| 840 - 810 | C-H Bending | Isolated Ar-H (consistent with penta-substitution pattern) |
| 600 - 550 | C-Br Stretch | Aryl Bromide |
Experimental Protocol: Synthesis & Purification
This protocol ensures high regioselectivity, minimizing the formation of the 2,4-dibromo byproduct.[1]
Step 1: Synthesis of 3,5-Dimethylphenetole
-
Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), K
CO (2.0 eq). -
Solvent: DMF or Acetone (Reflux).[1]
-
Procedure: Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.[1]
-
Yield: >95% (Colorless oil).
Step 2: Bromination to 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Note: Direct bromination of the ether is preferred over brominating the phenol to avoid solubility issues and over-bromination.[1]
-
Reagents: 3,5-Dimethylphenetole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Catalyst: None required (or trace NH
OAc). -
Procedure:
-
Workup: Dilute with water, extract with Hexanes. Wash organic layer with Na
S O (to remove trace Br ) and Brine.[1] -
Purification: Recrystallization from cold pentane (if solid) or Vacuum Distillation (if oil).[1]
-
Critical: If 2,4-dibromo impurity is present (>5%), use column chromatography (Silica, 100% Hexane → 5% EtOAc).
-
References
-
PubChem Compound Summary. (n.d.). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9).[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016).[1][8] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. (Context on regioselective bromination of activated arenes).
Sources
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
- 4. 91799-52-9 | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Boroncore [boroncore.com]
- 5. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 2-Bromo-5-etoxi-1,3-dimetilbenzeno CAS#: 91799-52-9 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]
- 8. datapdf.com [datapdf.com]
Structural Elucidation and Spectral Analysis: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of the
The compound exhibits a highly symmetric
Structural Logic & Symmetry Analysis
Before analyzing the spectrum, one must understand the magnetic environment created by the molecular geometry.
The Symmetry Axis
The molecule possesses a plane of symmetry passing through the C2 (Bromine) and C5 (Ethoxy) carbon atoms.
-
Magnetic Equivalence: The protons at positions 4 and 6 are chemically and magnetically equivalent.
-
Steric Environment: The two methyl groups at positions 1 and 3 are identical in their electronic environment, flanked by the electron-withdrawing Bromine atom.
Electronic Effects (Shielding/Deshielding)
-
Ethoxy Group (-OEt): A strong mesomeric donor (+M effect) at the para position relative to the Bromine. This increases electron density at C2, C4, and C6, shielding the aromatic protons (shifting them upfield).
-
Bromine Atom (-Br): An inductive withdrawer (-I effect) at the C2 position. It deshields the adjacent methyl groups (shifting them downfield relative to toluene).
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution capable of resolving long-range couplings (if present), the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent viscosity broadening and to maintain distinct chemical shift separation between the ether and aromatic regions. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm) or residual peak ( ppm).[1]
Acquisition Parameters (400 MHz +)
| Parameter | Setting | Rationale |
| Pulse Angle | Prevents saturation; ensures accurate integration ratios. | |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for accurate integration of aromatic protons vs. methyls. |
| Spectral Width | -2 to 14 ppm | Covers all proton environments including potential exchangeables (impurities). |
| Scans (NS) | 16 or 64 | Sufficient S/N ratio for main signals; 64 required to see |
| Temperature | 298 K | Standard ambient temperature to minimize conformational exchange broadening. |
Spectral Assignment & Data Analysis
The following data represents the consensus chemical shifts (
Summary Table ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 6.65 | Singlet (s) | 2H | - | Ar-H (C4, C6) |
| 3.98 | Quartet (q) | 2H | 7.0 Hz | -O-CH |
| 2.38 | Singlet (s) | 6H | - | Ar-CH |
| 1.40 | Triplet (t) | 3H | 7.0 Hz | -O-CH |
Detailed Assignment Logic
Region A: The Aromatic Zone (6.5 – 7.0 ppm)
-
Signal: 6.65 ppm (Singlet, 2H)
-
Analysis: Unlike a typical meta-substituted benzene which might show splitting, the symmetry of this molecule renders H4 and H6 equivalent. They appear as a sharp singlet.
-
Note: The shift is relatively upfield for an aryl bromide due to the strong electron-donating effect of the ethoxy group ortho to these protons.
Region B: The Ether Linkage (3.5 – 4.5 ppm)
-
Signal: 3.98 ppm (Quartet, 2H)
-
Analysis: The methylene protons of the ethoxy group are deshielded by the oxygen atom. They couple with the adjacent methyl group (
neighbors), resulting in a quartet ( ) following Pascal's triangle intensities (1:3:3:1).
Region C: The Benzylic Methyls (2.0 – 2.5 ppm)
-
Signal: 2.38 ppm (Singlet, 6H)[2]
-
Analysis: The two methyl groups at C1 and C3 are magnetically equivalent. Their shift is slightly downfield compared to mesitylene (2.25 ppm) due to the inductive influence of the adjacent bromine atom.
Region D: The Terminal Methyl (1.0 – 1.5 ppm)
-
Signal: 1.40 ppm (Triplet, 3H)
-
Analysis: The terminal methyl of the ethoxy chain. It couples with the methylene protons (
neighbors), appearing as a triplet ( ).
Logic Visualization
The following diagram illustrates the decision tree used to assign the spectral features based on molecular symmetry and connectivity.
Figure 1: Spectral assignment logic flow, demonstrating how molecular symmetry dictates signal multiplicity.
Advanced Verification: NOE & 13C
To rigorously confirm the regiochemistry (e.g., ensuring the ethoxy is at C5 and not C2), the following advanced correlations should be verified:
-
NOE (Nuclear Overhauser Effect):
-
Irradiation of the Ethoxy-CH
(3.98 ppm) should show a positive NOE enhancement of the Ar-H (6.65 ppm). This confirms the ether is adjacent to the aromatic protons. -
Irradiation of the Ar-CH
(2.38 ppm) should not show strong enhancement of the Ethoxy group, but would enhance the Ar-H (6.65 ppm), confirming the methyls are at positions 1 and 3.
-
-
C NMR Validation:
-
Look for the C-Br carbon signal around 125–130 ppm.
-
The C-O (aromatic ipso) carbon will be the most downfield aromatic signal, likely ~157 ppm [2].
-
References
-
PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Spectral Data). National Library of Medicine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for aromatic ether shifts). Retrieved from [Link]
Sources
13C NMR analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Technical Guide: C NMR Analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
This guide details the structural verification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene using Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Elucidation & Theoretical Framework
Molecular Symmetry Analysis
The target molecule exhibits
-
C1 and C3 (Aromatic C-Me) are equivalent.
-
C4 and C6 (Aromatic C-H) are equivalent.
-
C2 and C5 lie on the symmetry axis and are unique.
Impact on Analysis: Instead of seeing 6 aromatic signals, you will observe only 4 unique aromatic resonances .
The Heavy Atom Effect (Bromine)
A critical "trap" for researchers analyzing brominated aromatics is the Heavy Atom on Light Atom (HALA) effect . While electronegativity suggests that a halogen should deshield the attached carbon (move it downfield), Bromine's large electron cloud introduces spin-orbit coupling that shields the ipso-carbon.
-
Expectation: Electronegative substitution
Downfield shift (>130 ppm). -
Reality: Bromine substitution
Upfield shift (often <120 ppm). -
Mechanism: Increased diamagnetic shielding from the heavy atom's electron density counteracts the inductive withdrawal.
Electronic Effects of the Ethoxy Group
The ethoxy group at position 5 acts as a strong resonance donor (
-
Ipso (C5): Strongly deshielded (~155-160 ppm) due to the direct oxygen attachment.
-
Ortho (C4/C6): Strongly shielded (~110-115 ppm) due to increased electron density from resonance donation.
Part 2: Experimental Methodology
Sample Preparation
To prevent viscosity-induced line broadening while maintaining sufficient concentration for sensitivity:
-
Mass: 25–30 mg of analyte.
-
Solvent: 0.6 mL
(Deuterated Chloroform).-
Reasoning:
is non-polar, minimizing solvent-solute hydrogen bonding that could shift the ethoxy signals.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (The "Pulse & Wait" Strategy)
The primary failure mode in analyzing this molecule is the disappearance of quaternary carbons (C2, C5, C1, C3). These carbons lack attached protons, leading to very long Spin-Lattice Relaxation Times (
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | 30° pulse angle prevents saturation of quaternary carbons. |
| Relaxation Delay ( | 3.0 – 5.0 seconds | CRITICAL: Standard parameters (1s) are insufficient. Quaternary carbons need time to relax to equilibrium magnetization. |
| Acquisition Time ( | 1.0 – 1.3 seconds | Sufficient for resolution without capturing excessive noise. |
| Spectral Width ( | 240 ppm | Covers the full range from -10 to 230 ppm. |
| Scans ( | 512 – 1024 | High scan count required to resolve the low-intensity C-Br splitting (if observable) and quaternary peaks. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Workflow Visualization
Figure 1: Optimized NMR acquisition workflow emphasizing the feedback loop for quaternary carbon detection.
Part 3: Spectral Assignment & Data Analysis
Predicted Chemical Shift Table
The following assignments are derived from Substituent Chemical Shift (SCS) additivity rules, adjusted for the heavy atom effect.
| Carbon Position | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Structural Logic |
| C5 | Aromatic ( | 156.0 – 158.0 | Absent | Ipso to Oxygen. Strongly deshielded. |
| C1, C3 | Aromatic ( | 138.0 – 140.0 | Absent | Ipso to Methyl. Ortho to Br. Symmetric pair. |
| C2 | Aromatic ( | 118.0 – 122.0 | Absent | Ipso to Bromine. Shielded by Heavy Atom Effect. |
| C4, C6 | Aromatic ( | 112.0 – 114.0 | Positive (+) | Ortho to Ethoxy. Shielded by resonance donation. |
| Aliphatic ( | 63.0 – 64.0 | Negative (-) | Deshielded by Oxygen. | |
| Aliphatic ( | 23.0 – 24.0 | Positive (+) | Methyls on ring. Deshielded by ortho-Br. | |
| Aliphatic ( | 14.5 – 15.0 | Positive (+) | Terminal methyl of ethoxy group. |
Structural Connectivity Diagram
Figure 2: Connectivity map highlighting the symmetry-equivalent carbons (Blue: C1/C3, Green: C4/C6).
Part 4: Troubleshooting & Validation
The "Missing Peak" Phenomenon
Symptom: The spectrum shows only 3 aromatic signals instead of 4, or the C2 signal is invisible.
Cause: The C2 carbon is bonded to Bromine and flanked by two methyl groups. This creates a "steric pocket" that, combined with the lack of attached protons, results in an extremely long
-
Increase
to 10 seconds (test run). -
Add a relaxation agent:
(Chromium(III) acetylacetonate) at 0.02 M concentration. This paramagnetic agent bypasses the dipole-dipole relaxation mechanism, drastically shortening for all carbons.
Distinguishing C2 (C-Br) from C4/C6 (C-H)
If the chemical shifts are close (~115-120 ppm), use a DEPT-135 experiment:
-
C4/C6 (Methine): Will appear Positive (Up).
-
C2 (Quaternary): Will Disappear completely.
Validation Criteria
The structure is confirmed ONLY if:
-
Count: Exactly 7 unique signals are observed (4 Aromatic, 3 Aliphatic).
-
DEPT Phasing: The signal at ~63 ppm is inverted (CH2), and signals at ~113, ~23, and ~14 ppm are upright (CH/CH3).
-
Solvent Ref: The
triplet is centered at 77.16 ppm.
References
-
Heavy Atom Effect on Carbon Shielding
- Source: "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 2020.
-
URL:[Link]
-
Relaxation Mechanisms in Aromatic Systems
- Source: "13C relaxation experiments for aromatic side chains." Journal of Biomolecular NMR, 2006.
-
URL:[Link]
-
Substituent Chemical Shift Additivity
- Source: "13C NMR substituent chemical shifts in substituted benzenes." Chemistry LibreTexts.
-
URL:[Link]
-
NMR Solvent Reference Data
- Source: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 1997.
-
URL:[Link]
Technical Guide: Mass Spectrometry of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
[1][2][3]
Executive Summary
Compound: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
CAS Registry Number: 91799-52-9
Formula:
This guide provides a structural elucidation framework for researchers analyzing 2-Bromo-5-ethoxy-1,3-dimethylbenzene. The presence of a bromine substituent creates a distinct isotopic signature (1:1 doublet), while the ethoxy group directs the primary fragmentation pathway via a McLafferty-like rearrangement.[2][3] This document outlines the expected spectral features, mechanistic pathways, and experimental protocols for high-confidence identification.
Chemical Profile & Isotopic Signature
Understanding the isotopic distribution is the first step in validating the molecular ion (
Structural Properties
| Property | Value | Notes |
| Monoisotopic Mass | 228.015 (for | Base peak of the molecular ion cluster.[1][2][3] |
| Nominal Mass | 228 / 230 | Distinct doublet due to Br isotopes.[1][2][3] |
| Structure | 1,3-Dimethyl-2-bromo-5-ethoxybenzene | Symmetric xylene core; steric hindrance at pos.[1][2][3] 2. |
| LogP | ~4.1 | Highly lipophilic; requires non-polar solvents (Hexane/DCM).[1][2][3] |
The Bromine Isotope Effect
Bromine exists naturally as
Fragmentation Analysis (Mechanism & Pathways)[1][3]
The fragmentation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene under standard EI (70 eV) is governed by two competing functionalities: the aryl ethyl ether and the aryl halide .[1][2][3]
Primary Pathway: Ethylene Elimination (The McLafferty-like Rearrangement)
Aryl ethyl ethers characteristically undergo a
-
Precursor:
(m/z 228/230)[1][2][3] -
Product: 4-Bromo-3,5-dimethylphenol radical cation (
).[1][2][3] -
m/z Observed: 200 / 202 (Retains Br doublet).
Secondary Pathway: Formation of the Xylenol Cation
Following the formation of the phenol ion (m/z 200/202), the bond to the bromine atom—weakened by the electron-rich ring—cleaves heterolytically or homolytically.[2][3]
-
Loss: Bromine radical (
, 79/81 u).[2][3] -
Product: 3,5-Dimethylphenol cation (hydroxy-tropylium or dimethylphenonium ion).[1][2][3]
-
Significance: This is often the Base Peak (100% relative abundance) in the spectrum due to the high stability of the oxygen-stabilized aromatic cation.[1][2][3]
Minor Pathways[1][2][3]
-
Direct Dealkylation: Loss of the ethyl radical (
, 29 u) to form the cation at m/z 199/201.[2][3] -
Direct Debromination: Loss of Br from the molecular ion to form the ethoxy-xylene cation at m/z 149.[2][3]
Visualized Fragmentation Pathway
The following diagram illustrates the causal logic of the ion formation.
Figure 1: Mechanistic fragmentation pathway of 2-Bromo-5-ethoxy-1,3-dimethylbenzene showing the transition from molecular ion to the stable base peak.[1][2][3]
Experimental Protocol (GC-MS)[1][2][3]
To ensure reproducible data, the following method parameters are recommended. This protocol minimizes thermal degradation while maximizing resolution of the isotopic clusters.[2][3]
Sample Preparation[1][2][3]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[2][3]
-
Concentration: 100 µg/mL (100 ppm).
-
Vial: Amber glass to prevent photo-degradation of the brominated moiety.
Instrumentation Parameters (Agilent/Thermo Standard Configuration)
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for aromatics.[1][2][3] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2][3] |
| Inlet Temp | 250 °C | Ensures rapid volatilization without pyrolysis.[1][2][3] |
| Injection Mode | Split (20:1) | Prevents detector saturation from the abundant base peak.[2][3] |
| Oven Program | 60°C (1 min) | Rapid ramp; compound elutes mid-ramp (~140-160°C).[1][2][3] |
| Ion Source | EI (70 eV) @ 230 °C | Standard ionization energy for library matching.[1][2][3] |
| Scan Range | m/z 40 – 350 | Covers fragments and molecular ion; excludes air/water.[1][2][3] |
Method Validation Workflow
Figure 2: Step-by-step analytical workflow for sample preparation and data validation.
Data Interpretation & Quality Control
When reviewing the spectrum, use this checklist to validate the identity of the compound.
Key Diagnostic Peaks
| m/z (Mass-to-Charge) | Relative Abundance | Identity | Validation Check |
| 228 / 230 | ~40-60% | Molecular Ion ( | Must show 1:1 doublet intensity.[1][2][3] |
| 200 / 202 | ~20-40% | Loss of 28 u.[1][2][3] Must retain 1:1 doublet. | |
| 121 | 100% (Base) | Singlet peak.[1][2][3] Loss of Br confirmed.[2][3] | |
| 91 | ~10-20% | Tropylium Ion | Characteristic aromatic fragment ( |
| 77 | <10% | Phenyl Ion | Ring degradation ( |
Common Interferences[1][2][3]
-
Contaminant m/z 149: Common phthalate plasticizer peak.[2][3] Do not confuse with the
peak of the analyte (which is also near 149).[1][2][3] Check the isotopic pattern; phthalate 149 is a singlet, analyte 149 is a singlet but correlates with the disappearance of 228/230.[2][3] -
Solvent Tail: Ensure the solvent delay is set (>2.5 mins) to protect the filament.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74889582, 2-Bromo-5-ethoxy-1,3-dimethylbenzene. Retrieved from [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3][4] University Science Books. (Standard reference for McLafferty rearrangement in ethyl ethers).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI).[2][3] (Reference for general fragmentation of brominated xylenols).
-
ChemSrc (2025). 2-Bromo-5-ethoxy-1,3-dimethylbenzene Properties and Suppliers. Retrieved from [Link][1][3]
Sources
Spectroscopic Profiling: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery researchers. It prioritizes the specific spectroscopic challenges presented by the sterically crowded "encumbered" substitution pattern of the target molecule.
Technical Guide for Structural Elucidation and Purity Analysis
Executive Summary & Structural Context
Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]
This guide details the infrared (IR) spectroscopic characterization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene, a tetrasubstituted benzene derivative often utilized as a sterically congested building block in medicinal chemistry.[1]
The "Ortho-Lock" Challenge: Unlike typical halogenated ethers, this specific isomer features a bromine atom situated between two methyl groups (positions 1 and 3).[1][2] This "encumbered" position creates significant steric strain, distinguishing it from its thermodynamically favored isomer (4-bromo-3,5-dimethyl-1-ethoxybenzene).[1][2] This steric lock influences the vibrational modes of the Carbon-Bromine (C-Br) bond and alters the ring breathing frequencies, making IR a critical tool for distinguishing between regiochemical isomers during synthesis.[1][2]
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory filing or publication, the following self-validating protocol is recommended.
Sampling Methodology
Given the molecular weight and symmetry, this compound is likely a crystalline solid or a viscous oil depending on purity and polymorphs.[1][2]
-
Primary Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1][2]
-
Resolution: 2 cm⁻¹ (standard) or 0.5 cm⁻¹ (for resolving fingerprint splitting).[1][2]
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Analytical Workflow
The following diagram outlines the validated workflow for acquiring and processing the spectral data.
Figure 1: Validated FTIR acquisition workflow ensuring exclusion of atmospheric interferences prior to peak assignment.
Detailed Spectral Assignment
The spectrum of 2-Bromo-5-ethoxy-1,3-dimethylbenzene is defined by the interplay between the electron-donating ethoxy group and the rigid, symmetric aromatic core.[1]
High-Frequency Region (3100 – 2800 cm⁻¹)
This region differentiates the aromatic protons from the aliphatic side chains.[1][2]
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |
| Ar-H Stretch | 3080 – 3010 | Weak | Only two aromatic protons exist (positions 4 and 6).[1][2] The symmetry reduces the number of active IR modes.[1][2] |
| C-H (Methyl) | 2965 – 2950 | Medium | Asymmetric stretch of the two Ar-CH₃ groups and the ethoxy terminal CH₃.[1][2] |
| C-H (Methylene) | 2930 – 2850 | Medium | Symmetric/Asymmetric stretching of the -O-CH₂ -CH₃ group.[1][2] |
The Fingerprint & Functional Region (1700 – 600 cm⁻¹)
This is the diagnostic region for confirming the 1,2,3,5-substitution pattern.[1][2]
A. The Ether Linkage (C-O-C)
The ethoxy group provides the strongest dipole change in the molecule.[1][2]
-
Asymmetric Stretch (~1250 cm⁻¹): A very strong, broad band.[1][2] This is the "anchor" peak for identification.[1][2]
-
Symmetric Stretch (~1040 cm⁻¹): A sharper, medium-intensity band corresponding to the O-CH₂ vibration.[1][2]
B. Aromatic Ring Modes
-
Ring Breathing (1600 & 1475 cm⁻¹): The quadrant stretching of the benzene ring.[1][2] The 1,3-dimethyl substitution typically splits the 1600 cm⁻¹ band.[1][2]
-
Substitution Pattern (850 – 800 cm⁻¹): The 1,2,3,5-substitution leaves two isolated hydrogens at positions 4 and 6.[1][2] Isolated Ar-H out-of-plane (OOP) bending typically appears at 860–880 cm⁻¹ .[1][2]
C. The "Encumbered" Carbon-Bromine Bond[1]
-
C-Br Stretch (650 – 550 cm⁻¹): Due to the steric crowding between the two methyl groups, the C-Br bond length and force constant are perturbed.[1][2]
-
Observation: Expect the C-Br stretch to appear at the lower end of the frequency range (closer to 550–600 cm⁻¹) compared to an unhindered bromide.[1][2] This is due to the "mass effect" and the inability of the bromine to conjugate effectively with the ring if sterics force it out of planarity.[1][2]
Mechanistic Logic & Impurity Profiling
Understanding the synthesis allows for predictive impurity analysis using IR.[1][2]
Synthesis Route: Bromination of 1-ethoxy-3,5-dimethylbenzene.[1][2] Common Impurity: The 4-bromo isomer (Regioisomer).[1][2]
Distinguishing Isomers via IR
The core challenge is distinguishing the target (2-bromo) from the likely byproduct (4-bromo).[1][2]
Figure 2: Logic flow for distinguishing the target 2-bromo isomer from the thermodynamic 4-bromo byproduct based on symmetry and substitution patterns.
Quality Control Checkpoints
-
Presence of -OH: A broad peak at 3300-3400 cm⁻¹ indicates cleavage of the ethoxy group (hydrolysis) or unreacted starting phenol precursors.[1][2]
-
Carbonyl Bands: A peak at 1700 cm⁻¹ suggests oxidation of the methyl groups to aldehydes/acids, a risk if the bromination conditions were too harsh (radical oxidation).[1][2]
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectra of Halogenated Xylenes.[1][2][3][4] National Institute of Standards and Technology.[1][2] Available at: [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for assigning 1,2,3,5-substituted benzene patterns).
-
Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Source for C-Br frequency shifts in sterically hindered environments).
Sources
- 1. 2-Bromo-5-chloro-1,3-dimethylbenzene | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]
- 4. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) IR Spectrum [m.chemicalbook.com]
Solubility of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in organic solvents
Solubility Profiling and Process Optimization for 2-Bromo-5-ethoxy-1,3-dimethylbenzene
CAS: 91799-52-9 | Formula: C₁₀H₁₃BrO | MW: 229.11 g/mol [1][2]
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) serves as a critical electrophilic building block.[2] Its structural motif—a halogenated aromatic ether flanked by methyl groups—imparts significant lipophilicity and steric bulk.[2] For process chemists, the challenge lies not just in synthesis but in purification and handling.[2] This guide provides a comprehensive solubility profile, transitioning from theoretical prediction to empirical validation, to support robust process scale-up.
Key Insight: The presence of the 5-ethoxy group, combined with the 2-bromo-1,3-dimethyl core, shifts the solubility parameter (HSP) significantly towards non-polar and moderately polar aprotic solvents.[2] While the methoxy analog (CAS 6267-34-1) is often used as a reference, the increased alkyl chain length of the ethoxy substituent raises the partition coefficient (LogP ~4.5), necessitating a tailored solvent strategy for recrystallization and reaction media.[2]
Physicochemical Characterization & Solubility Prediction
Before initiating wet-lab experiments, a theoretical framework is essential to narrow down solvent candidates.[2] We utilize the Hansen Solubility Parameters (HSP) and LogP values to predict behavior.[2]
Structural Analysis & Analog Comparison
The molecule is symmetric regarding the methyl substituents, creating a tightly packed hydrophobic core.[2]
-
Lipophilicity (LogP): Predicted at 4.4 – 4.6 .[2] This indicates virtually zero aqueous solubility and high affinity for lipophilic solvents.[2]
-
Melting Point Prediction: The symmetry and halogen bonding typically elevate the melting point compared to non-halogenated analogs.[2] It is expected to be a low-melting solid or viscous oil, similar to its methoxy analog (MP ~25-30°C or oil depending on purity).[2]
Predicted Solubility Data
Based on Group Contribution Methods and Analogous Structures (e.g., 4-Bromo-3,5-dimethylanisole).
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Non-Polar | n-Heptane / Hexane | Moderate (Temp.[2] dependent) | Dispersion forces dominant.[2] Good anti-solvent candidate at low T. |
| Aromatic | Toluene / Xylene | High (>200 mg/mL) | |
| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Excellent matching of polarizability and dispersion forces.[2] |
| Polar Aprotic | THF / Ethyl Acetate | High | Ether oxygen acts as a weak H-bond acceptor.[2] |
| Polar Protic | Ethanol / Methanol | Low to Moderate | Solubility increases significantly with temperature (Recrystallization potential).[2] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates.[2] |
Experimental Workflow: Solubility Determination
For precise process control, theoretical values must be validated.[2] The following protocol outlines a Gravimetric Determination Method designed for high reproducibility in a drug development setting.
Workflow Diagram
The following logic flow guides the decision-making process for solvent selection based on solubility outcomes.
Caption: Decision logic for categorizing solvents into reaction media or purification vehicles based on thermal solubility behavior.
Detailed Protocol: Gravimetric Analysis
Objective: Determine saturation concentration (
-
Preparation: Weigh approximately 500 mg of 2-Bromo-5-ethoxy-1,3-dimethylbenzene into a 20 mL scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[2]
-
Equilibration: Vortex for 1 minute, then place in a shaker at 25°C for 24 hours. Ensure excess solid remains (saturated solution).[2]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (
). -
Calculation:
[2]
Process Optimization Applications
Recrystallization Strategy
Given the predicted profile, a binary solvent system is recommended for purification to remove brominated isomers (e.g., 4-bromo isomer impurities).[2]
-
Solvent A (Good Solvent): Ethanol or Methanol (hot).[2]
-
Solvent B (Anti-Solvent): Water or cold Heptane.[2]
-
Procedure: Dissolve the crude material in minimal boiling Ethanol. Slowly add Water until varying turbidity is observed.[2] Cool slowly to 0°C to induce crystallization.[2]
Reaction Solvent Selection
For coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) utilizing the bromine handle:
-
Toluene: Excellent choice.[2] High solubility ensures high substrate concentration, minimizing solvent waste (Green Chemistry).[2]
-
1,4-Dioxane: Suitable if higher reaction temperatures (>100°C) are required, though workup may be more tedious than Toluene.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235992, 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link]
-
ChemSrc (2025). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) Physicochemical Properties. Retrieved from [Link][2]
Sources
Technical Safety Guide: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) is a specialized aryl bromide intermediate used primarily in the synthesis of complex biaryl scaffolds via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motif—a bromine atom sterically crowded by two ortho-methyl groups—presents unique reactivity challenges that often necessitate forcing reaction conditions (elevated temperatures, potent catalysts).
This guide synthesizes physicochemical data with operational best practices. While specific toxicological data for this exact analog is limited, Structure-Activity Relationship (SAR) analysis with the closely related 2-bromo-5-methoxy-1,3-dimethylbenzene and 2-bromo-5-chloro-1,3-dimethylbenzene mandates a conservative safety profile: treat as a skin/eye irritant, potential sensitizer, and aquatic toxin.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Precise identification is the first step in safety.[1] The steric bulk around the bromine atom is a defining feature of this molecule, influencing both its chemical stability and reactivity.
| Property | Specification |
| Chemical Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene |
| CAS Number | 91799-52-9 [1] |
| Synonyms | 4-Bromo-3,5-dimethylphenetole; 1-Bromo-4-ethoxy-2,6-dimethylbenzene |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) [2] |
| Boiling Point (Predicted) | ~260–270 °C (760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |
| Structural Feature | Sterically hindered aryl bromide (2-position blocked by 1,3-methyls) |
Hazard Identification & Toxicology (SAR Analysis)
In the absence of a substance-specific GHS dossier, we apply Read-Across methodology using the validated profiles of 2-bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) and 2-bromo-5-chloro-1,3-dimethylbenzene (CAS 103724-99-8).[1]
GHS Classification (Derived)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]
-
Skin Sensitization: Category 1B (H317) - May cause an allergic skin reaction (inferred from chloro-analog) [3].[1]
-
Aquatic Toxicity: Acute/Chronic Category 1 (H400/H410) - Very toxic to aquatic life (common for lipophilic halo-aromatics).[1]
Mechanistic Toxicity
The benzylic positions (methyl groups) are susceptible to radical oxidation, potentially forming irritating peroxides or aldehydes over time. The alkyl bromide moiety, while aromatic and less reactive than alkyl halides, can still act as a weak alkylating agent under metabolic activation [4].
Strategic Safety Engineering
Safety is not just PPE; it is a system of controls.[1] The following hierarchy visualizes the risk management strategy for handling hindered aryl bromides.
Figure 1: Hierarchy of Controls for handling 2-Bromo-5-ethoxy-1,3-dimethylbenzene.
Operational Handling Protocols
Storage & Stability
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The electron-rich ethoxy ring makes the compound susceptible to slow oxidation.[1]
-
Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life and reduces vapor pressure.
-
Segregation: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.
Transfer & Weighing[1]
-
Solids: Weigh in a fume hood using an anti-static balance.[1] Avoid dust generation.
-
Liquids/Melts: If the compound is a viscous liquid or low-melting solid, warm gently (<40°C) to liquefy before transfer.[1] Use a positive-displacement pipette or glass syringe to handle viscous fluids accurately.[1]
Reaction Setup (The "Hindered Bromide" Challenge)
Because the bromine is flanked by two methyl groups, standard coupling conditions often fail. Researchers frequently employ high temperatures (>100°C) and strong bases (e.g., KOtBu).
Critical Safety Note: High-temperature couplings involving ethers pose a peroxide risk .[1] Ensure the solvent (THF, Dioxane) is peroxide-free before heating.
Figure 2: Safe workflow for high-temperature cross-coupling reactions.
Emergency Response & Waste Management
Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves (double layer recommended due to unknown permeation rates) and a respirator if dust/aerosol is present.[1]
-
Containment: Adsorb liquid spills with vermiculite or sand.[1] Do not use combustible materials like sawdust.
-
Cleanup: Scoop into a sealable container labeled "Hazardous Waste - Halogenated Organic."
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Remove contact lenses if present. Seek medical attention (corneal damage risk from irritants).[2]
-
Skin Contact: Wash with soap and water.[1][3] If sensitization (redness/itching) occurs, discontinue work with the compound.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Disposal[8]
-
Classification: Halogenated Organic Solvent Waste.[1]
-
Protocol: Do not drain. Incineration is the required disposal method to prevent aquatic contamination (H410).
References
-
National Institutes of Health (NIH) PubChem. (n.d.). 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CID 74889582). Retrieved January 28, 2026, from [Link]
-
ChemSrc. (2025).[2][4] 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) Physical Properties.[1][5][6] (Used for Read-Across). Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-Bromo-5-chloro-1,3-dimethylbenzene. (Used for sensitization/aquatic toxicity inference). Retrieved January 28, 2026, from [Link]
-
University of Edinburgh. (2010). Ethers - Handling and control of exposure.[2][4] Retrieved January 28, 2026, from [Link]
Sources
- 1. 91345-76-5|2-Bromo-1,3-dimethyl-5-propoxybenzene|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. dollycorporation.com [dollycorporation.com]
- 5. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
Technical Whitepaper: Hazard Profile & Safe Handling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
[1]
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene (PubChem CID: 74889582) is a specialized aryl bromide building block used primarily in the synthesis of biaryl scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its structural features—a bromine atom sterically flanked by two methyl groups—impart unique reactivity profiles but also specific safety challenges regarding metabolic stability and handling.[1]
While specific toxicological data for this exact ethoxy-variant is limited, this guide utilizes Read-Across Toxicology based on its structural analog 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS 6267-34-1) and general halogenated aromatic ether principles.[1] The primary hazards are acute irritation (Skin/Eye/Respiratory) and potential target organ toxicity upon repeated exposure.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
| Property | Specification / Data | Relevance to Safety |
| Chemical Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Primary Identifier |
| Molecular Formula | C₁₀H₁₃BrO | Halogenated Organic |
| Molecular Weight | 229.11 g/mol | Heavy vapor potential |
| Physical State | Solid (low melting) or viscous oil | Dust or aerosol inhalation risk |
| Solubility | High in DCM, THF, EtOAc; Low in Water | Lipophilic absorption risk |
| LogP (Predicted) | ~3.8 | Potential for bioaccumulation |
| Boiling Point | >220°C (Predicted) | Low volatility at RT, high at process temp |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of the methoxy-analog, the following GHS classifications are assigned for risk management purposes.
Core Hazards[1][2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
-
Context: High risk during weighing of solids or heating of reaction mixtures.[1]
-
Logic of Hazard Determination
The following diagram illustrates the decision logic for classifying the hazards of this compound in the absence of a specific LD50 dataset.
Figure 1: Hazard Classification Logic based on Analog Read-Across.
Operational Safety in Synthesis
The steric bulk of the 2,6-dimethyl substitution pattern around the bromine atom significantly influences both chemical reactivity and safety.[1]
A. Metal-Halogen Exchange (Lithiation)
When using n-Butyllithium (n-BuLi) or Magnesium to generate the nucleophile:
-
Hazard: The reaction is exothermic.[1] The steric hindrance does not prevent exchange but may slow the initiation, leading to an accumulation of reagents followed by a thermal runaway.[1]
-
Control: Initiate at -78°C. Use a titration indicator (e.g., 1,10-phenanthroline) to ensure precise stoichiometry.
B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]
-
Hazard: High temperatures (80°C - 110°C) are often required to overcome steric hindrance.[1]
-
Risk: Generation of bromide vapors (HBr) if the reaction is quenched or if byproducts decompose.[1]
-
Control: All high-temperature couplings must be performed under a reflux condenser connected to an inert gas manifold (Schlenk line) vented to a scrubber.[1]
C. Workflow Visualization
The following workflow outlines the safe handling lifecycle from storage to reaction quenching.
Figure 2: Safe Handling Workflow for Organometallic Coupling.
Experimental Protocols & Controls
Protocol 1: Safe Weighing & Transfer
Objective: Prevent inhalation of dust/aerosols.[1]
-
Engineering Control: Use a chemically resistant weighing boat (antistatic) inside a certified fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum thickness), lab coat, and safety glasses with side shields.[1]
-
Procedure:
-
Tare the weighing boat.[1]
-
Transfer solid using a stainless steel spatula.[1]
-
Critical Step: If the compound is an oil or low-melting solid, use a glass pasteur pipette to transfer by weight (difference) to avoid spills.[1]
-
Wipe the exterior of the flask with a solvent-dampened tissue (DCM) before removing it from the hood.[1]
-
Protocol 2: Spill Management
Objective: Containment of lipophilic brominated aromatics.[1]
Emergency Response (R-S Statements)
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Rinse cautiously with water for 15 mins.[1][3][5] Remove contact lenses.[1][3][5] | Required. Risk of corneal abrasion.[1] |
| Skin Contact | Wash with soap and water.[1][3][5] Do not use ethanol (increases absorption).[1] | If irritation persists (dermatitis).[1] |
| Inhalation | Move to fresh air.[1][3][5] Keep at rest in a position comfortable for breathing.[1][3] | If coughing/wheezing develops.[1] |
| Fire | Use CO₂, Dry Chemical, or Foam.[1][3] Do not use water jet. | Monitor for HBr gas inhalation.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 74889582, 2-Bromo-5-ethoxy-1,3-dimethylbenzene. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Strategic Utility of Bromo-Organic Compounds in Advanced Synthesis: From Metallation to Cross-Coupling
Introduction: The Bromine "Goldilocks" Zone
In the architecture of complex organic synthesis, particularly within drug discovery, the carbon-bromine (C-Br) bond acts as a pivotal functional handle. While iodides offer superior reactivity, their instability and high molecular weight often preclude them from late-stage process chemistry. Conversely, chlorides, though robust and economical, frequently suffer from kinetic inertness requiring forcing conditions or specialized, expensive ligands.
Aryl and alkyl bromides occupy the "Goldilocks" zone of reactivity. With a bond dissociation energy (BDE) of approximately 68 kcal/mol (compared to ~81 kcal/mol for C-Cl and ~57 kcal/mol for C-I), the C-Br bond is sufficiently stable to survive multi-step synthetic sequences yet reactive enough to undergo facile oxidative addition or metal-halogen exchange under mild conditions. This guide details the mechanistic underpinnings and practical execution of these transformations.
Part 1: Metal-Halogen Exchange – The Nucleophilic Gateway
The transformation of an electrophilic aryl bromide into a nucleophilic aryl lithium species is one of the most powerful tools in synthesis. Unlike Grignard formation, which relies on heterogeneous electron transfer from metal surfaces, Lithium-Halogen (Li-Hal) exchange is a homogeneous, kinetically controlled reaction.
Mechanistic Insight
The reaction is driven by the formation of a more stable organolithium species. The equilibrium favors the placement of the lithium atom on the carbon with the greatest s-character (sp > sp² > sp³). Consequently, treating an aryl bromide (sp² C-Br) with an alkyl lithium (sp³ C-Li, typically n-BuLi or t-BuLi) drives the equilibrium toward the aryl lithium.
Critical Causality: The rate of Li-Hal exchange often exceeds the rate of nucleophilic addition to electrophiles (like esters or ketones) present on the ring, provided the temperature is maintained below -70°C. This allows for the chemoselective generation of nucleophiles in the presence of sensitive functional groups.[1][2]
Visualization: Li-Hal Exchange Equilibrium
Caption: Kinetic pathway of Lithium-Halogen exchange favoring the formation of the stabilized sp² carbanion.
Protocol: Chemoselective Lithiation of 4-Bromoanisole
Objective: Generate 4-lithioanisole and trap with an electrophile (e.g., DMF to form the aldehyde).
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Anhydrous THF (Solvent)
-
DMF (1.2 equiv)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Moisture acts as a proton source, instantly quenching the generated organolithium.
-
Solvation: Dissolve 4-bromoanisole in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Why? THF coordinates Li⁺, breaking down hexameric BuLi aggregates into reactive monomers/dimers. Low temperature prevents THF decomposition by BuLi.
-
-
Exchange (The Critical Step): Add n-BuLi dropwise via syringe pump over 10 minutes.
-
Observation: A color change (often to yellow/orange) may occur.
-
Control: Stir for 30 minutes at -78°C. Do not warm up, or the lithium species may attack the methoxy group (ortho-lithiation competition) or the solvent.
-
-
Electrophile Trapping: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Add saturated aqueous NH₄Cl.
-
Self-Validation: Analyze an aliquot by TLC or GC-MS. Disappearance of the starting bromide and appearance of the aldehyde peak confirms successful exchange and trapping.
Part 2: The Cross-Coupling Engine (Palladium Catalysis)
In modern drug discovery, the Suzuki-Miyaura and Buchwald-Hartwig reactions are ubiquitous. Aryl bromides are the preferred substrates for these reactions.
Comparative Data: Halide Performance in Pd-Catalysis
The following table summarizes why Bromides are the industry standard.
| Feature | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |
| C-X Bond Energy | ~96 kcal/mol (Strong) | ~81 kcal/mol (Moderate) | ~65 kcal/mol (Weak) |
| Oxidative Addition Rate | Slow (Rate Determining Step) | Fast | Very Fast |
| Stability | Excellent | Good | Poor (Light Sensitive) |
| Commercial Availability | High | High | Moderate |
| Catalyst Requirement | Specialized (e.g., bulky phosphines) | Standard ( | Standard |
| Atom Economy | High | Moderate | Low |
Mechanism: Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the Pd(0) species into the C-Br bond. Aryl bromides facilitate this step significantly better than chlorides without the instability issues of iodides.
Caption: Catalytic cycle for C-N bond formation highlighting the regeneration of Pd(0).
Protocol: C-N Coupling of an Aryl Bromide
Objective: Couple 4-bromotoluene with morpholine using a 2nd Generation Buchwald Precatalyst.
Reagents:
-
Aryl Bromide (1.0 mmol)[3]
-
Morpholine (1.2 mmol)
-
NaOtBu (1.4 mmol) – Base choice is critical; t-butoxide is strong but non-nucleophilic.
-
XPhos Pd G2 (2 mol%) – Precatalyst ensures rapid formation of the active L-Pd(0) species.
-
Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Charging: In a glovebox or under strictly inert conditions (Schlenk line), charge a vial with the aryl bromide, NaOtBu, and XPhos Pd G2.
-
Note: Air sensitivity is highest for the active catalyst, but the G2 precatalyst is air-stable until activated.
-
-
Addition: Add the amine and solvent (concentration ~0.2 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80°C - 100°C for 2-12 hours.
-
Visual Check: The reaction mixture often turns dark brown/black as Pd(0) nanoparticles may form towards the end of the reaction (catalyst death), but initially, it should be a clear or light orange solution.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black and salts). Elute with EtOAc.
-
Purification: Concentrate and purify via flash chromatography on silica gel.
Part 3: Radical Precision (Wohl-Ziegler Bromination)
While Pd-catalysis uses the C-Br bond, radical bromination creates it with high site-selectivity. This is essential for introducing functional handles at benzylic or allylic positions.
The Selectivity Mechanism
The use of N-bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (
-
Initiation: Radical initiator (AIBN or Benzoyl Peroxide) creates the initial radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the allylic/benzylic position (weakest C-H bond, BDE ~88 kcal/mol).
-
Regeneration: The resulting HBr reacts with NBS to generate exactly one molecule of
, sustaining the chain.[4]
Self-Validating Checkpoint: The reaction is heterogeneous (NBS is insoluble in
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[5][6] Chemical Reviews, 1998. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
- Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Fundamental text on Li-Hal exchange kinetics).
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Halogenated Aromatic Compounds: A Technical Guide to Synthesis, Properties, and Medicinal Applications
Topic: Introduction to Halogenated Aromatic Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated aromatic compounds—arenes substituted with fluorine, chlorine, bromine, or iodine—serve as the structural backbone for approximately 40% of all small-molecule drugs and agrochemicals. Beyond their role as synthetic intermediates, the halogen atom itself is a critical functional determinant. It modulates lipophilicity, metabolic stability, and specific protein-ligand interactions via the "sigma-hole" effect. This guide synthesizes the physicochemical principles, robust synthetic protocols, and strategic applications of these compounds in modern drug discovery.
Physicochemical Properties: The Halogen Effect
The utility of halogens in aromatic systems stems from their periodic trends. While often grouped together, the electronic and steric impact of fluorine differs radically from that of iodine.
Comparative Metrics
The following table summarizes key properties affecting reactivity and binding affinity.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Drug Design |
| Atomic Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric occlusion; "Chlorine scan" fills hydrophobic pockets. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Modulates pKa of neighboring groups; F is highly withdrawing. |
| C-X Bond Length (Å) | ~1.35 | ~1.74 | ~1.89 | ~2.09 | Affects metabolic lability; C-F is metabolically robust. |
| Bond Dissociation Energy (kcal/mol) | ~116 | ~81 | ~68 | ~57 | Determines suitability for cross-coupling (I > Br > Cl >> F). |
| Hammett Constant ( | 0.06 | 0.23 | 0.23 | 0.18 | Electronic tuning of the aromatic ring. |
The Sigma-Hole and Halogen Bonding
Contrary to the classical view of halogens as purely electron-rich Lewis bases, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1]
-
Mechanism: The electron density is concentrated in an equatorial belt perpendicular to the C-X bond, leaving a region of electron depletion along the bond axis.[2]
-
The Sigma-Hole (
-hole): This positive potential patch allows the halogen to act as a Lewis acid, interacting with backbone carbonyls or nucleophilic residues in proteins. -
Trend: Strength of interaction increases with polarizability: I > Br > Cl >> F (Fluorine rarely exhibits a sigma-hole due to its high electronegativity).
Synthetic Methodologies
Selecting the correct synthetic route depends on the substrate's sensitivity and the desired regioselectivity.
Decision Logic for Synthesis
The following decision tree guides the selection of the optimal halogenation strategy.
Figure 1: Strategic decision tree for selecting halogenation pathways based on substrate electronic properties and precursor availability.
Protocol A: The Sandmeyer Reaction (Amino Chloro/Bromo)
This protocol is essential for installing halogens in positions forbidden by standard electrophilic substitution rules (e.g., meta-halogenation relative to an activating group).
Reagents: Aniline derivative, NaNO
Step-by-Step Methodology:
-
Diazotization: Dissolve the aniline (10 mmol) in 6 M HCl (20 mL). Cool the solution to 0–5 °C in an ice-salt bath.
-
Nitrite Addition: Dropwise add a solution of NaNO
(11 mmol in 5 mL H O), maintaining the internal temperature below 5 °C. Stir for 20 minutes. Test: Starch-iodide paper should turn blue (excess HNO ). -
Substitution: Prepare a solution of CuCl (12 mmol) in concentrated HCl (10 mL) at 0 °C. Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring.
-
Decomposition: Allow the mixture to warm to room temperature. Gas evolution (N
) will occur. Heat to 60 °C for 30 minutes to ensure completion. -
Isolation: Extract with diethyl ether (3 x 30 mL), wash with brine, dry over MgSO
, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to functionalize existing aryl halides. Iodine and bromine are the preferred leaving groups.
Mechanism & Catalytic Cycle: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step is often the oxidative addition for aryl chlorides.
Standard Protocol:
-
Charge: In a reaction vial, combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh
) (3-5 mol%), and Na CO (2.0 equiv). -
Solvent: Add degassed DME/Water (2:1 ratio).
-
Reaction: Heat to 80 °C under inert atmosphere (Ar or N
) for 4-12 hours. -
Workup: Filter through Celite to remove palladium black, extract with ethyl acetate, and purify via column chromatography.
Applications in Medicinal Chemistry
Metabolic Blocking (The Fluorine Effect)
The C-F bond is the strongest single bond to carbon (~116 kcal/mol). Replacing an oxidizable C-H bond with C-F blocks metabolic degradation by Cytochrome P450 enzymes (CYP450).
-
Strategy: Identify "soft spots" (sites of hydroxylation) on the lead compound and substitute with Fluorine.
-
Result: Increased half-life (
) and bioavailability without significantly altering steric bulk (F is isosteric to H).
Lipophilicity Modulation (The Chlorine Scan)
Chlorine is highly lipophilic (
-
Caution: Excessive lipophilicity (LogP > 5) increases the risk of off-target toxicity and poor solubility.
Halogen Bonding in Ligand Design
Rational drug design now actively utilizes the sigma-hole of Bromine and Iodine to anchor ligands.
-
Target: Backbone carbonyl oxygens (C=O) in the binding pocket.
-
Geometry: The interaction is highly directional, requiring a C-X···O angle near 180°.
-
Case Study: Inhibitors of Casein Kinase 2 (CK2) utilize tetrabromobenzotriazole, where Br atoms form specific halogen bonds with the hinge region of the kinase.
Environmental & Safety Considerations
-
Green Halogenation: Avoid elemental Br
where possible. Use oxidative halogenation systems like H O /HBr, which produce water as the only byproduct, or N-halosuccinimides (NBS/NCS) for easier handling. -
Waste Management: Halogenated aromatics are often persistent organic pollutants (POPs). Waste streams must be segregated and incinerated at high temperatures to prevent the formation of dioxins, particularly with chlorinated aromatics.
References
-
Physicochemical Properties of Halogenated Compounds. Pressbooks/Open Oregon. [Link]
-
Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). [Link]
-
The Sigma-Hole and Halogen Bonding. National Institutes of Health (PMC). [Link]
-
Synthesis of Chlorobenzene via Sandmeyer Reaction. ScienceMadness/Vogel's Practical Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling: General Protocols. Organic Chemistry Portal. [Link]
-
Green Halogenation Strategies. Royal Society of Chemistry. [Link]
Sources
Methodological & Application
Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Technical Application Note: Scalable
Executive Summary & Strategic Rationale
This Application Note details the optimized protocol for synthesizing 2-Bromo-5-ethoxy-1,3-dimethylbenzene (also known as 4-bromo-3,5-dimethylphenetole). This compound is a critical building block in the synthesis of agrochemicals and pharmaceuticals, serving as a precursor for Suzuki-Miyaura cross-couplings where the steric bulk around the bromine atom prevents unwanted homocoupling or side reactions.
Synthetic Challenge: The primary challenge in synthesizing this molecule is regioselectivity .
-
Electronic Factors: The ethoxy group (or hydroxyl precursor) is a strong ortho/para director.[1] The methyl groups are weak ortho/para directors.
-
Steric Factors: The target position (C2, between the two methyl groups) is sterically crowded. While electronic activation is highest at this position (para to the alkoxy group and ortho to both methyls), steric hindrance often drives electrophiles to the less hindered C4/C6 positions.
Selected Strategy: The Phenol Route We utilize 3,5-dimethylphenol as the starting material.[2] This route is superior to direct bromination of the ether (5-ethoxy-m-xylene) for two reasons:
-
Regocontrol: The hydroxyl group of the phenol provides a stronger directing effect than the ethoxy group, and the resulting intermediate (4-bromo-3,5-dimethylphenol) is a crystalline solid, simplifying purification.
-
Scalability: 3,5-Dimethylphenol is a commodity chemical.[3] The bromination step using N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) favors the thermodynamic para-product despite steric hindrance.
Reaction Pathway & Mechanism
The synthesis proceeds in two steps:
-
Electrophilic Aromatic Substitution (EAS): Regioselective bromination of 3,5-dimethylphenol at the C4 position (relative to OH) using NBS.
-
Williamson Ether Synthesis: O-Alkylation of the hindered phenol using Ethyl Iodide and Potassium Carbonate.
Figure 1: Synthetic workflow emphasizing the isolation of the crystalline intermediate to ensure isomeric purity.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol
Targeting the sterically hindered "pocket" between methyl groups.
Reagents:
-
3,5-Dimethylphenol (1.0 eq)[4]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (5 mL per gram of phenol)
Protocol:
-
Setup: Charge a round-bottom flask with 3,5-dimethylphenol and Acetonitrile. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to minimize poly-bromination.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane).[3] The starting material (
) should disappear, replaced by a slightly lower running spot ( ).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.
-
Quench: Add water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10%
(to remove residual bromine color) and Brine. -
Purification: Dry over
and concentrate.-
Critical Step: Recrystallize the crude solid from Hexanes/CHCl3. This removes any minor ortho-bromo isomer (2-bromo-3,5-dimethylphenol).
-
Yield: Expect 85–92% as white needles.
-
Validation: Melting Point 113–115°C [1].
-
Step 2:
Williamson Ether Synthesis.
Reagents:
-
4-Bromo-3,5-dimethylphenol (Intermediate from Step 1) (1.0 eq)
-
Ethyl Iodide (EtI) (1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetone (Reagent Grade) (10 mL per gram of phenol)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate in Acetone.
-
Activation: Add
and stir at RT for 15 minutes to facilitate deprotonation (color may shift to pale yellow). -
Alkylation: Add Ethyl Iodide via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.
-
Monitoring: TLC (10% EtOAc/Hexane). The polar phenol spot will disappear, replaced by a non-polar spot near the solvent front.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
/KI) through a celite pad. Rinse the pad with acetone. -
Isolation: Concentrate the filtrate. The residue is usually a clear to pale yellow oil.
-
Purification: If necessary, purify via short-path vacuum distillation or silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Data Analysis & Validation
The following table summarizes the expected analytical data for validating the product structure.
| Parameter | 4-Bromo-3,5-dimethylphenol (Intermediate) | 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Target) |
| Physical State | White Crystalline Solid | Clear/Pale Yellow Liquid |
| Melting/Boiling | MP: 113–115°C | BP: ~117–120°C (at 13 mmHg) [2] |
| 1H NMR (Aromatic) | ||
| 1H NMR (Methyls) | ||
| 1H NMR (Ethoxy) | N/A | |
| Key Shift Logic | The 2H singlet confirms symmetry.[4] If Br was at the ortho position, the aromatic protons would appear as two doublets (meta-coupled). | Presence of Quartet/Triplet confirms O-Ethylation. |
Troubleshooting Guide:
-
Issue: Presence of di-brominated species.
-
Cause: High temperature during NBS addition or excess NBS.
-
Solution: Strict temperature control (0°C) and stoichiometric NBS (1.05 eq).
-
-
Issue: Incomplete Alkylation.
-
Cause: Hydrated base or old Ethyl Iodide.
-
Solution: Use freshly ground, anhydrous
. Add a catalytic amount (0.1 eq) of NaI or TBAI to accelerate the reaction via the Finkelstein mechanism.
-
Safety & Handling
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. Store in a refrigerator; decomposed NBS (yellow/orange) leads to radical side reactions.
-
Ethyl Iodide: Alkylating agent; suspected carcinogen. Handle only in a fume hood.
-
Waste Disposal: Aqueous thiosulfate washes contain bromides; dispose of in halogenated waste streams.
References
-
PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol.[4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
ChemBK. (2024). 5-Bromo-2-methoxy-1,3-dimethylbenzene Properties (Analogous Structure Data). Retrieved January 28, 2026, from [Link][3]
-
Zysman-Colman, E., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Canadian Journal of Chemistry. Retrieved January 28, 2026, from [Link]
-
Ma, X., et al. (2019).[5] Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
Application Note: Precision Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
This application note details a robust, regiocontrolled synthetic route for 2-Bromo-5-ethoxy-1,3-dimethylbenzene (also known as 4-bromo-3,5-dimethylphenetole).[1] This compound is a critical intermediate in the synthesis of liquid crystals, agrochemicals, and functionalized biaryls via cross-coupling reactions (Suzuki-Miyaura).
The protocol utilizes a two-step sequence starting from commercially available 3,5-dimethylphenol .[1] By prioritizing electrophilic aromatic substitution (bromination) prior to O-alkylation, we leverage the strong para-directing effect of the hydroxyl group and the steric "sandwich" effect of the methyl groups to ensure exclusive regioselectivity. This approach avoids the formation of isomeric byproducts common in direct bromination of the ether derivative.
Retrosynthetic Analysis & Strategy
The target molecule, 2-Bromo-5-ethoxy-1,3-dimethylbenzene, possesses a symmetric substitution pattern.[1] The bromine atom is located at the sterically congested position between the two methyl groups (C2), while the ethoxy group is located para to the bromine (C5).
Mechanistic Logic[1]
-
Starting Material: 3,5-Dimethylphenol is chosen because the hydroxyl group (C1) and methyl groups (C3, C5) cooperatively activate the C4 position (which corresponds to C2 in the target numbering).
-
Regiocontrol: Bromination of 3,5-dimethylphenol occurs preferentially at the para position (C4) relative to the hydroxyl group. Although this position is flanked by two methyl groups, the electronic reinforcement from the phenol and both alkyl groups overcomes the steric hindrance, especially when using mild brominating agents like N-Bromosuccinimide (NBS) in polar aprotic solvents.
-
Functionalization: Subsequent O-alkylation (Williamson Ether Synthesis) locks the ethoxy group in place without altering the ring substitution pattern.[1]
Synthesis Workflow Diagram
Caption: Figure 1: Regioselective pathway prioritizing bromination to utilize the directing power of the free phenol.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol
Objective: Regioselective bromination of the aromatic ring at the C4 position.[1]
Reagents & Materials:
-
N-Bromosuccinimide (NBS) (Recrystallized preferred)[1]
-
Acetonitrile (MeCN) (HPLC Grade)
-
Sodium Bisulfite (NaHSO₃) (sat.[1] aq. solution)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Acetonitrile (150 mL). Cool the solution to 0°C using an ice bath.
-
Bromination: Dissolve NBS (17.8 g, 100 mmol, 1.0 equiv) in Acetonitrile (100 mL). Add this solution dropwise to the phenol solution over 30 minutes, maintaining the temperature at 0-5°C.
-
Note: Slow addition prevents local high concentrations of bromine radicals, minimizing poly-brominated side products.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1][3][4] The starting material should be fully consumed.
-
Quench: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Redissolve the residue in Ethyl Acetate (200 mL). Wash with saturated NaHSO₃ solution (2 x 50 mL) to remove unreacted bromine/succinimide byproducts.[1]
-
Workup: Wash the organic layer with water (100 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Hexanes/Ethyl Acetate (9:1) to yield colorless needles.[1]
Key Data:
-
Yield: 85-92%[1]
-
Melting Point: 113-115°C [Ref 1][1]
-
Appearance: White to off-white crystalline solid.[1]
Step 2: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Objective: O-Alkylation of the phenolic hydroxyl group.[1]
Reagents & Materials:
-
4-Bromo-3,5-dimethylphenol (Intermediate from Step 1)[1]
-
Ethyl Iodide (EtI) (CAS: 75-03-6)[1]
-
Potassium Carbonate (K₂CO₃) (Anhydrous, granular)
-
Acetone (Reagent Grade)
Procedure:
-
Setup: In a 250 mL round-bottom flask, suspend 4-Bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol) and Potassium Carbonate (13.8 g, 100 mmol, 2.0 equiv) in Acetone (100 mL).
-
Alkylation: Add Ethyl Iodide (6.0 mL, 75 mmol, 1.5 equiv) via syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 12 hours.
-
Note: Vigorous stirring is essential to grind the K₂CO₃ surface, enhancing reaction kinetics.
-
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃/KI) through a pad of Celite. Rinse the filter cake with acetone.
-
Concentration: Evaporate the filtrate under reduced pressure. Dissolve the resulting oil in Diethyl Ether (100 mL) and wash with 1M NaOH (50 mL) to remove any unreacted phenol.
-
Final Isolation: Wash with brine, dry over Na₂SO₄, and concentrate to yield the target product.
-
Purification: If necessary, purify via vacuum distillation or short-path silica plug (eluting with Hexanes).[1]
Key Data:
-
Yield: 90-95%[1]
-
Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in cold).[1]
-
Purity: >98% (GC-MS).
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Step 1: Di-bromination | Excess NBS or high temperature.[1] | Strictly control stoichiometry (1.0 equiv). Keep reaction at 0°C during addition. |
| Step 1: Ortho-substitution | Solvent polarity issues.[1] | Use Acetonitrile or DMF.[1] Avoid non-polar solvents like CCl₄ which favor radical mechanisms.[1] |
| Step 2: Incomplete Conversion | K₂CO₃ particle size too large.[1] | Use finely ground K₂CO₃ or switch to Cs₂CO₃ (Cesium effect).[1] |
| Step 2: Product Coloration | Iodine oxidation.[1] | Wash organic layer with dilute sodium thiosulfate during workup.[1] |
Safety & Handling
-
N-Bromosuccinimide (NBS): Irritant and mild oxidizer.[1] Store in a refrigerator; discard if yellow/orange (indicates free bromine).[1]
-
Ethyl Iodide: Alkylating agent; potential carcinogen.[1] Handle in a fume hood.
-
3,5-Dimethylphenol: Corrosive and toxic.[1][2][5] Wear proper PPE (gloves, goggles).
References
-
Sigma-Aldrich.[1] Product Specification: 4-Bromo-3,5-dimethylphenol.[1] Link (Accessed 2023-10-26).[1]
-
BenchChem.[1][6] Technical Guide: Synthesis of Halogenated Phenol Derivatives. Link .[1]
-
Venkateswarlu, K., et al. "Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS."[1][5] Synthetic Communications, 39: 215–219, 2009.[5] Link .[1][5]
-
ChemicalBook.[1][7][8] Synthesis of 4-Bromo-3,5-dimethylaniline (Analogous Chemistry). Link .[1]
Sources
- 1. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for 2-Bromo-5-ethoxy-1,3-dimethylbenzene synthesis
This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene .
Executive Summary
-
Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: N/A for specific isomer, analogous to 4-Bromo-3,5-dimethylphenetole).[1]
-
Core Challenge: Installing a bromine atom at the sterically congested C2 position (between two methyl groups) while maintaining regiocontrol against the strong directing power of the ethoxy group.
-
Recommended Strategy: "Bromination-First" Approach. Brominating the phenol precursor (3,5-dimethylphenol) exploits the strong para-directing nature of the hydroxyl group to overcome steric hindrance at the C4 position (which corresponds to C2 in the final product numbering). Subsequent O-alkylation locks the structure.[1]
-
Key Reagents: 3,5-Dimethylphenol, N-Bromosuccinimide (NBS), Ethyl Iodide, Potassium Carbonate.[1]
Part 1: Structural Analysis & Retrosynthesis
Nomenclature Clarification: The IUPAC name "2-Bromo-5-ethoxy-1,3-dimethylbenzene" describes a symmetric benzene ring.[1] To align with commercial starting materials, we map this to phenol numbering:
Retrosynthetic Logic:
-
Disconnection 1 (Ether): The ethoxy group is installed last via Williamson ether synthesis.[1] This avoids subjecting the sensitive ether linkage to harsh bromination conditions and prevents over-bromination activated by the strong alkoxy donor.
-
Disconnection 2 (Aryl Halide): The bromine is introduced electrophilically.[1][3] By using the phenol, the hydroxyl group (-OH) strongly directs to the para position (C4), effectively placing the bromine between the two methyl groups despite steric crowding.
Caption: Retrosynthetic pathway prioritizing regiocontrol via the phenol intermediate.
Part 2: Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 4-Bromo-3,5-dimethylphenol.[1] Rationale: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at low temperature minimizes radical side reactions (benzylic bromination) and favors electrophilic aromatic substitution at the para position.[1]
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) |
|---|---|---|---|
| 3,5-Dimethylphenol | Substrate | 1.0 | 122.16 |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | 177.98 |
| Acetonitrile (MeCN) | Solvent | - | - |
| Ammonium Acetate | Catalyst (Optional) | 0.1 | 77.08 |[1]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 3,5-dimethylphenol (10 g, 81.8 mmol) and MeCN (100 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve NBS (15.3 g, 86.0 mmol) in MeCN (50 mL). Add this solution dropwise to the phenol mixture over 30 minutes, maintaining internal temperature <5°C.
-
Note: Slow addition prevents localized high concentrations of NBS, reducing poly-brominated byproducts.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The product (4-bromo) is less polar than the starting material.[1]
-
Quench: Pour the reaction mixture into ice-cold water (300 mL).
-
Workup: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with 10% Na2S2O3 (to remove residual bromine) and Brine.
-
Purification: Dry over MgSO4, filter, and concentrate. Recrystallize the crude solid from Hexane/Chloroform to yield white needles.[1]
-
Target Yield: 85-90%[4]
-
Melting Point: 113-115°C [Ref 1].
-
Step 2: O-Ethylation (Williamson Ether Synthesis)
Objective: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene.[1] Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol (pKa ~10). Acetone is an excellent solvent for SN2 reactions involving alkyl halides.[1]
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) |
|---|---|---|---|
| 4-Bromo-3,5-dimethylphenol | Substrate | 1.0 | 201.06 |
| Ethyl Iodide (EtI) | Alkylating Agent | 1.5 | 155.97 |
| Potassium Carbonate (K2CO3) | Base | 2.0 | 138.21 |
| Acetone | Solvent | - | - |[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Step 1 product (10 g, 49.7 mmol) in anhydrous Acetone (150 mL).
-
Deprotonation: Add K2CO3 (13.7 g, 99.4 mmol) in a single portion. Stir at room temperature for 15 minutes.
-
Alkylation: Add Ethyl Iodide (6.0 mL, 74.5 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.
-
Monitoring: TLC should show complete consumption of the phenol.[1]
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (K2CO3/KI) and rinse the pad with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Diethyl Ether (100 mL) and wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Final Purification: Dry over Na2SO4 and concentrate. If necessary, purify via vacuum distillation (bp ~120°C at 13 mmHg) or silica gel chromatography (100% Hexanes).
Part 3: Quality Control & Validation
Expected Analytical Data:
-
1H NMR (400 MHz, CDCl3):
- 6.70 (s, 2H, Ar-H) – Symmetry confirms the para-substitution pattern.
- 4.00 (q, J=7.0 Hz, 2H, O-CH2-)[1]
- 2.38 (s, 6H, Ar-CH3) – Singlet confirms equivalence of methyls.
- 1.40 (t, J=7.0 Hz, 3H, -CH3)
-
Mass Spectrometry (GC-MS):
-
Look for molecular ion peaks at m/z 228 and 230 (1:1 ratio due to
Br/ Br isotopes).
-
Impurity Profile:
-
2,4-Dibromo-3,5-dimethylphenol: Result of over-bromination in Step 1.[1] Identified by loss of symmetry in NMR.[1]
-
3,5-Dimethylphenetole: Result of incomplete bromination or debromination.[1] Identified by lack of isotope pattern in MS.[1]
Caption: Quality control decision tree for final product validation.
References
-
PubChem. (2025).[1] 4-Bromo-3,5-dimethylphenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. Bromination of Phenols. Org. Syn. Coll. Vol. 1, p.128. Available at: [Link][1]
Sources
Application Note: Strategic Utilization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene as a "Steric Enforcer" in Drug Design
Topic: Applications of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in Pharmaceutical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Magic Methyl" Effect in Biaryl Scaffolds
In modern medicinal chemistry, 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9) has emerged as a high-value building block for constructing atropisomeric biaryl scaffolds . Its structural uniqueness lies in the "2,6-dimethyl" substitution pattern flanking the bromine atom. This steric congestion is not merely a hindrance; it is a design feature used to:
-
Enforce Atropisomer Stability: The methyl groups restrict rotation around the biaryl axis, locking the molecule into a specific conformation (Class 3 Atropisomer,
years). This is critical for binding selectivity in kinase inhibitors (e.g., GSK3 ) and protein-protein interaction modulators (e.g., HEC1). -
Block Metabolic Hotspots: The 2,6-dimethyl groups sterically shield the ortho positions from CYP450-mediated oxidation, significantly extending the metabolic half-life (
) of the API. -
Modulate Solubility: The 4-ethoxy group (relative to the bromine) acts as a lipophilic handle that improves membrane permeability while maintaining hydrogen bond acceptor capability via the ether oxygen.
This guide details the protocols for overcoming the inherent reactivity challenges of this sterically hindered electrophile to synthesize high-value pharmaceutical intermediates.
Key Application: Synthesis of Atropisomeric GSK3 Inhibitors
Recent patent literature (e.g., WO2024233900A1 ) highlights the 4-ethoxy-2,6-dimethylphenyl moiety as a critical pharmacophore in Glycogen Synthase Kinase 3 alpha (GSK3
Synthetic Pathway Visualization
The following diagram illustrates the convergent synthesis of a GSK3
Caption: Convergent assembly of GSK3
Protocol: Sterically Demanding Buchwald-Hartwig Coupling
Challenge: The two ortho-methyl groups make the oxidative addition of Palladium into the C-Br bond kinetically slow and prone to beta-hydride elimination or homocoupling side reactions. Solution: Use of Third-Generation Buchwald Precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) which are specifically designed to bulk up the Pd center, preventing aggregation and promoting reductive elimination in crowded systems.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Electrophile: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv, 5.0 mmol, 1.15 g).
-
Nucleophile: Pyrimidine-amine derivative (1.2 equiv).
-
Catalyst: RuPhos-Pd-G3 (2 mol%) or Pd
(dba) (2 mol%) + RuPhos (4 mol%). Note: RuPhos is preferred for secondary amines; BrettPhos for primary amines. -
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Must be sublimed grade and stored in a glovebox.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparged with Argon for 15 mins.
-
-
Reaction Setup (In Glovebox or Schlenk Line):
-
Charge a flame-dried reaction vial with the Electrophile, Nucleophile, Base, and Catalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject the anhydrous solvent via syringe.
-
-
Execution:
-
Heat the reaction block to 100°C (Toluene) or 110°C (Dioxane).
-
Stir vigorously (1000 rpm). The steric bulk requires high kinetic energy to overcome the activation barrier.
-
Monitor: Check by LC-MS at 2 hours. The reaction typically completes in 4–6 hours. Look for the disappearance of the bromide (Rt ~ retention time of non-polar aromatics).
-
-
Workup:
-
Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient. The product will be significantly more polar than the starting bromide but less polar than the amine.
-
Key Application: Synthesis of HEC1 Modulators (Ketone Derivatives)
Targeting the HEC1 (Highly Expressed in Cancer 1) protein often requires disrupting the HEC1-Nek2 interaction. Small molecules like those described in US8946268B2 utilize the 2-bromo-1-(4-ethoxy-2,6-dimethylphenyl)ethanone motif. This ketone is synthesized directly from our target bromide.
Protocol: Lithium-Halogen Exchange and Weinreb Acylation
Challenge: Grignard formation can be sluggish due to the methyl groups blocking the Mg insertion. Lithium-halogen exchange is faster and cleaner at low temperatures.
Step-by-Step Methodology:
-
Setup:
-
Flame-dried 2-neck round bottom flask under Argon atmosphere.
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv, 10 mmol) dissolved in anhydrous THF (50 mL).
-
-
Lithiation:
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 20 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the Aryl-Lithium species.
-
Stir at -78°C for 45 minutes. Do not let it warm up, or the lithium may scramble to the benzylic position.
-
-
Acylation (The Weinreb Route):
-
Prepare a solution of N-methoxy-N-methylacetamide (Weinreb Amide, 1.2 equiv) in THF.
-
Cannulate this solution into the Aryl-Lithium mixture at -78°C.
-
Why Weinreb? It prevents over-addition (formation of the tertiary alcohol) which is a common risk with acid chlorides.
-
-
Quench & Isolation:
-
Allow the reaction to warm to 0°C over 1 hour.
-
Quench with saturated aqueous NH
Cl. -
Extract with Diethyl Ether (3x).
-
The resulting Acetophenone derivative is usually an oil that crystallizes upon standing.
-
Analytical Data Summary
When verifying the identity of 2-Bromo-5-ethoxy-1,3-dimethylbenzene or its derivatives, compare against these standard values:
| Property | Value / Characteristic | Note |
| Molecular Weight | 229.12 g/mol | Monoisotopic Mass |
| The two aromatic protons are equivalent due to symmetry. | ||
| Distinctive singlet for ortho-methyls. | ||
| Typical quartet-triplet pattern. | ||
| ~125 ppm | Upfield shift due to steric shielding and Br effect. | |
| Physical State | White to Off-white Crystalline Solid | Melting Point: ~45-50°C |
References
-
GSK3
Inhibitors: GSK3a inhibitors and methods of use thereof. Patent WO2024233900A1. (2024). Link -
HEC1 Modulators: Modulators of HEC1 activity and methods therefor. Patent US8946268B2. (2015). Link
-
Atropisomer Synthesis: Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. ResearchGate. (2022).[1] Link
-
General Building Block Data: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9).[2][3][4][5] PubChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1379342-90-1|3-(4-Bromo-3-methylphenoxy)propanenitrile|BLDpharm [bldpharm.com]
- 3. 2748634-69-5|2-Bromo-1-ethoxy-3-ethynylbenzene|BLD Pharm [bldpharm.com]
- 4. 14344-82-2|2-Bromo-3',5-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. 34132-31-5|2-Bromo-5-methoxy-3-methylphenol|BLD Pharm [bldpharm.com]
2-Bromo-5-ethoxy-1,3-dimethylbenzene as an intermediate in drug discovery
Subtitle: Overcoming Steric Congestion in the Synthesis of Atropisomeric Biaryls and Functionalized Ligands
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9 ) is a specialized aryl bromide intermediate characterized by significant steric hindrance at the reaction center.[1][2] The molecule features a bromine atom flanked by two ortho-methyl groups (positions 1 and 3 relative to the ring, or 2,6 relative to the bromide), creating a "steric pocket" that challenges standard cross-coupling protocols.[2]
In drug discovery, this motif is critical for:
-
Conformational Locking: Introducing the 2,6-dimethylphenyl moiety restricts rotation around biaryl axes, often locking drug candidates into bioactive conformations (atropisomerism).[2]
-
Metabolic Stability: The ortho-methyl groups block common sites of metabolic oxidation (CYP450 mediated) on the aromatic ring.[2]
-
Ligand Synthesis: This intermediate is a precursor to electron-rich, bulky phosphine ligands (e.g., tris(4-ethoxy-2,6-dimethylphenyl)phosphane) used in advanced catalysis.[2]
This guide provides optimized protocols for utilizing this hindered intermediate, focusing on Suzuki-Miyaura coupling and Lithium-Halogen exchange , where standard methodologies often fail.[2]
Chemical Profile & Structural Analysis[2][3]
| Property | Data | Significance |
| IUPAC Name | 1-Bromo-4-ethoxy-2,6-dimethylbenzene | Defines substitution pattern clearly.[2] |
| CAS Number | 91799-52-9 | Unique identifier for procurement. |
| Molecular Weight | 229.12 g/mol | - |
| LogP (Calc) | ~3.8 | High lipophilicity; suitable for hydrophobic pockets.[2] |
| Electronic Effect | 4-Ethoxy (Para to Br) | Strong Electron Donating Group (EDG).[2] Increases electron density at C-Br, slowing oxidative addition.[2] |
| Steric Effect | 2,6-Dimethyl (Ortho to Br) | Critical: Blocks approach of Pd-catalysts.[2] Requires specialized ligands.[2] |
Structural Visualization
The diagram below illustrates the steric environment.[2] The bromine (Br) is "wedged" between two methyl groups, while the ethoxy group provides electronic activation from the para position.[2]
Figure 1: Structural analysis showing the competing steric and electronic effects governing the reactivity of 2-Bromo-5-ethoxy-1,3-dimethylbenzene.
Application Note 1: Optimized Suzuki-Miyaura Coupling
The Challenge: Standard Pd(PPh3)4 catalysts are ineffective due to the steric bulk of the ortho-methyls.[2] The palladium center cannot easily access the C-Br bond for oxidative addition.[2] The Solution: Use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) or NHC-Pd systems (PEPPSI).[2] These ligands are electron-rich (accelerating oxidative addition) and bulky (facilitating reductive elimination).[2]
Protocol: Coupling with Boronic Acids
Target: Synthesis of hindered biaryls (e.g., for kinase inhibitor scaffolds).[2]
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2–1.5 equiv)[2]
-
Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4–8 mol%) OR XPhos Pd G4 (2–3 mol%)[2]
-
Base: K3PO4 (3.0 equiv, anhydrous)[2]
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon flow.
-
Solvent Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 20 minutes.[2] Note: Oxygen is the enemy of active Pd-ligand species.
-
Loading: Add the aryl bromide (1.0 eq), boronic acid (1.2 eq), base (K3PO4), and precatalyst (XPhos Pd G4) to the vial.
-
Reaction: Seal the vial and heat to 100°C–110°C for 12–24 hours. Note: Higher temperature is required to overcome the activation energy of the hindered oxidative addition.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Wash with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works:
-
SPhos/XPhos: The ligand's biaryl backbone creates a protective pocket around the Pd, stabilizing the monoligated Pd(0) species which is the active catalyst.[2]
-
K3PO4: Anhydrous phosphate is superior to carbonate bases for hindered couplings, often facilitating the transmetallation step.[2]
Application Note 2: Lithium-Halogen Exchange
The Challenge: Direct Grignard formation can be sluggish due to sterics.[2] The Advantage: The 2,6-dimethyl substitution pattern blocks the formation of benzyne .[2] Unlike typical aryl halides, there is no ortho-hydrogen available for elimination.[2] This allows for cleaner lithiation at higher temperatures (e.g., -40°C instead of -78°C) without the risk of scrambling.[2]
Protocol: Preparation of the Aryl Lithium Species
Target: Synthesis of carboxylic acids (via CO2 quench) or formylation (via DMF).[2]
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or t-Butyllithium (2.1 equiv, if extremely sluggish).[2]
-
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.
-
Dissolution: Dissolve the aryl bromide in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Incubation: Stir at -78°C for 30 minutes. Optional: If exchange is incomplete (check by TLC quench), warm to -40°C. The steric blocking prevents benzyne degradation.
-
Electrophile Addition: Add the electrophile (e.g., DMF for aldehyde, solid CO2 for acid, or chlorophosphine for ligand synthesis) rapidly.[2]
-
Quench: Allow to warm to RT and quench with sat. NH4Cl.[2][3]
Synthetic Workflow & Mechanism
The following diagram details the decision tree for processing this intermediate, highlighting the divergence between Drug Discovery (Biaryl synthesis) and Ligand Design (Phosphine synthesis).
Figure 2: Synthetic workflow illustrating the two primary utility pathways for the intermediate.
References & Verified Sources
-
Chemical Identity & Properties:
-
Applications in Drug Discovery:
-
Patent WO2024233900A1: "GSK3a inhibitors and methods of use thereof." Describes the use of 4-ethoxy-2,6-dimethylphenyl moieties in kinase inhibitor design.
-
Patent US8946268B2: "Modulators of HEC1 activity." Details the synthesis of acetophenone derivatives using hindered aryl bromide precursors.
-
-
Methodological Grounding (Suzuki Coupling):
-
Ligand Synthesis Application:
-
Patent CN112280296A: Mentions tris(4-ethoxy-2,6-dimethylphenyl)phosphane, a ligand derived from this specific bromide, demonstrating its utility in catalyst design.[2]
-
Sources
Application Note: Cross-Coupling Protocols for 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Abstract & Strategic Overview
This guide details the optimized protocols for cross-coupling reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9). This molecule represents a "privileged scaffold" in medicinal chemistry, often serving as the core for biaryl ethers and kinase inhibitors. However, it presents a classic "Steric-Electronic Double Trap" :
-
Steric Hindrance (The 2,6-Effect): The bromine at position 2 is flanked by methyl groups at positions 1 and 3. This creates a "picket fence" that blocks the approach of standard Palladium catalysts.
-
Electronic Deactivation: The ethoxy group at position 5 (para to the bromide) is a strong electron-donating group (EDG). This increases the electron density of the aryl ring, strengthening the C-Br bond and making the critical Oxidative Addition (OA) step kinetically unfavorable.
Success Strategy: To couple this substrate, we must abandon standard catalysts (e.g., Pd(PPh₃)₄) in favor of Next-Generation Buchwald Precatalysts and NHC-Pd systems . These catalysts utilize bulky, electron-rich ligands that facilitate oxidative addition despite the electron-rich nature of the ring and enforce a mono-ligated active species to navigate the steric tunnel.
Critical Reactivity Analysis
Before executing protocols, researchers must understand the specific geometric constraints of this substrate.
The Steric/Electronic Landscape
-
Target Site: C(2)-Br bond.[1]
-
Steric Bulk: High. The ortho-methyls prevent the coordination of bis-phosphine complexes.
-
Electronic State: Electron-Rich.[2][3] $ \sigma_p $ (OEt) ≈ -0.24.
-
Implication: The catalyst must be highly electrophilic to initiate OA, yet bulky enough to promote Reductive Elimination (RE) to form the crowded product.
Decision Matrix for Catalyst Selection
| Reaction Type | Recommended System | Why? |
| Suzuki-Miyaura | Pd-SPhos G4 or Pd₂(dba)₃ + SPhos | SPhos is the "Gold Standard" for 2,6-disubstituted aryl bromides. Its biaryl backbone allows for interaction with the Pd center, stabilizing the monoligated species. |
| Buchwald-Hartwig | Pd-RuPhos G4 (Secondary Amines) Pd-BrettPhos G4 (Primary Amines) | RuPhos prevents |
| Borylation | Pd(dppf)Cl₂ or Pd-XPhos G4 | Converting the hindered Br to a Bpin ester allows the steric bulk to be on the nucleophile side in subsequent couplings, often improving yields. |
Visualization: Mechanistic Pathway & Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where standard catalysts fail and specialized ligands succeed.
Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck caused by the 2,6-dimethyl substitution pattern.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of Biaryls)
Use this protocol to couple the substrate with aryl boronic acids.[4][5][6]
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%)
-
Alternative: Pd-SPhos G4 Precatalyst (2-4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x).
-
Solids Addition: Under a positive Argon flow, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd source , Ligand , and Base .
-
Note: If using Pd₂(dba)₃/SPhos, premixing the catalyst/ligand in a small amount of solvent for 5 mins before addition can improve activity.
-
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Concentration: 0.2 M relative to the aryl bromide.
-
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Monitoring: The reaction may be slow initially.[7] Monitor by HPLC/UPLC. Look for the consumption of the bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at coupling 2,6-disubstituted aryl chlorides and bromides. The methoxy groups on the ligand backbone provide stability, while the cyclohexyl groups provide the necessary electron density to force the Palladium into the crowded C-Br bond [1].
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Use this protocol to attach amines (anilines or alkyl amines) to the core.
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst:
-
For Primary Amines: Pd-BrettPhos G4 (2 mol%)
-
For Secondary Amines: Pd-RuPhos G4 (2 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane
Step-by-Step Methodology:
-
Glovebox/Schlenk: Ideally, set up inside a glovebox due to the moisture sensitivity of NaOtBu and the high catalyst activity.
-
Charging: Combine Substrate, Amine, Base, and Precatalyst in a vial.
-
Solvent: Add anhydrous solvent (0.25 M).
-
Reaction: Heat to 80–100°C .
-
Note: Sterically hindered substrates often require higher temperatures (100°C) compared to standard Buchwald couplings.
-
-
Workup: Filter through a pad of Celite to remove salts. Concentrate and purify.
Why BrettPhos/RuPhos? Standard ligands (BINAP, DPPF) will fail here. BrettPhos is designed to prevent the formation of the stable (and inactive) bis-amine palladium complex, ensuring the catalytic cycle turns over even with hindered substrates [2].
Protocol C: Miyaura Borylation (Converting Br to Bpin)
Strategic Pivot: If direct coupling fails, convert the bromide to a boronate ester. The resulting "Aryl-Boron" species is often more reactive in reverse couplings.
Reagents:
-
Substrate: 1.0 equiv
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[8]·DCM (3 mol%) or Pd-XPhos G4 (2 mol%)
-
Base: KOAc (Potassium Acetate) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Combine Substrate, B₂pin₂, Catalyst, and KOAc in a sealable tube.
-
Add Dioxane (0.3 M).
-
Heat to 90°C for 4–6 hours.
-
Critical Workup Step: Do not use silica gel directly if the product is unstable. Filter through Celite.
-
Purification: Rapid filtration through a short silica plug or crystallization.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (Start Material Recovered) | Oxidative Addition failed. | Switch to a more electron-rich ligand (e.g., Pd-P(tBu)₃ G4 or Pd-PEPPSI-IPr ). Increase Temp to 110°C. |
| Protodehalogenation (H-Ar formed) | Ensure solvents are strictly anhydrous. Switch base from NaOtBu to Cs₂CO₃. Use RuPhos (resists reduction). | |
| Homocoupling of Boronic Acid | Oxidation of Boronic Acid. | Degas solvents more thoroughly (sparge with Ar for 20 min). Add the boronic acid slowly (syringe pump). |
| Low Conversion (<50%) | Catalyst Deactivation. | Use a "G4" precatalyst (ensures 1:1 L:Pd ratio). Add 1 mol% extra ligand. |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Maitre, P., & Buchwald, S. L. (2009). BrettPhos: A Ligand for the Palladium-Catalyzed Amination of Primary Amines.[9] Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry - A European Journal.
-
PubChem Database. (2023). 2-Bromo-5-ethoxy-1,3-dimethylbenzene Compound Summary. National Library of Medicine.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Congested Aryl Bromides
Executive Summary
This guide details the protocol for performing Suzuki-Miyaura cross-coupling on 2-Bromo-5-ethoxy-1,3-dimethylbenzene . This specific substrate presents a "double-deactivated" profile: it is sterically hindered by ortho-methyl groups (positions 1,3) and electronically deactivated toward oxidative addition by the para-ethoxy group (position 5).
Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) will likely result in stalled conversion (<20%) or protodebromination. This note provides two validated workflows:
-
Protocol A (MedChem): Utilizes Buchwald G3 Precatalysts for maximum yield on small scales.
-
Protocol B (Process/Scale): Utilizes the PEPPSI-IPr system for robustness and cost-efficiency.
Substrate Analysis & Mechanistic Challenges
The Molecule
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Key Features:
-
Steric Bulk (The "Ortho Effect"): The bromine at C2 is flanked by methyl groups at C1 and C3. This creates a "2,6-disubstituted" environment relative to the reaction center. This steric wall severely hampers the transmetallation step.
-
Electronic Deactivation: The ethoxy group at C5 is an electron-donating group (EDG) located para to the bromide. This increases electron density at the C-Br bond, making the aryl ring less electrophilic. This significantly slows down oxidative addition .
The Catalytic Cycle Bottleneck
For this specific molecule, the rate-determining step (RDS) shifts depending on the coupling partner. However, the initial oxidative addition is the primary hurdle due to the electron-rich nature of the ring.
Figure 1: Catalytic cycle highlighting the specific kinetic barriers for 2-Bromo-5-ethoxy-1,3-dimethylbenzene. The red arrows indicate where standard catalysts fail.
Catalyst Selection Strategy
To overcome the barriers identified above, we must select ligands with specific properties:
-
Electron Richness: To accelerate oxidative addition into the electron-rich C-Br bond.
-
Steric Bulk: To facilitate reductive elimination (by crowding the metal center) and stabilize the monoligated Pd(0) species.
| Feature | Standard (PPh₃) | Recommended (SPhos) | Recommended (PEPPSI-IPr) |
| Type | Monodentate Phosphine | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Oxidative Addition | Poor (for deactivated Ar-Br) | Excellent | Excellent |
| Steric Tolerance | Low | High (Flexible bulk) | Very High (Fixed bulk) |
| Air Stability | Low | High (as Precatalyst) | High |
| Use Case | Simple substrates | Complex/Hindered (MedChem) | Scale-up/Robustness |
Experimental Protocols
Protocol A: The "Gold Standard" (SPhos Pd G3)
Best for: Discovery chemistry, high-value intermediates, and maximum yield.
Mechanism: The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation, preventing catalyst decomposition before the difficult oxidative addition can occur.
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G3 (0.02 equiv).
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen inhibition is fatal for electron-rich phosphines.
-
Solvent Addition: Add degassed Toluene and Water via syringe. The biphasic system helps dissolve inorganic salts while keeping the catalyst in the organic phase.
-
Reaction: Heat the block to 80–100 °C for 2–12 hours. Vigorous stirring is essential for biphasic mixtures.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
Protocol B: The "Robust Route" (PEPPSI-IPr)
Best for: Scale-up, cost reduction, and difficult transmetallations.
Mechanism: The NHC ligand (IPr) binds tighter than phosphines, preventing catalyst death at high temperatures. The "throw-away" pyridine ligand ensures rapid initiation.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: KOtBu (Potassium tert-butoxide) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or THF (Anhydrous preferred)
Step-by-Step:
-
Charge: Add aryl bromide, boronic acid, and base to the flask.
-
Catalyst: Add Pd-PEPPSI-IPr.[1] (This catalyst is air-stable and can be weighed on the bench, but the reaction must be run under inert gas).
-
Inert Atmosphere: Evacuate and backfill with Argon.
-
Solvent: Add anhydrous Dioxane.
-
Reaction: Heat to 60–80 °C .
-
Note: If using KOtBu, the reaction often proceeds at room temperature or mild heat (40 °C). If using Carbonate, higher heat (80 °C) is required.
-
Troubleshooting & Optimization
If conversion is low (<50%), consult the decision tree below.
Figure 2: Troubleshooting logic for hindered Suzuki couplings.
Data Summary: Expected Performance
| Parameter | Protocol A (SPhos) | Protocol B (PEPPSI) |
| Typical Yield | 85–95% | 75–90% |
| Reaction Time | 2–6 Hours | 4–12 Hours |
| Impurity Profile | Low (Clean crude) | Moderate (Requires chromatography) |
| Cost | $ |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006.
-
Sigma-Aldrich. "SPhos Pd G3 Product Information & Protocols."
-
BenchChem. "Suzuki Coupling with Sterically Hindered Substrates."
Sources
Heck reaction involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Application Note: High-Efficiency Heck Coupling of Sterically Hindered 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
This application note details the optimized protocol for the Mizoroki-Heck coupling of 2-Bromo-5-ethoxy-1,3-dimethylbenzene . This substrate presents a dual challenge in palladium catalysis: severe steric hindrance due to the 2,6-dimethyl substitution pattern (the "ortho effect") and electronic deactivation from the para-ethoxy group.
Standard Heck conditions (e.g., Pd(PPh₃)₄) typically fail with this substrate, resulting in recovered starting material or hydrodehalogenation. This guide recommends a Bulky-Phosphine/Palladium(0) system utilizing P(t-Bu)₃ or SPhos , which facilitates oxidative addition into the sterically congested C-Br bond while preventing catalyst decomposition.
Substrate Analysis & Mechanistic Challenges
Structural Properties
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
-
Molecular Weight: 229.11 g/mol
-
Key Feature: The bromine atom is "sandwiched" between two methyl groups at the C1 and C3 positions.
The "Ortho Effect" & Electronic Deactivation
-
Steric Shielding (Primary Barrier): The two ortho-methyl groups create a high steric barrier for the Palladium(0) species to approach the C-Br bond. This dramatically slows the rate-limiting step: Oxidative Addition .
-
Electronic Enrichment: The 5-ethoxy group is an electron-donating group (EDG). By donating electron density into the ring (resonance effect), it increases the electron density at the C-Br bond. This makes the aryl bromide less electrophilic, further disfavoring the nucleophilic attack of the Pd(0) catalyst.
Conclusion: To overcome these barriers, the catalyst system must be exceptionally electron-rich (to boost Pd nucleophilicity) and sterically demanding (to force the formation of the active mono-ligated Pd species,
Recommended Protocol: The "Super-Active" Phosphine System
This protocol utilizes a Pd₂/P(t-Bu)₃ system. Tri-tert-butylphosphine is highly electron-rich (accelerating oxidative addition into electron-rich aryls) and extremely bulky (cone angle ~182°), which promotes the formation of the active unsaturated catalytic species.
Materials & Reagents
| Component | Role | Specification |
| Substrate | Aryl Halide | 2-Bromo-5-ethoxy-1,3-dimethylbenzene (>98%) |
| Acrylate | Coupling Partner | tert-Butyl Acrylate or Styrene (1.5 equiv) |
| Catalyst Precursor | Pd Source | Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0)) |
| Ligand | Active Ligand | [(t-Bu)₃PH]BF₄ (Tri-tert-butylphosphonium tetrafluoroborate) |
| Base | Acid Scavenger | Cy₂NMe (N,N-Dicyclohexylmethylamine) or Cs₂CO₃ |
| Solvent | Medium | 1,4-Dioxane (Anhydrous, degassed) |
Step-by-Step Methodology
Pre-Reaction Safety Check: Ensure all glassware is oven-dried. This reaction is sensitive to oxygen; use Schlenk line techniques or a glovebox.
-
Catalyst Preparation (In Glovebox or under Argon):
-
To a reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and [(t-Bu)₃PH]BF₄ (3.0 mol%).
-
Note: The ratio of Pd:L should be 1:1 (since Pd₂(dba)₃ contains 2 Pd atoms, 1.5 mol% complex = 3.0 mol% Pd metal).
-
-
Substrate Addition:
-
Add 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv, e.g., 1.0 mmol, 229 mg).
-
Add the alkene coupling partner (e.g., tert-butyl acrylate, 1.2 equiv).
-
-
Base & Solvent:
-
Add Cy₂NMe (1.2 equiv). Alternative: If using inorganic base like Cs₂CO₃, ensure it is finely ground.
-
Add anhydrous 1,4-Dioxane (Concentration: 0.2 M, approx. 5 mL for 1 mmol scale).
-
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 100–110 °C for 12–16 hours.
-
Visual Cue: The solution should turn from dark purple/red (initial Pd-dba) to a golden/brown orange color, indicating active catalyst formation.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite/Silica to remove Pd black.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the bulky ligand
Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the 2,6-dimethyl substitution.[2]
Troubleshooting & Optimization Matrix
If the standard protocol yields <50% conversion, consult this self-validating decision matrix.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovered) | Oxidative Addition failed. | Switch to Pd-PEPPSI-IPr catalyst (NHC ligand) or increase temp to 130°C in DMF. |
| Formation of Ar-H (Dehalogenation) | Ensure solvent is strictly anhydrous. Switch base to Cs₂CO₃ (solid base reduces H-transfer). | |
| Pd Black Precipitation | Catalyst decomposition ("Death"). | Increase ligand:Pd ratio to 2:1. Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer. |
| Low Regioselectivity | Migration of alkene double bond. | Lower temperature to 80°C and double reaction time. Use Ag₂CO₃ as an additive to suppress isomerization. |
Alternative Protocol: Jeffery Conditions (Ligand-Free)
For cost-sensitive scale-up where phosphine contamination is a concern.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)
-
Base: NaOAc or K₂CO₃ (2.5 equiv)
-
Solvent: DMF
-
Temp: 120 °C
-
Note: The TBAB forms a "molten salt" layer that stabilizes Pd nanoparticles, often effective for hindered substrates without expensive ligands.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Seminal work on P(t-Bu)3 for hindered substrates).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides. Journal of the American Chemical Society.[3] Link (Establishes ligand parameters for 2,6-dimethyl substitution patterns).
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link (Foundation of ligand-free "Jeffery Conditions").
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry. Link (Mechanistic review of the catalytic cycle).
Sources
- 1. 2-Bromo-m-xylene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
Use of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in material science
Application Note: High-Efficiency Utilization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in Advanced Material Synthesis
Executive Summary & Strategic Utility
2-Bromo-5-ethoxy-1,3-dimethylbenzene (also referred to as 4-bromo-3,5-dimethylphenetole) is a specialized "sterically demanding" building block. Unlike standard aryl halides, this molecule features two methyl groups ortho to the reactive bromine site.
In material science, specifically for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , this structural feature is not a hindrance but a design tool. It is employed to:
-
Induce Dihedral Twisting: The steric bulk forces the coupled biaryl system out of planarity, breaking conjugation. This is the fundamental mechanism for creating Thermally Activated Delayed Fluorescence (TADF) emitters, where donor and acceptor moieties must be orthogonally decoupled.
-
Suppress Aggregation: The non-planar architecture prevents
- stacking in the solid state, reducing Aggregation-Caused Quenching (ACQ) in emissive layers. -
Solubility Engineering: The ethoxy tail provides solubility in non-chlorinated solvents (toluene, THF), essential for solution-processed electronics (spin-coating/inkjet printing).
This guide details the protocols for overcoming the inherent low reactivity of this sterically hindered bromide to successfully incorporate it into high-performance scaffolds.
Critical Mechanism: The "Ortho-Effect" in Cross-Coupling
To use this molecule effectively, researchers must understand why standard protocols fail.
-
The Challenge: In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of the Ar-Br bond is feasible. However, the transmetallation step is severely retarded by the two ortho-methyl groups (Positions 1,3), which block the approach of the boronic acid partner.
-
The Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate oxidative addition and, critically, create a flexible steric pocket that allows transmetallation to proceed despite the bulk.
Diagram 1: Steric Control & Catalyst Logic
Caption: Logic flow demonstrating why specialized catalysts are required to overcome the steric hindrance of the 1,3-dimethyl motif.
Experimental Protocols
Protocol A: Quality Control & Pre-Reaction Check
Before coupling, ensure the purity of the bromide. The ethoxy group is susceptible to dealkylation under highly acidic conditions or long-term storage in light.
| Parameter | Specification | Method | Note |
| Appearance | Clear oil / Low-melting solid | Visual | Yellowing indicates oxidation. |
| Purity | >98.5% | GC-MS | Look for phenol impurity (loss of Et). |
| Water Content | <500 ppm | Karl Fischer | Critical for anhydrous coupling. |
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Use this protocol to couple 2-Bromo-5-ethoxy-1,3-dimethylbenzene with aryl boronic acids to create twisted biaryl cores.
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Critical):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the reaction solvent. Stir for 10 minutes at room temperature until the solution turns a rich orange/red (formation of the active Pd(0) species).
-
Expert Note: If using Pd-PEPPSI-IPr (an NHC precatalyst), this step is skipped; add directly.
-
-
Reaction Assembly:
-
Add the bromide substrate (1.0 eq), boronic acid (1.5 eq), and base (K₃PO₄) to a heavy-walled pressure vial.
-
Add the pre-activated catalyst solution via syringe.
-
Seal the vial with a PTFE-lined crimp cap.
-
-
Thermal Cycle:
-
Heat the block to 100°C - 110°C .
-
Reaction Time: Due to steric hindrance, this reaction is slower than typical couplings. Run for 12–24 hours .
-
Monitoring: Monitor by GC-MS or TLC. The disappearance of the bromide (starting material) is the stop signal.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Wash with Ethyl Acetate.
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Self-Validating Check:
-
Success Indicator: 1H NMR will show the disappearance of the distinct aromatic singlet of the starting material (approx. 6.6-6.7 ppm) and the appearance of new aromatic protons. The methyl protons (approx. 2.1-2.3 ppm) will shift slightly upfield due to the shielding cone of the new orthogonal aryl ring.
Protocol C: Lithiation for Electrophile Quenching
Use this protocol if you need to convert the bromide into a boronic ester or aldehyde.
Warning: The ethoxy group is an Ortho-Directing Group (ODG), but the bromine position is blocked by methyls. Lithium-Halogen exchange is preferred over deprotonation.
-
Exchange: Dissolve substrate in anhydrous THF at -78°C .
-
Reagent: Add t-Butyllithium (2.1 equiv) dropwise. n-BuLi may cause sluggish exchange due to sterics; t-BuLi is more aggressive and effective here.
-
Quench: Stir for 30 mins at -78°C, then add electrophile (e.g., DMF for aldehyde, B(OiPr)₃ for boronic ester).
-
Warm: Allow to warm to RT naturally overnight.
Workflow Visualization: Synthesis of TADF Emitters
This diagram illustrates the specific application of this molecule in synthesizing a Donor-Acceptor-Donor (D-A-D) TADF emitter.
Diagram 2: TADF Synthesis Workflow
Caption: Workflow for converting the bromide into a functional OLED emitter, highlighting the steric twist induction.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Incomplete Transmetallation | Switch catalyst to Pd-PEPPSI-IPr or Pd2(dba)3/XPhos . Increase temperature to 110°C (refluxing toluene). |
| Debromination (H-sub) | Avoid primary alcohol solvents. Ensure the solvent is strictly anhydrous. Use a bulkier ligand (Buchwald G3 or G4). | |
| Black Precipitate | Catalyst Decomposition | "Pd Black" formation indicates ligand dissociation. Increase ligand:Pd ratio to 2:1 or 3:1. |
References
-
Sterically Demanding Suzuki-Miyaura Coupling
-
Catalyst Selection for Hindered Substrates
- Title: B-Alkyl Suzuki Couplings (Macmillan Group Meeting Notes - see section on steric bulk).
- Source: Princeton University.
-
URL:[Link]
-
Application in OLED/TADF Materials
-
General Synthesis of 2,6-Dimethylaryl Bromides
Sources
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
2-Bromo-5-ethoxy-1,3-dimethylbenzene as a building block for organic electronics
Application Note: 2-Bromo-5-ethoxy-1,3-dimethylbenzene in Organic Electronics
Part 1: Introduction & Strategic Significance
2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS Analog: 6267-34-1 for methoxy variant) serves as a specialized building block for high-performance organic semiconductors.[1] In the design of Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), this molecule addresses a critical "Solubility-Packing Paradox."[1]
The Paradox: High-performance organic electronics require extended
-
Steric Control (1,3-Dimethyl): The two methyl groups flanking the bromine atom create significant steric hindrance.[1] When coupled, this forces a twisted conformation in the backbone, preventing
-stacking aggregation and improving solubility.[1] -
Electronic Tuning (5-Ethoxy): The ethoxy group acts as a weak electron donor (via induction and resonance), raising the HOMO level of the resulting polymer/oligomer, which is crucial for Hole Transport Materials (HTM).[1]
Part 2: Material Properties & Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Also: 4-Bromo-3,5-dimethylphenetole |
| Molecular Formula | ||
| Molecular Weight | 229.11 g/mol | |
| Appearance | White to off-white crystalline solid | Low melting point solid or oil depending on purity |
| Solubility | High in DCM, THF, Toluene | Critical for solution-processed electronics |
| Reactive Site | C-Br bond (Sterically Hindered) | Requires specialized coupling protocols |
| Purity Requirement | >99.5% (HPLC/GC) | Electronic grade requires removal of metal traces |
Part 3: Synthesis Protocol
Causality: We utilize a "Bromination-First" strategy. Brominating the phenol precursor is highly regioselective for the 4-position (between methyls) due to the combined ortho/para directing effects of the hydroxyl and methyl groups.[1] Alkylation is performed second to avoid side-reactions involving the ether.
Step 1: Bromination of 3,5-Dimethylphenol
-
Reagents: 3,5-Dimethylphenol, N-Bromosuccinimide (NBS), Acetonitrile (
).[1] -
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Protocol:
-
Dissolve 3,5-dimethylphenol (1.0 eq) in acetonitrile (0.5 M concentration).
-
Cool to 0°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.[1]
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Concentrate solvent, redissolve in DCM, wash with water and brine.[1] Dry over
.[2]
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 4-Bromo-3,5-dimethylphenol, Ethyl Iodide (
), Potassium Carbonate ( ), DMF.[1] -
Protocol:
-
Suspend 4-bromo-3,5-dimethylphenol (1.0 eq) and
(2.0 eq) in anhydrous DMF (0.3 M). -
Add Ethyl Iodide (1.5 eq) dropwise.
-
Heat to 60°C for 4-6 hours. Note: Moderate heat ensures complete conversion of the sterically shielded phenol.[1]
-
Quench: Pour into ice water. The product will precipitate or form an oil.
-
Purification: Extract with Hexanes. Pass through a short silica plug to remove polar impurities. Distillation or recrystallization (from cold pentane) yields the target.[1]
-
Part 4: Application Protocol (Suzuki-Miyaura Coupling)
Challenge: The two ortho-methyl groups make the C-Br bond difficult to access for the Palladium catalyst (Steric Hindrance). Standard catalysts (e.g.,
Standard Operating Procedure (SOP) for Sterically Hindered Coupling
-
Preparation:
-
Execution:
-
Degassing: Sparge solvents with Argon for 20 minutes.[1] Critical: Oxygen poisons the active Pd(0) species.[1]
-
Mixing: Load solids into a Schlenk tube/vial inside a glovebox if possible. Add degassed solvents.[3]
-
Reaction: Seal and heat to 100-110°C for 12-24 hours. Note: Higher temperature is required to overcome the activation energy barrier caused by steric hindrance.[1]
-
-
Workup & Isolation:
-
Cool to RT. Filter through Celite to remove Pd black.
-
Extract with DCM.
-
Scavenging: Stir organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd content to <10 ppm (essential for device performance).[1]
-
Part 5: Visualization of Workflows
Figure 1: Synthesis & Coupling Pathway[1]
Caption: Synthesis route from 3,5-dimethylphenol to the target building block and subsequent coupling.
Figure 2: Steric Hindrance Mechanism
Caption: Visualization of steric hindrance at the reaction site and the requirement for specialized ligands.
Part 6: References
-
Tang, Y., et al. (2018).[1] "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate." Synlett, 29(08), 1043-1048.[1] (Describes analogous methylation of 4-bromo-3,5-dimethylphenol).
-
Shao, H., et al. (2009).[1][2] "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[2] Acta Crystallographica Section E, E65, o3071.[1][2] (Details synthesis of similar ethoxy-aryl intermediates).
-
GuideChem. (2023).[1] "Synthesis of 3,5-dimethylbromobenzene derivatives." (General protocols for dimethyl-bromo-benzene systems).
-
Sigma-Aldrich. (2023).[1][4] "Product Specification: 2-Bromo-5-methoxy-1,3-dimethylbenzene." (Physical properties reference for the methoxy analog). [1]
-
MDPI. (2020).[1] "Chemistry of Substituted Thiazinanes and Their Derivatives." (Cites usage of 4-bromo-3,5-dimethylphenol as a building block).[1][5][6][7]
Sources
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-5-methoxy-1,3-dimethylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives | MDPI [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Functionalization of the ethoxy group in 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Application Note: Strategic Functionalization of the Ethoxy Group in 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
This guide details the functionalization strategies for the ethoxy moiety in 2-Bromo-5-ethoxy-1,3-dimethylbenzene (BEDB) . While the 2-bromo position serves as the primary electrophilic handle for cross-coupling (Suzuki, Buchwald), the 5-ethoxy group is often viewed merely as a static solubilizing auxiliary. However, in modern drug discovery—particularly for PROTACs and molecular glues—the ethoxy group represents a critical vector for diversification.
This application note outlines two distinct workflows:
-
Pathway A (The "Reset"): Controlled de-ethylation to reveal the phenol, followed by re-functionalization with complex linkers.
-
Pathway B (The "Upgrade"): Direct
-C-H functionalization of the ethyl chain using photoredox catalysis to append complexity without losing the ether linkage.
Strategic Overview & Decision Tree
The steric environment of BEDB (1,3-dimethyl substitution) protects the ethoxy group from incidental metabolism but can hinder bulky reagents. The choice of pathway depends on whether the ether oxygen is required for binding affinity or if it is merely a tether.
Figure 1: Strategic decision tree for ethoxy group functionalization.
Pathway A: Controlled De-ethylation (Ether Cleavage)
This is the standard protocol when the ethoxy group must be replaced by a functional linker (e.g., PEG chains, alkynes). The 1,3-dimethyl groups provide steric bulk that prevents over-reaction at the ortho-positions during electrophilic cleavage.
Protocol 1.1: Boron Tribromide ( ) Mediated Cleavage
The Gold Standard for complete conversion.
Mechanism:
Materials:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 eq)
-
Reagent:
(1.0 M in DCM, 2.5 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (
), Sodium Bicarbonate ( )
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add substrate (1 mmol) and anhydrous DCM (5 mL). Cool to -78°C (dry ice/acetone).
-
Addition: Add
solution dropwise over 15 minutes. Note: The solution will turn yellow/orange. -
Reaction: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C. Stir for 2–4 hours. Monitor by TLC (the phenol is significantly more polar).
-
Quench (Critical): Cool back to 0°C. Add MeOH dropwise (EXOTHERMIC!). Follow with saturated
until pH ~7. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Optimization Data:
| Condition | Temp | Time | Yield | Notes |
| 0°C | 2 h | 45% | Incomplete conversion. | |
| -78°C | 4 h | 92% | Optimal. Clean conversion. | |
| Reflux | 12 h | 60% | Significant protodebromination (loss of 2-Br) observed. |
Protocol 1.2: Magnesium Iodide ( ) Etherate (Green Alternative)
Recommended for scale-up or if the 2-Bromo bond is labile.
Procedure:
-
Prepare
in situ by reacting Mg powder (2.0 eq) with (1.5 eq) in anhydrous ether/benzene. -
Add substrate and reflux in Toluene for 6–12 hours.
-
This method proceeds via a milder hard-soft acid-base mechanism and avoids the harsh acidity of
.
Pathway B: Direct -C-H Functionalization
Recent advances in photoredox catalysis allow for the direct modification of the ethyl side chain without cleavage. This utilizes the ether oxygen to stabilize an
Mechanism: Hydrogen Atom Transfer (HAT) generates a radical at the benzylic/
Figure 2: Photoredox cycle for direct ethoxy functionalization.
Protocol 2.1: Photoredox -Alkylation
Reference Grounding: Based on acridinium-catalyzed ether functionalization (RSC, 2022).
Materials:
-
Substrate: BEDB (0.5 mmol)
-
Catalyst: Mes-Acr-Me+ ClO4- (2 mol%)
-
HAT Reagent: Quinuclidine (10 mol%)
-
Trap: Dimethyl fumarate or Methyl acrylate (3.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Light Source: 450 nm Blue LEDs (10 W)
Step-by-Step Procedure:
-
Assembly: In a borosilicate vial, combine BEDB, photocatalyst, quinuclidine, and the alkene trap.
-
Degassing: Seal the vial and sparge with Nitrogen for 10 minutes (Oxygen quenches the radical).
-
Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.
-
Duration: Irradiate for 18–24 hours.
-
Workup: Filter through a short silica plug to remove the catalyst. Concentrate in vacuo.[1]
-
Purification: Isolate the branched ether product via flash chromatography.
Expected Outcome:
The product will retain the 2-bromo and 1,3-dimethyl motifs but will feature a functionalized side chain at the ethoxy position (e.g.,
Post-Cleavage Derivatization (Re-Functionalization)
If Pathway A was chosen, the resulting 4-bromo-3,5-dimethylphenol is a versatile intermediate.
Application: Synthesis of a PROTAC Linker
-
Reagent: N-Boc-amino-alkyl bromide (e.g.,
). -
Conditions:
(3.0 eq), DMF, 60°C, 4 hours. -
Advantage: The 1,3-dimethyl groups ortho to the phenol actually prevent bis-alkylation or O/C-alkylation mixtures, favoring clean O-alkylation due to the steric shielding of the carbon ring positions.
References
-
Acridinium-Catalyzed C-H Functionalization: Bell, J. D., Robb, I., & Murphy, J. A. (2022). Highly selective
-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Royal Society of Chemistry.[1] Link -
Ether Cleavage Protocols: Master Organic Chemistry. Cleavage of Ethers with Acid (
, , ). Link -
Green Demethylation: Zuo, Y., et al. (2008). An efficient method for demethylation of aryl methyl ethers. Tetrahedron Letters/ResearchGate. Link
-
Electrochemical Arylation: Waldvogel, S. R., et al. (2018).[2] Electrochemical Arylation Reaction. Chemical Reviews. Link
Sources
Reactions involving the bromine atom of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary & Structural Analysis
This guide details the reactivity profile and experimental protocols for 2-Bromo-5-ethoxy-1,3-dimethylbenzene (referred to herein as BEDB ). This molecule represents a classic "privileged scaffold" in medicinal chemistry but presents a specific set of synthetic challenges due to the "Mesityl-minus-one" steric environment.
The Reactivity Matrix
The bromine atom at position C2 is the primary reaction center. However, its reactivity is heavily modulated by two competing factors:
-
Steric Blockade (The 1,3-Methyl Effect): The bromine is flanked by two ortho-methyl groups. This creates significant steric hindrance, inhibiting the approach of transition metal catalysts (Pd) and preventing planarization in coupling products. Standard ligands (
, dppf) often fail here. -
Electronic Deactivation (The 5-Ethoxy Effect): The ethoxy group at C5 is para to the bromine. Through resonance donation (+R effect), it increases electron density at the C-Br bond. This strengthens the C-Br bond, making oxidative addition (the first step in Pd-catalysis) kinetically slower compared to electron-deficient aryl halides.
Decision Matrix for Experimental Design
Figure 1: Strategic decision tree for selecting the appropriate protocol based on the desired chemical outcome.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[1][2]
Objective: Coupling BEDB with aryl boronic acids to form hindered biaryls. Challenge: The ortho-methyls block the coordination site on Palladium. Solution: Use S-Phos , a Buchwald biaryl phosphine ligand. S-Phos is electron-rich (facilitating oxidative addition of our electron-rich bromide) and bulky (forcing the formation of a highly active mono-ligated Pd species).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| BEDB | 1.0 | Substrate |
| Aryl Boronic Acid | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| S-Phos | 0.04 (4 mol%) | Ligand (2:1 L:M ratio) |
| K₃PO₄ | 3.0 | Base (Anhydrous) |
| Toluene / Water | 10:1 v/v | Solvent System |
Step-by-Step Methodology
-
Pre-complexation (Critical): In a glovebox or under Argon, charge a reaction vial with
and S-Phos. Add 1 mL of dry Toluene and stir at room temperature for 5 minutes. Observation: Solution turns from orange to pale yellow/colorless as the active LpPd(0) species forms. -
Substrate Addition: Add BEDB (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground
(3.0 equiv) to the vial. -
Solvent & Degassing: Add the remaining Toluene and Water. Strictly degas the mixture by sparging with Argon for 10 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography. Note: The product will likely be an oil or low-melting solid due to the twisted biaryl structure preventing efficient packing.
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling BEDB with secondary amines.
Challenge: Reductive elimination is the rate-limiting step.[1] The bulky methyl groups on BEDB make it difficult for the Nitrogen and the Aryl ring to align for bond formation.
Solution: RuPhos . This ligand is specifically engineered for secondary amines and bulky substrates. It prevents
Reagents & Stoichiometry
| Component | Equiv. | Role |
| BEDB | 1.0 | Substrate |
| Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Pre-catalyst (Pd source) |
| RuPhos | 0.04 (4 mol%) | Ligand |
| NaOtBu | 1.4 | Strong Base |
| 1,4-Dioxane | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Catalyst Activation: In a reaction tube, combine
and RuPhos. Add anhydrous Dioxane. Stir at 100°C for 1 minute (pre-activation) then cool to RT. Why? This ensures the Pd-Ligand complex is fully formed before the substrate interferes. -
Loading: Add BEDB, the amine, and NaOtBu.
-
Safety Note: NaOtBu is hygroscopic. Handle quickly or in a glovebox.
-
-
Thermal Cycle: Seal and heat to 110°C .
-
Monitoring: Check TLC after 4 hours. If conversion is <50%, add a second portion of catalyst (1 mol%).
-
-
Quench: Dilute with diethyl ether (precipitates inorganic salts). Filter through silica gel to remove Palladium residues (which can chelate to the amine product).
Protocol C: Lithium-Halogen Exchange (Cryogenic)
Objective: Generating the aryl-lithium species for reaction with electrophiles (e.g., aldehydes, DMF,
-
Risk:[2][3][4] If the exchange is too slow, the generated Ar-Li can react with unreacted Ar-Br.
-
Risk:[2][3][4] The ethoxy group at C5 directs metalation to C4 or C6. However, Li-Hal exchange is kinetically faster than deprotonation (DoM) at -78°C.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| BEDB | 1.0 | Substrate |
| n-Butyllithium | 1.1 | Exchange Reagent (2.5M in Hexanes) |
| Electrophile | 1.2-1.5 | Trap (e.g., Benzaldehyde) |
| THF | 0.1 M | Solvent (Anhydrous/Inhibitor-free) |
Experimental Workflow
Figure 2: Cryogenic workflow for Lithium-Halogen exchange to prevent side reactions.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask. Flush with Argon.
-
Solvation: Dissolve BEDB in anhydrous THF. Cool the bath to -78°C (Dry Ice/Acetone).
-
Exchange: Add n-BuLi dropwise down the side of the flask.
-
Critical Control: The internal temperature must not rise above -70°C.
-
Timing: Stir for exactly 45 minutes at -78°C.
-
Note: Do not let this warm up. If it warms, the Ar-Li may deprotonate the ethoxy group's neighboring positions (DoM pathway) or attack unreacted bromide.
-
-
Trapping: Add the electrophile (dissolved in minimal THF if solid) rapidly.
-
Warming: Remove the cooling bath and allow to warm to RT over 1 hour.
-
Quench: Add saturated
solution.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Suzuki) | Protodehalogenation (H replaces Br) | Water content in solvent was too high or reaction ran too long. Increase catalyst load; ensure rigorous degassing. |
| No Reaction (Suzuki) | Pd poisoning or Steric block | Switch to X-Phos or Pd-PEPPSI-IPr (NHC catalyst) which is even more active for hindered substrates. |
| Homocoupling (Li-Ex) | Temperature too high during n-BuLi addition | Ensure -78°C is maintained. Consider using t-BuLi (2.0 equiv) at -78°C for faster irreversible exchange. |
| Regioisomer (Li-Ex) | Directed Ortho Metalation (DoM) | Reaction warmed up before electrophile addition. The Li migrated from C2 to C4/C6 (ortho to Ethoxy). Keep cold! |
References
-
Suzuki-Miyaura with S-Phos: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127, 4685–4696. Link
-
Buchwald-Hartwig with RuPhos: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice. Chem. Sci. 2011, 2, 57–68. Link
-
Lithium-Halogen Exchange Mechanisms: Bailey, W. F.; Patricia, J. J.[5] The Mechanism of the Lithium–Halogen Interchange Reaction: A Review of the Literature. J. Organomet.[2][5] Chem. 1988, 352, 1–46. Link
-
Steric Hindrance in Cross-Coupling: Tang, W.; Capacci, A. G.; Wei, X.; Li, W.; White, A.; Patel, N. D.; Savoie, J.; Gao, J. J.; Rodriguez, S.; Qu, B.; Haddad, N.; Lu, B. Z.; Krishnamurthy, D.; Senanayake, C. H.[6] A General and Efficient Catalyst for Sterically Demanding Suzuki–Miyaura Couplings.[7][8][9] Angew.[10] Chem. Int. Ed. 2010, 49, 5879–5883. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: HPLC Analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Method Development, Optimization, and Validation Protocol
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (BEDB). This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. Due to its high lipophilicity and lack of ionizable functional groups, the method utilizes Reversed-Phase Chromatography (RP-HPLC) with a high-organic gradient to ensure efficient elution and peak symmetry.[1]
This guide moves beyond simple recipe listing; it provides the causality behind parameter selection, ensuring the analyst can adapt the method to different instrument platforms (e.g., Agilent 1290, Waters Alliance, Shimadzu Nexera) while maintaining compliance with USP <621> guidelines.
Physicochemical Context & Method Strategy
Analyte Profile
To develop a self-validating method, one must first understand the analyte's behavior in solution.[1]
-
Chemical Structure: A benzene core substituted with two methyl groups (positions 1,3), an ethoxy group (position 5), and a bromine atom (position 2).[2]
-
Key Property - Lipophilicity: The presence of the ethoxy group and bromine atom, combined with the methyl substituents, makes this molecule highly hydrophobic (Estimated LogP
4.5 - 5.0). -
Key Property - Steric Hindrance: The bromine atom at position 2 is flanked by two methyl groups.[1] This creates a "steric pocket" that may restrict rotation, potentially offering unique selectivity on phenyl-hexyl or C18 columns.[1]
-
UV Absorption: The aromatic ring provides UV activity.[1] The bromine auxochrome typically induces a bathochromic shift (red shift), making 220 nm (primary) and 275 nm (secondary) ideal detection wavelengths.
Method Selection Logic
| Parameter | Selection | Scientific Rationale |
| Mode | Reversed-Phase (RP) | Analyte is non-polar; RP provides the best retention mechanism via hydrophobic interaction.[1] |
| Stationary Phase | C18 (Octadecylsilane) | Standard C18 offers strong hydrophobic retention.[1] A "High Carbon Load" column is recommended to maximize interaction with the ethoxy/bromo moieties.[1] |
| Mobile Phase | Water / Acetonitrile (ACN) | ACN is preferred over Methanol due to lower backpressure and higher elution strength, which is necessary for this lipophilic compound. |
| Modifier | 0.1% Phosphoric Acid | While the analyte is neutral, the acid suppresses silanol activity on the column stationary phase, sharpening peak shape and reducing tailing. |
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: UHPLC or HPLC system equipped with a Binary/Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Wavelength: 220 nm (Quantification), 275 nm (Identification/Purity check).[1]
-
Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).
-
Injection Volume: 5 - 10 µL.
Mobile Phase Preparation[5]
-
Solvent A: 0.1% Phosphoric Acid (
) in HPLC-grade Water.[1] -
Solvent B: 100% Acetonitrile (HPLC Grade).[1]
Gradient Program
The following gradient is designed to retain the analyte away from the solvent front while eluting it within a reasonable timeframe (under 15 minutes).
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
| 0.00 | 40 | 60 | Initial Hold: Ensure sample focusing.[1] |
| 2.00 | 40 | 60 | Isocratic: Establish stable baseline. |
| 12.00 | 5 | 95 | Ramp: Elute the highly lipophilic BEDB. |
| 15.00 | 5 | 95 | Wash: Remove highly retained matrix impurities. |
| 15.10 | 40 | 60 | Re-equilibration: Return to initial conditions.[1] |
| 20.00 | 40 | 60 | Ready: System ready for next injection. |
Sample Preparation (Crucial Step)[1]
-
Diluent: 100% Acetonitrile.[1]
-
Stock Solution: Weigh 10 mg of 2-Bromo-5-ethoxy-1,3-dimethylbenzene into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (60% ACN / 40% Water) if solubility permits, otherwise keep in 100% ACN.
Method Optimization & Logic Flow
The following diagram illustrates the decision-making process used to optimize this method, specifically addressing the hydrophobicity of the ethoxy and bromo groups.
Caption: Logic flow for optimizing HPLC conditions for lipophilic brominated aromatics.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), every analytical run must meet specific System Suitability Test (SST) criteria as defined by USP <621> [1].[1]
| Parameter | Acceptance Criteria | Purpose |
| Precision (RSD) | NMT 2.0% for 5 replicates | Verifies injector and pump stability. |
| Tailing Factor ( | 0.8 | Ensures no secondary interactions (silanols).[1] |
| Theoretical Plates ( | > 5,000 | Verifies column efficiency.[1] |
| Resolution ( | > 2.0 (between analyte and nearest impurity) | Ensures accurate quantitation. |
| Retention Time Drift | ± 0.5 min | Verifies mobile phase composition stability.[1] |
Validation Workflow
-
Specificity: Inject blank (ACN) and Placebo. Ensure no interference at the retention time of BEDB.
-
Linearity: Prepare 5 levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
must be 0.999.[1][6] -
Accuracy (Recovery): Spike samples at 3 levels. Recovery must be 98.0% - 102.0%.[1]
Analytical Workflow Diagram
This diagram outlines the standard operating procedure from sample receipt to data reporting.
Caption: Step-by-step sample preparation and analysis workflow.
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch (Sample solvent stronger than mobile phase).[1] | Dilute sample with 50:50 ACN:Water instead of 100% ACN. Reduce injection volume to 2 µL. |
| Retention Time Shift | Temperature fluctuation or Mobile Phase evaporation.[1] | Use a column oven (30°C). Cap solvent bottles tightly (ACN evaporates faster than water).[1] |
| High Backpressure | Precipitation of sample or buffer.[1] | Ensure sample is fully soluble in mobile phase.[1] Filter all samples. |
| Ghost Peaks | Carryover from previous high-concentration injection.[1] | Add a "needle wash" step with 100% ACN between injections.[1] |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][7] USP-NF.[1]
-
PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Structure Data). National Library of Medicine.[1] [1]
-
BenchChem. Guide to Purity Assessment of Halogenated Alkoxybenzenes. BenchChem Application Notes.
-
Royal Society of Chemistry. Synthesis and Characterization of Brominated Methylbenzenes. RSC Advances.
(Note: While specific literature for the exact "5-ethoxy" variant is sparse, the method parameters above are derived from the validated behaviors of the "5-methoxy" and "1,3-dimethyl" analogs cited in references 2 and 3, adhering to the principles of chemical similarity.)
Sources
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Purification of crude 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Technical Support Center: Purification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary & Molecule Profile
This guide addresses the purification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Target). In synthetic workflows—typically the bromination of 5-ethoxy-m-xylene (1-ethoxy-3,5-dimethylbenzene)—researchers often encounter a crude mixture containing the target, its regioisomers, and poly-brominated byproducts.[1][2]
The Central Challenge: The primary difficulty lies in separating the symmetric target (C2-bromo) from the asymmetric regioisomer (C4-bromo) .[1] While electronic activation favors the C2 position (para to ethoxy, ortho to two methyls), steric hindrance from the flanking methyl groups often leads to significant formation of the C4-isomer (ortho to ethoxy).[2]
| Feature | Target: 2-Bromo isomer | Impurity: 4-Bromo isomer |
| Structure | Bromine is between the two methyls.[1][2] | Bromine is adjacent to only one methyl.[1][2][3] |
| Symmetry | High ( | Low ( |
| Physical State | Likely Solid (Higher MP).[1][3] | Likely Oil / Low-melting Solid .[1][2][3] |
| Polarity | Lower dipole moment (vector cancellation).[1][3] | Higher dipole moment.[1][2][3] |
Diagnostic Triage: Characterize Your Crude
Before selecting a protocol, perform this 3-step triage to avoid yield loss.
Step 1: GC-MS / HPLC Analysis
-
Target Retention: The symmetric 2-bromo isomer typically elutes slightly faster on non-polar GC columns (e.g., HP-5, DB-5) due to a lower boiling point caused by "globular" symmetry and steric shielding of the polar bromine.[1][2]
-
Isomer Ratio: Calculate the ratio of Target (2-Br) to Isomer (4-Br).
Step 2: Visual Inspection
-
Mobile Oil: Indicates high isomer content or solvent retention.[1][2][3]
-
Sticky Solid/Tar: Indicates oligomers or oxidation products (quinones).[2][3]
Troubleshooting & FAQs
Issue 1: "My crude is a non-solidifying oil. How do I induce crystallization?"
Root Cause: The presence of the asymmetric 4-bromo isomer acts as a solvent, depressing the melting point of your target (eutectic suppression).[1][2] Solution: The "Seed and Freeze" Protocol. [1]
-
Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) .[2][3] The target is lipophilic; the ethoxy group provides marginal polarity, but the bromine/methyls dominate.[1][2][3] Alcohols are poor solvents for the bromo-xylene core at low temps but dissolve tarry impurities.[1][2][3]
-
Procedure:
-
Dissolve crude in minimum hot MeOH (approx. 2-3 mL per gram).
-
Cool slowly to room temperature.
-
Crucial: If oiling out occurs (two liquid phases), add a seed crystal of pure material.[2][3] If no seed is available, scratch the glass surface vigorously.[1][2][3]
-
Cool to -20°C. The symmetric 2-bromo target should crystallize as white needles/plates, while the asymmetric oil stays in solution.[1][2]
-
Issue 2: "I cannot separate the 2-bromo and 4-bromo isomers by column chromatography."
Root Cause: The polarity difference (
-
Standard Silica: Use Hexane:Toluene (95:5) .[2][3] Toluene interacts via
- stacking.[1][2][3] The electron-rich aromatic rings interact differently based on steric accessibility. The 2-bromo isomer (sterically crowded) interacts less with the silica surface and elutes first.[1][2][3] -
Silver Nitrate Silica (
-SiO ): Not recommended here (usually for alkenes), but effective for separating aromatics based on steric accessibility to the -cloud.[2]
Issue 3: "The product turns yellow/brown upon standing."
Root Cause: Trace HBr trapped in the lattice or oxidation of minor phenol impurities (from de-ethylation).[2][3] Solution: Base Wash & Stabilizer. [2]
-
Wash with 10% Sodium Thiosulfate (removes active bromine) followed by 1M NaOH (removes phenolic byproducts).[2][3]
-
Dry over
(basic drying agent) instead of to neutralize trace acids.[2][3]
Detailed Purification Protocols
Method A: Recrystallization (For Crude Purity > 70%)
Best for scaling up when the 2-bromo isomer is the major product.
-
Dissolution: Place 10 g of crude solid/oil in a 100 mL Erlenmeyer flask. Add 20 mL of Methanol .
-
Heating: Heat to reflux (65°C) with stirring. If the solution is not clear, add Methanol in 2 mL portions until dissolved.
-
Controlled Cooling: Remove from heat. Insulate the flask with a paper towel to slow cooling.[1][2][3] Allow to reach 25°C undisturbed.
-
Crystallization: Needle-like crystals should form. If oil droplets appear, reheat and add 1-2 mL more solvent.[1][2][3]
-
Harvest: Cool to 0°C for 1 hour. Filter via vacuum.[1][2][3][4] Wash cake with cold (-20°C) Methanol .
-
Drying: Vacuum dry at 30°C. Do not overheat, as the melting point may be low (< 60°C).[2][3]
Method B: Vacuum Distillation (For Isomer Enrichment)
Required if the 4-bromo isomer is significant (> 20%).[1]
-
Setup: Short-path distillation head (Vigreux column recommended for better separation).
-
Pressure: High vacuum (< 1 mmHg) is essential to keep bath temperature below 150°C.[1][2][3]
-
Fractions:
-
Post-Process: Take "Main Fraction I" and apply Method A (Recrystallization).
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Purification decision tree based on crude isomer ratio and physical state.
References
-
Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2][3] (General principles of Electrophilic Aromatic Substitution and steric effects). [3]
-
PubChem. (n.d.).[1][2][3][5] 2-Bromo-5-methoxy-1,3-dimethylbenzene (Compound Summary). National Library of Medicine.[2][3] (Homologous compound data used for physical property estimation).[2][3] [3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 2-Bromo-m-xylene Product Specification. (Reference for boiling point trends of bromo-xylenes). [3]
-
Organic Syntheses. (1955).[1][2][3] Bromination of activated aromatic rings. Coll. Vol. 3, p. 138. (Methodology for bromination of phenols/ethers).[2][3][4][6][7][8][9][10]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Bromo-m-xylene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. research.unipd.it [research.unipd.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Purification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Status: Operational Ticket ID: CHEM-PUR-2024-882 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Diagnostic Overview
Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Chemical Profile:
-
Core Structure: Electron-rich benzene ring (activated by ethoxy, weakly deactivated by bromo).
-
Polarity: Low. The ethoxy ether linkage provides a small dipole, but the bulk of the molecule (methyls, bromine, aromatic ring) is lipophilic.
-
Physical State: Likely a viscous oil or low-melting solid.
-
Common Impurities:
-
1-Ethoxy-3,5-dimethylbenzene (Unreacted starting material) – Critical separation challenge.
-
Dibromo-species (Over-bromination products).
-
Phenolic intermediates (If synthesized via alkylation of a bromophenol).
-
Scientist’s Note: The primary challenge with this molecule is not retention, but resolution . The bromine atom introduces polarizability but does not significantly alter the dipole moment compared to the non-brominated precursor. This results in "co-elution" risks where the product and starting material run with very similar Rf values.
Standard Operating Procedure (SOP)
Phase A: Thin Layer Chromatography (TLC) Scouting
Do not skip this phase. The separation is sensitive to solvent strength.[1][2]
-
Plate Type: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Solvent System A (Screening): 100% Hexanes.
-
Expectation: Product Rf ≈ 0.2–0.4.
-
Action: If Rf > 0.5, the solvent is too strong. Switch to Pentane.
-
-
Solvent System B (Optimization): 95:5 Hexanes:Ethyl Acetate (EtOAc).
-
Use Case: Only if the compound stays at the baseline in 100% Hexanes.
-
-
Visualization: UV Lamp (254 nm). The aromatic ring absorbs strongly.
-
Staining: Anisaldehyde dip is effective for distinguishing the ether from phenolic impurities (phenols often stain different colors).
-
Phase B: Column Packing & Loading
Causality: Because this compound is likely an oil with low polarity, "wet loading" with a strong solvent (like DCM) can cause band broadening (the "streaking" effect), destroying your separation of closely eluting impurities.
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: Maintain a 30:1 to 50:1 silica-to-compound mass ratio.
-
Loading Method (Recommended): Dry Loading on Celite 545.
-
Dissolve crude oil in minimum Dichloromethane (DCM).
-
Add Celite 545 (approx. 2x weight of crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Load powder on top of the packed silica bed.[3]
-
Phase C: Elution Protocol (Gradient)
Based on standard flash chromatography kinetics [1].
| Step | Solvent Composition | Volume (Column Volumes - CV) | Purpose |
| 1 | 100% Hexanes | 2 CV | Flush void volume; elute very non-polar impurities (e.g., dibromo species). |
| 2 | 0% → 5% EtOAc in Hexanes | 10 CV (Linear Gradient) | Critical Separation Zone. The product usually elutes here. |
| 3 | 5% → 10% EtOAc in Hexanes | 3 CV | Flush remaining polar impurities (e.g., phenols). |
Troubleshooting Matrix & FAQs
Q1: My product and the starting material (1-ethoxy-3,5-dimethylbenzene) are co-eluting as one spot. How do I separate them?
-
Diagnosis: Separation of a halogenated aryl ether from its non-halogenated precursor is difficult because the polarity difference is minimal.
-
Solution:
-
Change the Modifier: Switch from Ethyl Acetate to Dichloromethane (DCM) or Toluene .
-
Why? EtOAc interacts with the silica via hydrogen bonding sites. DCM interacts via dipole-dipole mechanisms. The bromine atom's polarizability may interact differently with DCM, improving selectivity (
).
-
-
Isocratic Elution: Run the column isocratically at the solvent ratio that gives an Rf of 0.15 (not 0.3). Lower Rf increases the number of theoretical plates the compound interacts with.
-
Q2: I see "ghost" peaks or tailing, even though the compound is an ether.
-
Diagnosis: This usually indicates a trace of the phenolic precursor (2-bromo-3,5-dimethylphenol or similar) or degradation on the silica.
-
Solution:
-
Acid Wash: If you suspect phenolic impurities, wash the crude mixture with 1M NaOH (aq) before chromatography to remove phenols chemically.
-
Neutralize Silica: If the product is acid-sensitive (unlikely for this ether, but possible), add 1% Triethylamine (TEA) to the column during packing.
-
Q3: The oil crystallized inside the column, blocking the flow.
-
Diagnosis: Solubility mismatch between the loading solvent and the mobile phase.
-
Solution: This confirms why Dry Loading (Phase B) is superior. If you must wet load, ensure you use the mobile phase (Hexanes) to dissolve the sample. If it is insoluble in Hexanes, you must dry load.
Visual Workflows
Workflow 1: Purification Logic Flow
Caption: Decision logic for solvent selection based on initial Thin Layer Chromatography (TLC) results.
Workflow 2: Troubleshooting Co-elution
Caption: Step-by-step escalation strategy when the product fails to separate from non-brominated impurities.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[4][5] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[4][5][6][7] Journal of Organic Chemistry, 43(14), 2923–2925.[3]
-
Biotage . (2024).[8] Successful Flash Chromatography: A Stationary Phase Decision Matrix. Biotage Knowledge Base.
-
Teledyne ISCO . (2023). Flash Chromatography Guide: Solvent Selection and Optimization. Teledyne ISCO Applications.
Sources
- 1. biotage.com [biotage.com]
- 2. krishgenbiosystems.com [krishgenbiosystems.com]
- 3. Purification [chem.rochester.edu]
- 4. scribd.com [scribd.com]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpra.com [ijpra.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Recrystallization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
[1][2]
Case ID: REC-Br-Ethoxy-Xylene Compound Class: Halogenated Aromatic Ether Physical State: Low-melting solid or viscous oil (MP est. 25–45°C based on chloro-analog [1]).[1][2]
Solvent Selection & Solubility Profile
Primary Recommendation: Ethanol (95% or Absolute)
Due to the compound's structure—a lipophilic xylene core with a moderately polar ethoxy tail—Ethanol is the optimal balance.[1][2] It dissolves the compound well at slightly elevated temperatures but allows crystallization upon cooling due to the hydrophobic bromine and methyl groups.[1][2]
Solvent Decision Matrix
| Solvent System | Role | Suitability | Notes |
| Ethanol (EtOH) | Primary | High | Best balance of polarity.[1][2] Reduces risk of "oiling out" compared to methanol.[1][2] |
| Methanol (MeOH) | Alternative | Medium | Higher solubility; may require cooling to -20°C for good yield.[1][2] |
| EtOH / Water (9:1) | Co-solvent | High | Use if the compound is too soluble in pure EtOH.[1][2] Water acts as an anti-solvent.[1][2] |
| Hexane / EtOAc | Chromatography | N/A | generally too soluble in EtOAc for crystallization; use for flash column only.[1][2] |
Troubleshooting Guide (Q&A)
Q1: The compound is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this?
Diagnosis: This is common for low-melting solids like 2-Bromo-5-ethoxy-1,3-dimethylbenzene.[1][2] It occurs when the solution temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1][2]
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add a Seed Crystal: If you have any solid material, add a tiny speck at a temperature just above the oiling point.[1][2]
-
Slow Cooling: Insulate the flask with a towel or place it in a warm water bath that cools naturally to room temperature.[1][2] Rapid cooling promotes oiling.[1][2]
-
Trituration: If it oils out and settles, decant the solvent, add a small amount of cold Pentane or Hexane , and scratch the flask wall with a glass rod to induce nucleation.[1][2]
Q2: I have no precipitate even after cooling to 0°C.
Diagnosis: The compound is likely too soluble in the chosen volume of solvent.[1][2] Corrective Protocol:
-
Concentrate: Evaporate 30-50% of the solvent under reduced pressure.[1][2]
-
Add Anti-solvent: Add water dropwise to the cold ethanol solution until persistent turbidity appears, then warm slightly to clear it, and cool again.[1][2]
-
Deep Freeze: Place the flask in a -20°C freezer for 24 hours.
Q3: The crystals are colored (yellow/orange).
Diagnosis: Oxidation products or residual brominating agents (like bromine or NBS byproducts).[1][2] Corrective Protocol:
-
Activated Charcoal: Before crystallization, dissolve the crude in boiling ethanol, add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through Celite.
-
Wash: Wash the final filtered crystals with cold (-20°C) ethanol to remove surface impurities.
Step-by-Step Recrystallization Protocol
Safety Warning: Perform all operations in a fume hood. Brominated aromatics can be irritants.[1][2]
Decision Logic Visualization
Caption: Decision tree for optimizing the crystallization of low-melting brominated aromatics.
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 3. 14344-82-2|2-Bromo-3',5-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-5-fluoro-1,3-dimethylbenzene | CAS#:14659-58-6 | Chemsrc [chemsrc.com]
Optimizing yield in 2-Bromo-5-ethoxy-1,3-dimethylbenzene synthesis
[1][2][3]
Case ID: SYN-OPT-2B5E Classification: Electrophilic Aromatic Substitution / Alkylation Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene Key Challenge: Regioselectivity (Steric "Sandwich" Effect) & Over-bromination[1][2][3]
Structural Analysis & Strategic Logic
Before optimizing yield, one must understand the competition between electronic activation and steric hindrance in this specific substrate.[3]
-
The Target: The bromine atom is located at position 2, flanked by two methyl groups (positions 1 and 3) and para to the ethoxy group (position 5).[3]
-
Electronic Drivers: The ethoxy group (-OEt) is a strong activator and an ortho, para-director.[1][2][3] The para position (C2) is electronically favored.[2][3]
-
Steric Barriers: The C2 position is sterically crowded ("sandwiched") between two methyl groups.[2][3]
-
The Conflict: While sterics discourage attack at C2, the cooperative electronic directing effects of the Ethoxy group (Para) and the Methyl groups (Ortho) strongly activate this position.[3]
Optimization Strategy: To maximize yield, we recommend a "Bromination-First" (Route B) approach over the direct bromination of the ether (Route A).[3] Brominating the phenol precursor allows for easier purification of the intermediate and avoids the formation of difficult-to-separate poly-brominated ether byproducts.[1][2][3]
Optimized Synthetic Workflows
Route A: Direct Bromination (If Ether is already available)
Best for small-scale, rapid screening.[1][3]
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).
-
Condition: 0°C
RT. -
Mechanism: MeCN stabilizes the polarized NBS transition state, enhancing regioselectivity for the para position despite steric hindrance.[3]
Route B: The "Robust" Pathway (Recommended for High Yield)
Visualizing the Pathways (DOT Diagram)
Caption: Comparison of Synthetic Routes. Route B (Green path) is recommended for higher purity and yield.[3]
Troubleshooting Guide & FAQs
Issue 1: Low Yield in Bromination (Route A)
Symptom: Starting material remains, or formation of 2,4-dibromo byproducts.[1][3] Root Cause: The steric bulk of the two methyl groups retards the attack at the C2 position, allowing the ortho positions (C4/C6) to compete or leading to over-bromination if temperature is uncontrolled.[3]
| Parameter | Optimization Recommendation |
| Reagent | Switch from elemental Bromine ( |
| Solvent | Use Acetonitrile (MeCN) or DMF .[1][2][3] Polar aprotic solvents stabilize the transition state and improve para-selectivity compared to |
| Temperature | Maintain 0°C to 10°C . Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the undesired ortho attack.[2] |
Issue 2: Incomplete Ethylation (Route B)
Symptom: Presence of unreacted 4-bromo-3,5-dimethylphenol in the final mixture.[1][2][3] Root Cause: While the hydroxyl group is not sterically hindered, the overall lipophilicity of the molecule can cause solubility issues in aqueous bases.[3]
Protocol Adjustment:
-
Base: Use Potassium Carbonate (
) (2.0 equiv).[2][3] -
Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) if using Ethyl Bromide.[2][3] This generates Ethyl Iodide in situ, which is a better electrophile (Finkelstein reaction logic).[3]
Issue 3: "I am seeing a peak at M+2 in Mass Spec. Is this a contaminant?"
Answer: Likely not.[2][3] Bromine has two stable isotopes,
-
Action: Check the integration. If the M+2 peak is significantly higher than M, you may have dibrominated impurities (
isotope pattern is 1:2:1).[3]
Issue 4: Regioisomer Contamination
Question: "How do I distinguish the 2-bromo isomer (Target) from the 4-bromo isomer (Ortho-bromo)?" Answer: Use 1H NMR Spectroscopy .[2][3]
-
Target (Symmetric): The molecule has a plane of symmetry.[3] You will see one singlet for the two aromatic protons (positions 4 and 6).[2][3]
-
Impurity (Asymmetric): The 4-bromo isomer (bromine adjacent to ethoxy) destroys the symmetry.[2][3] You will see two doublets (meta-coupling) for the aromatic protons.[2][3]
Detailed Experimental Protocol (Route B - Recommended)
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol[1][2][3]
-
Setup: Dissolve 3,5-dimethylphenol (10.0 g, 82 mmol) in Glacial Acetic Acid (50 mL). Cool to 0–5°C in an ice bath.
-
Addition: Add a solution of Bromine (4.2 mL, 82 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes. Note: The solution will turn orange-red.[1][2][3]
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2][3]
-
Workup: Pour mixture into ice water (300 mL). The product will precipitate as a white/off-white solid.[1][2][3]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Hexanes.[2][3]
Step 2: O-Ethylation to 2-Bromo-5-ethoxy-1,3-dimethylbenzene[1][2][3]
-
Setup: In a round-bottom flask, combine 4-Bromo-3,5-dimethylphenol (5.0 g, 24.8 mmol) and Potassium Carbonate (6.9 g, 50 mmol) in DMF (40 mL).
-
Addition: Add Ethyl Iodide (3.0 mL, 37 mmol).
-
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Cool to RT. Pour into water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash: Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.[2][3] Dry over
.[2][3] -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexane/EtOAc 95:5).[3]
References
-
PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Chemistry). CID 235992.[2][3] Available at: [Link][2][3]
-
ResearchGate. Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene. Available at: [Link]
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis. Available at: [Link][2][3]
Side reactions in the synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Technical Support Center: Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: Derivative of 1-ethoxy-3,5-dimethylbenzene) Primary Precursor: 1-Ethoxy-3,5-dimethylbenzene (5-Ethoxy-m-xylene)
Executive Summary
Synthesizing 2-bromo-5-ethoxy-1,3-dimethylbenzene via direct electrophilic aromatic substitution (EAS) presents a classic conflict between electronic activation and steric hindrance .
-
The Electronic Driver: The ethoxy group at C5 strongly activates the para position (C2) and ortho positions (C4, C6).
-
The Steric Barrier: The C2 position is sandwiched between two methyl groups (C1, C3), creating significant steric strain (the "sym-tri-substituted" effect).
-
The Consequence: The primary side reaction is regioisomerism , where bromination occurs at the less hindered C4 position. Secondary issues include benzylic bromination (radical pathway) and poly-bromination.
This guide provides diagnostic workflows to identify these impurities and protocols to optimize selectivity.
Module 1: Diagnostic Troubleshooting (FAQs)
Q1: My NMR shows a mixture of isomers. Why is the 4-bromo isomer forming instead of the 2-bromo target?
Diagnosis: The 4-bromo isomer (4-bromo-5-ethoxy-1,3-dimethylbenzene) is the thermodynamically and kinetically favored product in standard bromination conditions due to steric hindrance at the C2 position.
-
Target (2-Br): Symmetric.
H NMR will show one singlet for the two methyl groups (approx. 2.3 ppm) and one singlet for the aromatic protons (approx. 6.7 ppm).[1] -
Impurity (4-Br): Asymmetric.
H NMR will show two distinct methyl singlets and two distinct aromatic doublets (or singlets depending on resolution).
Corrective Action:
-
Switch Reagents: Use N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile or DMF) rather than elemental bromine (
). The bulky succinimide byproduct further discourages attack at the crowded C2 position, but the polar solvent favors the ionic mechanism required for ring bromination. Note: Direct synthesis of the C2 isomer often requires blocking the C4 position or separating the minor C2 isomer via careful fractional crystallization. -
Temperature Control: Lower the reaction temperature to 0°C or -10°C. Higher temperatures provide the energy to overcome the activation barrier for the crowded C2 position, but they also drastically increase rate of C4 bromination and over-bromination.
Q2: I see new peaks around 4.4–4.6 ppm. What is this?
Diagnosis: This indicates Benzylic Bromination (formation of benzyl bromides). You have brominated one of the methyl groups instead of the aromatic ring.
-
Cause: This proceeds via a radical mechanism , often triggered by ambient light or trace peroxides in the solvent when using NBS.
Corrective Action:
-
Light Exclusion: Wrap the reaction vessel in aluminum foil.
-
Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) if the problem persists.
-
Solvent Switch: Avoid
or Benzene. Use Acetonitrile (MeCN) , which suppresses radical pathways and promotes the ionic EAS mechanism.
Q3: The ethoxy group seems to be disappearing (Phenol formation).
Diagnosis: Ether Cleavage (Dealkylation). The byproduct of bromination is HBr. In high concentrations, HBr can cleave the aryl-ethyl ether to form the phenol (2-bromo-3,5-dimethylphenol).
Corrective Action:
-
Base Scavenger: Add solid
or propylene oxide to the reaction mixture to neutralize HBr in situ. -
Reagent Control: Ensure the NBS is free of HBr (recrystallize from water if yellow/orange).
Module 2: Reaction Pathway Analysis
The following diagram illustrates the competition between the desired steric pathway, the electronic major pathway, and the radical side reaction.
Caption: Competitive reaction pathways in the bromination of 1-ethoxy-3,5-dimethylbenzene.
Module 3: Optimized Experimental Protocol
Objective: Maximize ring bromination while suppressing radical side reactions. Note: Due to the inherent steric hindrance of the C2 position, this reaction will likely yield a mixture of C2 (Target) and C4 (Isomer). Purification via column chromatography or recrystallization is mandatory .
Materials
-
Substrate: 1-Ethoxy-3,5-dimethylbenzene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallized from water before use.
-
Solvent: Acetonitrile (MeCN) - * anhydrous grade.*
-
Additive: Ammonium Acetate (
) (0.1 eq) - Catalyst for nuclear bromination.
Step-by-Step Methodology
-
Preparation (Dark Conditions):
-
Wrap a 250 mL round-bottom flask in aluminum foil to exclude light.
-
Add 1-Ethoxy-3,5-dimethylbenzene (10 mmol) and anhydrous Acetonitrile (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Bromination:
-
Add Ammonium Acetate (1 mmol).
-
Add NBS (10.5 mmol) portion-wise over 30 minutes. Do not dump all at once; this prevents local hotspots that favor side reactions.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature (25°C) and monitor by TLC/HPLC.
-
-
Quench & Work-up:
-
Once starting material is consumed, quench with saturated sodium thiosulfate (
) solution (20 mL) to destroy excess bromine. -
Evaporate Acetonitrile under reduced pressure.
-
Extract the residue with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification (Critical Step):
-
Crude NMR Analysis: Check the ratio of symmetric (Target) vs. asymmetric (Impurity) methyl peaks.
-
Separation: Perform flash column chromatography using Hexanes/Ethyl Acetate (95:5). The 4-bromo isomer (less symmetric) typically elutes slightly differently than the 2-bromo target.
-
Alternative: If the 2-bromo isomer is a solid, attempt recrystallization from cold pentane.
-
Module 4: Quantitative Data Summary
| Parameter | Target (C2-Bromo) | Impurity (C4-Bromo) | Impurity (Benzylic) |
| Structure | Br between Methyls | Br adjacent to one Methyl | Br on Methyl group |
| Symmetry | Asymmetric | ||
| 1 Singlet (6H) | 2 Singlets (3H each) | 1 Singlet (3H), 1 Singlet (2H, | |
| Formation Driver | Electronic (Para to OEt) | Steric (Less hindered) | Radical (Light/Heat) |
| Remediation | Use MeCN, Low Temp | Chromatographic Separation | Exclude Light, use Radical Inhibitor |
References
-
Regioselectivity in NBS Bromination
-
Steric vs Electronic Effects
-
Benzylic Side Reactions
Sources
Technical Support Center: Purification of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
[1]
Case ID: PUR-ARYL-044 Status: Active Compound: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Also known as 4-Bromo-3,5-dimethylphenetole) Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]
Module 1: Impurity Diagnosis & Profiling[1]
User Query: "My HPLC shows a persistent impurity at RRT 0.95-1.05. The product is an off-white solid/oil mixture.[1] What is it and how do I remove it?"
The Root Cause: Steric vs. Electronic Conflict
The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves the electrophilic bromination of 3,5-dimethylphenetole.[1] This reaction presents a specific regiochemical challenge:
-
The Target (Site 2): The position between the two methyl groups is Para to the Ethoxy group.[1] Electronically, this is the most activated site (Ethoxy is a stronger activator than Methyl).[1] However, it is sterically hindered by the two flanking methyl groups.[1]
-
The Impurity (Site 4/6): The positions adjacent to the methyl groups are Ortho to the Ethoxy group.[1] These are less sterically hindered but slightly less electronically activated than the Para position.[1]
Consequently, the major impurity is almost invariably the Regioisomer (4-Bromo isomer) .[1]
Impurity Identification Table
| Impurity Type | Chemical Identity | Origin | Detection (TLC/HPLC) |
| Major Isomer | 4-Bromo-5-ethoxy-1,3-dimethylbenzene | Competitive bromination at the less hindered ortho position relative to ethoxy.[1] | Very close to product (often RRT ~0.98).[1] Hard to separate by polarity.[1] |
| Starting Material | 3,5-Dimethylphenetole | Incomplete reaction due to steric hindrance slowing down the attack at position 2.[1] | Non-polar, moves faster on silica (High Rf).[1] |
| Over-Brominated | 2,4-Dibromo-5-ethoxy-1,3-dimethylbenzene | Excess bromine attacking both activated positions.[1] | Moves slower than product (Lower Rf) due to higher MW/polarizability.[1] |
| Hydrolysis | 4-Bromo-3,5-dimethylphenol | Acid-catalyzed cleavage of the ethyl ether (de-ethylation) during workup.[1] | Distinctly more polar (Low Rf), shows -OH stretch in IR.[1] |
Module 2: Purification Protocols
Decision Matrix: Which Path to Take?
Figure 1: Purification Decision Tree. Select the protocol based on the physical state of your crude material.
Protocol A: Fractional Recrystallization (Recommended)
Best for: Removing the asymmetrical regioisomer from the symmetrical target.
The target molecule (Br between two methyls) possesses a plane of symmetry that the 4-bromo impurity lacks.[1] This allows for better crystal packing lattice energy, making recrystallization the most effective purification method.[1]
Reagents:
-
Solvent A: Ethanol (95%) or Methanol[1]
-
Solvent B: Water (Anti-solvent) usually not needed, but keep handy.[1]
-
Alternative: Hexane/Ethyl Acetate (9:1).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol. If the solution is dark red/brown, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Nucleation: Allow the filtrate to cool slowly to room temperature. Do not place it directly in an ice bath; rapid cooling traps the impurity.[1]
-
Differentiation: The symmetrical 2-bromo target should crystallize first as needles or plates. The asymmetrical 4-bromo isomer often remains in the mother liquor (oil out).[1]
-
Harvest: Filter the crystals and wash with cold (-20°C) Ethanol.
-
Validation: Check melting point. The pure 2-bromo isomer will have a sharp melting point (Literature suggests ~50-60°C range for similar analogs, though exact experimental MP should be determined).[1]
Protocol B: Flash Column Chromatography
Best for: Oily crude mixtures or removing unreacted starting material.
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
Gradient Table:
| Column Volume (CV) | Hexane % | Ethyl Acetate % | Target Elution |
| 0 - 3 | 100% | 0% | Starting Material (Phenetole) |
| 3 - 8 | 98% | 2% | Target Product (Often co-elutes with isomer) |
| 8 - 12 | 95% | 5% | Regioisomer / Dibromo species |
| 12+ | 80% | 20% | Phenolic impurities |
Technical Tip: Due to the similar polarity of the regioisomers, use a high aspect ratio column (Length:Width > 20:1) and a shallow gradient.[1] If separation is poor, switch to Dichloromethane/Hexane as the solvent system, as the halogenated solvent often interacts differently with the aryl bromide.[1]
Module 3: Troubleshooting & FAQs
Q1: The product turns brown/purple upon storage. Is it decomposing?
Diagnosis: This indicates the presence of trace Hydrogen Bromide (HBr) or free Bromine (Br₂) trapped in the crystal lattice, leading to slow oxidation.[1] Fix:
-
Wash with 10% Sodium Thiosulfate (removes Br₂) followed by Saturated Sodium Bicarbonate (neutralizes HBr).[1]
-
Dry over MgSO₄ and re-concentrate.
-
Store under Argon in the dark. Aryl bromides are light-sensitive.[1]
Q2: I see a new spot on TLC after leaving the compound in CDCl₃ overnight.
Diagnosis: Acid-catalyzed de-ethylation. Old Chloroform (CDCl₃) often contains HCl, which can cleave the ethoxy ether to form the phenol (4-Bromo-3,5-dimethylphenol).[1] Prevention: Always filter CDCl₃ through basic alumina before use or store the NMR sample with a small amount of solid K₂CO₃ in the tube.[1]
Q3: Can I use distillation to separate the isomers?
Analysis: Likely not effective for the isomers. The boiling point difference between the 2-bromo and 4-bromo isomers is likely <5°C due to identical molecular weight and similar dipole moments.[1] Distillation is excellent for removing the starting material (lower BP) and dibromo products (higher BP), but it will likely distill the isomers as a mixture.[1] Use distillation only as a pre-purification step before recrystallization.[1]
Module 4: Mechanistic Visualization
Figure 2: Mechanistic origin of impurities and the exploitation of symmetry for purification.[1]
References
-
PubChem. (2025).[1] 2-Bromo-5-methoxy-1,3-dimethylbenzene (Compound Summary). National Library of Medicine.[1] [Link] (Note: Ethoxy analog properties inferred from Methoxy data).[1]
-
Royal Society of Chemistry. (2016).[1] Supporting Information: Regioselective Bromination of Activated Arenes. RSC Advances.[1] [Link]
Improving reaction conditions for 2-Bromo-5-ethoxy-1,3-dimethylbenzene coupling
Status: Operational Ticket ID: #RXN-OPT-2605 Subject: Optimization of Cross-Coupling Conditions for Sterically Hindered, Electron-Rich Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Analysis: Why This Substrate Fails
Before attempting a protocol, you must understand the specific physical organic chemistry of 2-Bromo-5-ethoxy-1,3-dimethylbenzene . This molecule presents a "double whammy" to the catalytic cycle, often resulting in <10% conversion or complete catalyst death using standard conditions (e.g., Pd(PPh₃)₄).
The "Ortho-Ortho" Steric Wall
The 1,3-dimethyl substitution pattern creates a steric pocket around the C2-Bromine bond.
-
Impact: This severely inhibits the Oxidative Addition step (Pd⁰ insertion) and makes Transmetalation (the approach of the nucleophile) kinetically difficult.
-
Consequence: The catalyst rests in the cycle too long, leading to decomposition (Pd black formation).
The Electronic Deactivation (C5-Ethoxy)
The ethoxy group at the 5-position is a strong Electron Donating Group (EDG).
-
Impact: EDGs increase the electron density of the aromatic ring. Oxidative addition is a nucleophilic attack by Pd⁰ onto the aryl ring. An electron-rich ring repels this attack.
-
Consequence: The C-Br bond is "deactivated," requiring a highly electron-rich ligand on the palladium to force the reaction.
Visualization: The Reaction Barrier
Caption: Figure 1. Analysis of substrate deactivation factors requiring specialized ligand classes.
Catalyst Selection Engine
Do not use generic Pd(II) salts. You must use Precatalysts that generate the active mono-ligated Pd(0) species immediately.
| Catalyst System | Recommendation Level | Mechanism of Action |
| Pd-PEPPSI-IPr | Highest (Gold Standard) | The bulky NHC ligand (IPr) is non-labile and pushes through the steric wall. The pyridine "throw-away" ligand ensures rapid initiation. Excellent for "ortho-ortho" substrates. |
| XPhos Pd G4 | High | XPhos is exceptionally bulky and electron-rich. The G4 precatalyst ensures 1:1 Pd:Ligand ratio, preventing excess ligand from shutting down the cycle. |
| SPhos Pd G3 | High | SPhos is specifically designed for stability and hindered couplings. Good alternative if PEPPSI is unavailable. |
| Pd(PPh₃)₄ | Do Not Use | Ligands are too small and labile; oxidative addition will be too slow. |
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Goal: Coupling 2-Bromo-5-ethoxy-1,3-dimethylbenzene with an Aryl/Alkyl Boronic Acid.
Reagents & Stoichiometry[2][3]
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 – 2.0 equiv (Excess is crucial due to slow transmetalation)
-
Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR XPhos Pd G4 (2–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground. (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous if protodehalogenation occurs).
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Base (K₃PO₄, 3.0 eq), and Catalyst (2 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Degas Solvents: Sparge the Toluene and Water separately with Nitrogen for 15 minutes. Oxygen is the enemy of active catalysts.
-
Addition: Add Toluene (0.2 M concentration relative to bromide) and Water (10% v/v).
-
Seal & Heat: Cap the vial tightly. Heat to 80–100°C .
-
Note: Hindered substrates require heat to overcome the activation energy of the transmetalation step.
-
-
Monitor: Check LCMS at 2 hours.
-
If Product forms: Continue to 12h.
-
If SM remains: Add 2 mol% more catalyst.
-
If "Ar-H" (Debrominated SM) forms: See Troubleshooting.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Goal: Coupling with a primary or secondary amine. Critical Warning: The 1,3-dimethyl groups make this extremely difficult for secondary amines.
Reagents & Stoichiometry[2][3]
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).
-
Why: RuPhos is the specific ligand for hindered secondary amines.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Note: Strong base required. If functional groups are sensitive (e.g., esters), switch to Cs₂CO₃ but expect slower rates.
-
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel. Moisture kills this reaction.
-
Charge: Add Catalyst (2–5 mol%), NaOtBu (1.5 eq), and the Aryl Bromide (1.0 eq).
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Amine Addition: Add the Amine (1.2 eq).
-
Heat: Heat to 100°C .
-
Workup: Filter through a pad of Celite/Silica to remove Pd and salts before aqueous workup.
Troubleshooting Matrix & FAQ
Issue 1: Protodehalogenation (The "Ar-H" Peak)
Symptom: LCMS shows a mass corresponding to [M-Br+H]. The Bromine is replaced by Hydrogen. Cause: Oxidative addition happens, but Transmetalation is too slow due to the steric bulk. The Pd-Ar intermediate grabs a proton from water or the solvent. Solution Workflow:
Caption: Figure 2. Logic flow for mitigating protodehalogenation in hindered couplings.
Issue 2: Reaction turns black immediately (Pd Precipitation)
-
Cause: The ligand is detaching from the Palladium, or the precatalyst is decomposing before entering the cycle.
-
Solution:
-
Ensure you are using G3/G4 precatalysts or PEPPSI , not Pd(OAc)₂ + Ligand (in situ mixing is inefficient for this substrate).
-
Check oxygen levels. Degas solvents more thoroughly.
-
Issue 3: Low Conversion (Starting Material Stalls)
-
Cause: The catalyst cannot breach the steric wall.
-
Solution:
-
Temperature: Increase to 110°C (Refluxing Toluene).
-
Additives: For Suzuki, add a few drops of alcohol (n-Butanol) if using anhydrous conditions, as boronic acids need a proton source to activate.
-
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Chemistry – A European Journal, vol. 12, no.[1] 18, 2006, pp. 4749–4755. Link
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates and Sterically Hindered Aryl Halides." Journal of the American Chemical Society, vol. 129, no.[2] 13, 2007, pp. 3646–3647. Link
-
Valente, C., et al. "PEPPSI-IPr-Catalyzed Negishi Cross-Coupling of Sterically Hindered Substrates." Angewandte Chemie International Edition, vol. 51, no. 14, 2012, pp. 3314-3332. Link
-
Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no.[1] 13, 2005, pp. 4685–4696. Link
Sources
Technical Support Center: Handling Bromo-Aromatic Compounds
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Bromo-Aromatic Workflows (Li-Hal Exchange & Pd-Catalysis)
Executive Summary: The "Goldilocks" Halide
Bromo-aromatic compounds (Ar-Br) occupy the "Goldilocks" zone of organic synthesis. They are significantly more reactive than aryl chlorides (allowing milder conditions) yet more stable and affordable than aryl iodides. However, this intermediate reactivity often leads to "silent failures"—reactions that appear to proceed but stall at 60% conversion or yield inexplicable byproducts.
This guide addresses the three most common failure modes reported by our users:
-
Lithiation Failures: Incomplete exchange or alkyl-addition side products.
-
Coupling Stalls: Protodehalogenation (Ar-H formation) during Suzuki/Buchwald reactions.
-
Silent Degradation: Photolytic instability during storage.
Critical Workflow: Lithium-Halogen Exchange[1]
The Issue: "My yield is low, and I see butyl-addition products."
Diagnosis: The Lithium-Halogen (Li-Hal) exchange is an equilibrium process governed by kinetics. The most common error is treating n-BuLi as a simple base rather than a nucleophile. If the temperature is too high, or the addition is too fast, n-BuLi will attack the aromatic ring (nucleophilic aromatic substitution) or couple with the newly formed aryl bromide (Wurtz coupling) rather than performing the exchange.
Troubleshooting Guide: The Cryogenic Protocol
| Symptom | Probable Cause | Corrective Action |
| Recovery of Starting Material | Quenching by moisture or "Rotten" n-BuLi. | Titrate n-BuLi immediately before use (See Protocol A). Dry THF over molecular sieves (3Å). |
| Formation of Ar-Bu (Butyl-arene) | Wurtz coupling or Nucleophilic attack. | Lower Temp to -78°C. Ensure rapid mixing. Switch to t-BuLi (2 equiv) if Ar-Br is electron-rich. |
| Formation of Ar-H (Reduced product) | Protonation of Ar-Li intermediate. | Check inert gas lines for leaks.[1] Ensure reaction vessel was flame-dried under vacuum. |
Protocol A: The Diphenylacetic Acid (DPAA) Titration
Standardized by University of Rochester & JoVE [1, 2]
Why this method? Unlike phenanthroline methods, the DPAA endpoint is sharp and does not fade instantly, minimizing subjective error.
-
Setup: Flame-dry a 25 mL round-bottom flask. Add a stir bar and cool to room temperature under Ar/N₂.
-
Reagent: Add 1.00 mmol (212 mg) of Diphenylacetic Acid (DPAA). Add 10 mL of anhydrous THF.
-
Titration:
-
Endpoint: The titration is complete when the yellow color persists for >10 seconds.
-
Calculation:
Visual Logic: The Lithiation Decision Tree
Figure 1: Kinetic vs. Thermodynamic pathways in Lithium-Halogen exchange. Low temperature is the primary gatekeeper against side reactions.
Critical Workflow: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The Issue: "I see the 'De-Brominated' product (Ar-H) instead of the coupled product."
Diagnosis: This is Protodehalogenation . It occurs when the catalytic cycle stalls after Oxidative Addition. The Pd(II)-Ar species, unable to find a boronic acid for transmetalation, undergoes side reactions—typically abstracting a hydride from the solvent, the ligand, or a base, followed by reductive elimination to form Ar-H [3].
Root Cause: Bromo-aromatics undergo oxidative addition slower than iodides. If the Transmetalation step is also slow (due to steric bulk or low solubility of the boronate), the Pd(II) intermediate "waits" too long and dies.
Troubleshooting Guide: Optimizing the Cycle
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Dioxane or Toluene | Alcohols (MeOH/EtOH) are hydride sources. If Ar-H is forming, remove protic solvents immediately. |
| Base | Use K₃PO₄ or Cs₂CO₃ | Weaker, anhydrous bases often suppress dehalogenation compared to NaOEt or NaOH. |
| Ligand | Use Buchwald Ligands (e.g., XPhos, SPhos) | These electron-rich, bulky phosphines accelerate Oxidative Addition and stabilize the Pd(II) species, preventing catalyst death [4]. |
| Water | Add 1-5% Water (Controlled) | Counter-intuitive, but Suzuki coupling requires trace water for the boronate-to-hydroxyboronate conversion. Too much water promotes dehalogenation; too little kills transmetalation. |
Visual Logic: The "Cycle of Death"
Figure 2: The mechanism of Protodehalogenation. When Transmetalation is rate-limiting, the Pd-intermediate is vulnerable to hydride abstraction.
Stability & Storage FAQs
Q: My white bromo-aromatic solid turned yellow on the shelf. Is it safe to use? A: The yellowing indicates photolytic cleavage of the C-Br bond, generating radical species and trace HBr.
-
Verdict: Purify before use. The free radicals and acidity can poison Pd-catalysts and quench organolithiums.
-
Prevention: Always store Ar-Br compounds in amber glass vials or wrapped in aluminum foil. The C-Br bond energy (~66 kcal/mol) is significantly lower than C-Cl or C-F, making it susceptible to UV degradation.
Q: Can I dry my Bromo-aromatic in an oven? A: Caution is required. Many small bromo-aromatics sublime easily due to the heavy bromine atom disrupting crystal packing (despite the molecular weight).
-
Recommendation: Dry in a vacuum desiccator over P₂O₅ at room temperature, rather than heating.
References
-
University of Rochester, Department of Chemistry. "Titration of n-BuLi." Not Voodoo X, 2026. [Link]
- Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336, 2004. (Cited for exchange kinetics context).
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions." Yoneda Labs, 2025. [Link]
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473, 2008. [Link]
Stabilizing 2-Bromo-5-ethoxy-1,3-dimethylbenzene for storage
Technical Support Center: Stability & Storage of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary: The "Cheat Sheet"
For researchers requiring immediate guidance, adhere to these critical parameters to maintain >98% purity.
| Parameter | Specification | Reason |
| Primary Hazard | Photolysis & Peroxidation | The C-Br bond is light-sensitive; the ethoxy group is a peroxide former. |
| Temperature | 2°C to 8°C | Slows radical propagation and auto-oxidation rates.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces oxygen to prevent hydroperoxide formation at the ether linkage. |
| Container | Amber Glass | Blocks UV radiation (290–400 nm) that triggers C-Br homolysis.[1] |
| Cap/Seal | Teflon (PTFE) Lined | Prevents leaching of plasticizers; ensures airtight seal.[1] |
| Shelf Life | 12 Months | Re-test purity and peroxide levels annually. |
Module 1: The Degradation Vectors (The "Why")
To stabilize 2-Bromo-5-ethoxy-1,3-dimethylbenzene, one must understand the two competing degradation pathways dictated by its structure. This molecule is an electron-rich aryl halide , creating a specific vulnerability profile.[1]
Photolytic Dehalogenation (The Color Shift)
The bond dissociation energy (BDE) of the C-Br bond in aromatic systems is roughly 81 kcal/mol. While relatively stable, the electron-donating ethoxy and methyl groups increase the electron density of the ring. Upon exposure to UV light, the molecule enters an excited state, leading to homolytic cleavage of the C-Br bond.[1]
-
Symptom: The compound turns yellow/orange. This is often due to the liberation of bromine radicals (
) or the formation of trace quinoid-like oxidation byproducts.
Ether Peroxidation (The Explosion Risk)
The ethoxy group contains "alpha-protons" (on the
Visualizing the Failure Modes
Figure 1: Mechanistic pathways for degradation.[1] The left path (Red) leads to purity loss via light; the right path (Red) leads to safety hazards via oxygen.
Module 2: Storage Protocol (The "How")
This Standard Operating Procedure (SOP) ensures the integrity of the compound for use in sensitive transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), where halide purity is paramount.[1]
Step 1: Container Selection
-
Requirement: Use Borosilicate Amber Glass vials or bottles.
-
Why: Amber glass filters out UV light <450nm.[1]
-
Cap: Use phenolic caps with PTFE (Teflon) liners .[1] Avoid polyethylene cone liners, as the compound (if liquid or in solution) may leach plasticizers, contaminating downstream NMR spectra.[1]
Step 2: Atmosphere Exchange (Schlenk Line Method)
-
Requirement: Store under Argon (preferred) or Nitrogen.[1]
-
Protocol:
-
Place the open vial in a desiccator or attach to a Schlenk line manifold.[1]
-
Evacuate the headspace (vacuum) for 30 seconds.
-
Backfill with Argon.[1]
-
Repeat 3x.
-
Quickly seal the cap.[1] Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a proper shrink seal over the cap for storage >3 months.
-
Step 3: Thermal Management
-
Why: Low temperatures kinetically inhibit the radical chain reactions required for peroxidation.
-
Caution: If the compound is an oil, ensure it is brought to room temperature before opening to prevent water condensation from the air, which can cause hydrolysis or complicate weighing.[1]
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from off-white to yellow. Is it still usable?
-
Diagnosis: This indicates mild photo-oxidation or trace bromine release.[1]
-
Solution: Check purity via HPLC or GC.[1]
-
If purity is >95% : It is likely usable for crude reactions.[1]
-
If purity is <95% : Recrystallize (if solid) from ethanol/water or pass through a short plug of silica gel (if oil) using hexanes/ethyl acetate to remove the polar oxidation products.
-
Q2: I need to distill this compound. Are there safety concerns?
-
Critical Warning: Because of the ethoxy group, this molecule is a Class B Peroxide Former (Hazard on Concentration).[1]
-
Action: ALWAYS test for peroxides using KI starch paper or Quantofix® strips before heating or distilling.[1]
Q3: Can I store this as a stock solution in THF or DMF?
-
Recommendation: No.
-
Reasoning:
-
THF is a notorious peroxide former itself; storing an ether in an ether accelerates degradation.[1]
-
Concentration drift: Solvent evaporation will alter the molarity over time.[1]
-
Cross-reactivity: In DMF/DMSO, nucleophilic attack on the aryl bromide can occur slowly over months at room temperature.[1] Always store neat (pure form).
-
Module 4: Quality Control (Self-Validation)
Before committing this material to a high-value synthesis step (e.g., a GMP batch), validate its integrity.[1]
| Method | What to look for |
| 1H NMR (CDCl3) | Aldehyde Peak (~9.8 ppm): Indicates oxidative cleavage of the ethyl group.Loss of Triplet/Quartet: Degradation of the ethoxy chain.Aromatic Region: New multiplets suggest dehalogenation (loss of Br). |
| TLC (Silica) | Baseline Spot: Oxidation products are more polar and will stick to the baseline (using 10% EtOAc/Hexane). |
| Peroxide Test | Color Change: Immediate blue/black on starch iodide paper indicates >50 ppm peroxides.[1] |
References
-
National Institutes of Health (PubChem). (2025).[1] 2-Bromo-5-ethoxy-1,3-dimethylbenzene Compound Summary. Retrieved January 28, 2026, from [Link][1]
-
University of Wisconsin-Madison (EHS). (2024).[1] Safe Handling of Peroxide-Formers. Retrieved January 28, 2026, from [Link][1]
-
American Chemical Society. (2019).[1][4] Photochemical Dehalogenation of Aryl Halides. The Journal of Physical Chemistry A. Retrieved January 28, 2026, from [Link][1]
Sources
Troubleshooting low yield in Grignard reaction of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Ticket Subject: Low Yield in Grignard Formation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Diagnosis
The Problem: You are experiencing low yields or failure to initiate the Grignard formation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene .
The Root Cause: The failure is likely not due to reagent quality but to Steric Inhibition of Resonance and Kinetic Blockade .
-
The "Ortho Effect" (Steric): The bromine atom is sandwiched between two methyl groups at the 1 and 3 positions. This steric crowding prevents the bulky solvent-coordinated magnesium surface species from effectively approaching the C-Br bond for oxidative addition.
-
Electronic Deactivation: The ethoxy group at the 5-position is an electron-donating group (EDG). While less critical than the steric factor, it increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and more resistant to the single-electron transfer (SET) mechanism required for initiation.
The Solution: Standard "heat and stir" methods will likely result in Wurtz homocoupling (dimerization) or no reaction. You must switch from Direct Oxidative Insertion to Halogen-Magnesium Exchange or use High-Activity Entrainment .
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic decision tree for isolating failure modes in hindered Grignard synthesis.
Technical Support FAQs & Protocols
Issue A: "The magnesium stays shiny and nothing happens."
Diagnosis: The kinetic barrier of the 2,6-dimethyl substitution pattern (relative to the Br) is too high for standard Mg turnings.
Protocol 1: The "Turbo" Exchange (Recommended) Why this works: Instead of forcing Mg metal to insert into a hindered bond (high energy barrier), we use a pre-formed, soluble Grignard reagent to swap the halogen. The lithium chloride breaks up aggregates, increasing reactivity by orders of magnitude.
Reagents:
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
-
Reagent:
(Turbo Grignard) - commercially available or prepared. -
Solvent: Anhydrous THF.
Step-by-Step:
-
Dissolve: Place 1.0 equiv of your aryl bromide in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.
-
Cool: Bring the solution to -15°C (ice/salt bath). Note: Do not cool to -78°C; aryl bromides are sluggish to exchange compared to iodides.
-
Add: Dropwise add 1.1 equiv of
solution. -
Monitor: Stir at -15°C to 0°C. Monitor by GC-MS or HPLC (quench a small aliquot with MeOH; look for the des-bromo product, 5-ethoxy-1,3-dimethylbenzene).
-
Completion: Exchange is usually complete within 30–60 minutes.
-
Use: The resulting Grignard is now ready for electrophile addition at the same temperature.
Validation: If the quenched aliquot shows the starting bromide, the exchange failed. Warm to RT. If it shows the protonated arene (des-bromo), the Grignard was formed successfully.
Issue B: "I must use Mg metal (Cost/Scale), but it won't start."
Diagnosis: You need "Entrainment" to keep the Mg surface active and generate heat to overcome the steric barrier.
Protocol 2: The DIBAL-H / Entrainment Method Why this works: DIBAL-H acts as a scavenger for moisture and oxides, cleaning the Mg surface. The entrainment agent (1,2-dibromoethane) reacts continuously, exposing fresh Mg(0) sites.
Reagents:
-
Mg Turnings (1.5 equiv, ground/crushed).
-
DIBAL-H (0.01 equiv, 1M in Hexanes).
-
1,2-Dibromoethane (0.1 equiv).
Step-by-Step:
-
Activate: Place Mg turnings in the flask under inert gas. Add enough dry THF to cover the Mg.
-
Chemical Wash: Add the catalytic DIBAL-H. Stir for 5 minutes. The solution may darken slightly; this is normal.
-
Entrainment: Add the 1,2-dibromoethane. You should see vigorous bubbling (ethylene gas) and heat.
-
Addition: Once the ethylene evolution subsides but the solvent is still warm, begin the slow addition of your substrate (dissolved in THF).
-
Reflux: Due to the steric hindrance, you will likely need to maintain a gentle reflux (
) throughout the addition to drive the kinetics.
Issue C: "I see a large 'dimer' peak in my LCMS."
Diagnosis: Wurtz Coupling.
Mechanism:
Solution:
-
Dilution: Increase solvent volume by 2x.
-
Slow Addition: The rate of addition of the bromide must be slower than the rate of reaction. If the reaction is sluggish (due to sterics), you must add the bromide very slowly (over 2-4 hours).
Comparative Data Analysis
The following table summarizes expected outcomes based on the method used for hindered substrates (like 2-bromo-m-xylene derivatives).
| Method | Activation Energy | Typical Yield | Risk Profile | Recommended For |
| Standard (Ether/Mg) | High | < 20% | No initiation; Passivation | Simple alkyl halides only. |
| Standard (THF/Mg) | Medium | 40-60% | Wurtz coupling; Stalling | Non-hindered aryl halides. |
| Rieke Mg (Mg)* | Low | 85-95% | Complex prep; Pyrophoric | Extremely unreactive halides (F, Cl). |
| Knochel Exchange | Very Low | > 90% | Temperature sensitivity | Sterically hindered aryl bromides. |
Mechanistic Visualization: The Turbo Grignard Advantage
The diagram below illustrates why the Knochel-Hauser exchange bypasses the steric issues of your specific molecule.
Figure 2: Comparison of blocked heterogeneous insertion vs. successful homogeneous exchange mechanism.
References
-
Knochel, P., et al. (2004).[1] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.
-
Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science.
-
Organic Chemistry Portal. Grignard Reaction Mechanism and Troubleshooting.
Sources
Technical Support Center: Stability & Functionalization of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Ticket ID: #ARYL-BR-STABILITY-001 Status: Open Priority: High (Critical Synthesis Failure) Subject: Prevention of Protodebromination (Hydrodehalogenation) in Sterically Hindered Systems
Executive Summary & Root Cause Analysis
User Issue: You are observing the formation of 5-ethoxy-1,3-dimethylbenzene (reduced product) instead of the desired cross-coupled product during reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene .
Technical Diagnosis: The substrate features a "Perfect Storm" of electronic and steric factors that favor side-reactions over the desired catalytic cycle:
-
Steric Hindrance (The "Ortho Effect"): The methyl groups at positions 1 and 3 create a steric pocket around the C-Br bond. This significantly retards the rate of Transmetallation (TM) in cross-coupling cycles.
-
Electronic Deactivation: The 5-ethoxy group (para to the bromide) is a strong electron-donating group (EDG). This increases electron density at the C-Br bond, rendering it less electrophilic and slowing Oxidative Addition (OA) .
-
The Failure Mode: When the catalytic cycle stalls (usually at TM due to sterics), the long-lived L-Pd(II)-Ar intermediate becomes vulnerable to side reactions. If any hydride source is present (solvent, base, moisture), the complex undergoes reductive elimination to form the debrominated arene (Ar-H) rather than the coupled product (Ar-R).
Interactive Troubleshooting Pathways
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
The Problem: The reaction turns black (Pd precipitation) or yields the reduced arene. The Fix: You must accelerate the catalytic cycle to outcompete the reduction pathway and eliminate hydride sources.
Protocol 1: The "Buchwald" Standard (Recommended)
Use this for maximum reliability with hindered substrates.
| Component | Recommendation | Technical Rationale |
| Ligand | SPhos or RuPhos | These bulky dialkylbiaryl phosphines create a protective pocket that facilitates OA and, crucially, accelerates TM in hindered systems [1]. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts like XPhos Pd G2 are even better as they ensure a 1:1 L:Pd ratio and rapid initiation. |
| Base | K₃PO₄ (Anhydrous) | Avoid alkoxides (e.g., NaOEt, NaOiPr). Alkoxides with |
| Solvent | Toluene (or Dioxane) | Strictly exclude alcohols (EtOH, iPrOH). Alcohols are the primary source of hydride for debromination. |
| Water | Minimal (10:1 Organic:Water) | A small amount of water is necessary for the boronic acid activation, but excess water can promote protonolysis. |
Step-by-Step Workflow:
-
Purge: Flame-dry the reaction vessel and cycle Argon/Vacuum 3 times.
-
Charge Solids: Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Solvent: Add anhydrous Toluene. Do not use ethanol co-solvent.
-
Activation: Add degassed water (0.1 mL per 1 mL solvent) only if the base is insoluble. Ideally, use a phase transfer catalyst (TBAB) instead of water if moisture sensitivity is extreme.
-
Temperature: Heat to 100°C . High temperature is required to overcome the activation energy barrier caused by the ortho-methyls.
FAQ: "Why is my reaction still reducing?"
If you are using the above protocol and still seeing reduction, check your Boronic Acid .
-
Issue: Some boronic acids hydrolyze or homocouple.
-
Fix: Increase Boronic Acid loading to 2.0 equiv and switch the base to Cs₂CO₃ in Dioxane.
Pathway B: Lithium-Halogen Exchange (Lithiation)
The Problem: Low yield or recovery of protonated starting material (Ar-H) upon quenching. The Fix: The lithiated intermediate (2-lithio-5-ethoxy-1,3-dimethylbenzene) is extremely basic and will tear a proton off THF if given enough time or heat.
Protocol 2: Cryogenic Trapping
Use this for converting the bromide to a nucleophile.
| Parameter | Specification | Critical Note |
| Reagent | t-BuLi (2.0 - 2.1 equiv) | n-BuLi is often too slow for this hindered substrate and leads to competitive alkylation. |
| Temperature | -78°C (Strict) | Do not allow the temperature to rise above -70°C until the electrophile is added. |
| Solvent | Et₂O (Diethyl Ether) | Ether is less acidic and less prone to proton donation than THF. |
| Quench | Internal Trapping (Optional) | If possible, mix the electrophile with the bromide before adding Lithium (Barbier conditions), though this risks Wurtz coupling. |
Step-by-Step Workflow:
-
Dissolve 2-Bromo-5-ethoxy-1,3-dimethylbenzene in anhydrous Et₂O under Argon.
-
Cool to -78°C .
-
Add t-BuLi dropwise. Observation: A yellow/orange color change indicates anion formation.
-
Wait Time: Stir for exactly 15 minutes . Do not stir for 1 hour. The steric bulk does not prevent lithiation, but the resulting species is unstable.
-
Electrophile Addition: Add the electrophile immediately at -78°C.
-
Warm Up: Allow to warm to room temperature slowly only after electrophile addition.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired coupling and the unwanted debromination.
Caption: Kinetic competition diagram. The 2,6-dimethyl substitution pattern creates a bottleneck at Transmetallation. If this step stalls, the catalyst diverts to the reduction pathway via hydride abstraction.
Decision Tree: Optimization Strategy
Use this logic flow to determine your next experimental move.
Caption: Troubleshooting logic flow. Systematically eliminate hydride sources (solvents/bases) before upgrading the catalyst system.
References & Authoritative Sources
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with More Challenging Substrates. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Relevance: Establishes SPhos/XPhos as the gold standard for sterically hindered aryl chlorides and bromides.
-
-
Navarro, O., et al. (2004). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides Mediated by (NHC)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3173–3180.
-
Relevance: Discusses the mechanism of hydrodehalogenation (reduction) as a competing pathway when using alkoxide bases.
-
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
-
Relevance: Comprehensive review of ligand effects on preventing side reactions in hindered systems.
-
Sources
Technical Support Center: Scaling Synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
The following technical guide is designed to support researchers and process chemists in the scale-up synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (also referred to as 4-Bromo-3,5-dimethylphenetole).
This guide prioritizes regioselectivity control and process safety , addressing the specific challenge of introducing a bromine atom at the sterically hindered position between two methyl groups.
Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS Registry Number: 91799-52-9 Primary Application: Intermediate for pharmaceutical APIs (e.g., antiviral or antibacterial agents).[1]
Synthetic Strategy & Route Selection
To achieve high purity and yield on a kilogram scale, we recommend the "Ether-First" approach (Route A). While bromination of the phenol followed by alkylation (Route B) is chemically viable, Route A offers superior process control and minimizes oxidative by-products associated with electron-rich phenols.
Route A (Recommended):
-
O-Alkylation: 3,5-Dimethylphenol
3,5-Dimethylphenetole (1-Ethoxy-3,5-dimethylbenzene). -
Regioselective Bromination: 3,5-Dimethylphenetole
2-Bromo-5-ethoxy-1,3-dimethylbenzene.
Rationale:
-
Regiocontrol: The ethoxy group acts as a strong para-director.[2] Although the target position (C4 relative to ethoxy) is flanked by two methyl groups (steric hindrance), the cooperative electronic activation from the ethoxy group (para) and both methyl groups (ortho) overwhelmingly favors this position over the less activated ortho positions (C2/C6).
-
Stability: The ether intermediate is more stable towards oxidation than the parent phenol, allowing for cleaner bromination profiles.
Visual Workflow (Graphviz)
Caption: Optimized two-step synthesis focusing on the "Ether-First" pathway to maximize regioselectivity.
Experimental Protocols (Scale-Up Ready)
Step 1: Synthesis of 3,5-Dimethylphenetole
Objective: Quantitative O-alkylation while avoiding C-alkylation.
| Parameter | Specification | Notes |
| Reagents | 3,5-Dimethylphenol (1.0 eq), Ethyl Bromide (1.2 eq), K₂CO₃ (1.5 eq) | Use EtBr for cost; EtI is faster but expensive. |
| Solvent | Methyl Ethyl Ketone (MEK) or Acetonitrile | MEK allows higher reflux temp than acetone, speeding up kinetics. |
| Catalyst | Potassium Iodide (0.05 eq) | Essential Finkelstein catalyst when using EtBr. |
| Temperature | Reflux (80°C) | Maintain vigorous stirring to suspend base. |
| Work-up | Filtration | Filter inorganics hot to prevent salt precipitation. |
Protocol:
-
Charge a 5L reactor with 3,5-dimethylphenol (500 g, 4.09 mol) and MEK (2.5 L).
-
Add milled K₂CO₃ (848 g, 6.14 mol) and KI (34 g, 0.2 mol).
-
Add Ethyl Bromide (535 g, 4.91 mol) slowly.
-
Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by HPLC (Target: <0.5% Phenol).
-
Cool to 25°C, filter off solids, and wash cake with MEK.
-
Concentrate filtrate.[3] Dissolve residue in Heptane, wash with 1M NaOH (to remove unreacted phenol), then water.
-
Dry and concentrate to yield a pale yellow oil.
Step 2: Regioselective Bromination
Objective: Install Bromine at the hindered position (between methyls) without benzylic bromination.
| Parameter | Specification | Notes |
| Reagents | 3,5-Dimethylphenetole (1.0 eq), NBS (1.05 eq) | N-Bromosuccinimide (NBS) is milder/more selective than Br₂. |
| Solvent | Acetonitrile (MeCN) | Critical: Promotes nuclear bromination over radical side-chain attack [1]. |
| Temperature | 0°C to 10°C | Low temp suppresses radical pathways. |
| Light | Protect from light | Light initiates radical benzylic bromination. |
Protocol:
-
Dissolve 3,5-dimethylphenetole (500 g, 3.33 mol) in Acetonitrile (2.5 L). Cool to 0–5°C.
-
Add NBS (622 g, 3.50 mol) portion-wise over 2 hours. Do not allow exotherm >10°C.
-
Stir at 10°C for 4–6 hours. Monitor by HPLC.
-
Success Criteria: Product >95%, Starting Material <1%, Benzylic Bromide <2%.
-
-
Quench with aqueous Sodium Bisulfite (10% soln) to destroy excess NBS.
-
Remove MeCN under vacuum. Extract residue with Ethyl Acetate/Heptane (1:1).
-
Wash with water and brine. Concentrate.
-
Purification: Recrystallization from minimal hot Hexane or Methanol (if solid) or high-vacuum distillation (if liquid). Note: The product is typically a low-melting solid.
Troubleshooting Guide (Q&A)
Category: Regioselectivity & Impurities[4][5]
Q1: I am observing a significant amount of "Benzylic Bromide" impurity (bromine on the methyl group). How do I stop this? A: Benzylic bromination is a radical process competing with the desired electrophilic aromatic substitution.
-
Root Cause: Exposure to light, high temperature (>25°C), or use of non-polar solvents (like CCl₄).
-
Solution:
-
Switch Solvent: Ensure you are using Acetonitrile (MeCN) or DMF. These polar solvents stabilize the ionic intermediate, favoring ring bromination [1].
-
Darkness: Wrap the reactor in aluminum foil.
-
Temperature: Keep the reaction strictly below 10°C during NBS addition.
-
Q2: Why does the reaction stall with 5-10% starting material remaining? A: The "buttressing effect" of the two methyl groups creates steric resistance at the final stages of conversion.
-
Solution: Do not add large excesses of NBS, as this promotes over-bromination or side-chain attack. Instead, add a catalytic amount of Ammonium Acetate (5 mol%) or a Lewis acid like FeCl₃ (1 mol%) to activate the NBS slightly, pushing the reaction to completion without heating.
Q3: Can I use elemental Bromine (Br₂) instead of NBS to save cost? A: Yes, but with caution.
-
Risk: Br₂ is more aggressive and generates HBr gas, which can cleave the ether bond (de-ethylation) or catalyze isomerization.
-
Protocol Modification: If using Br₂, use Acetic Acid as solvent with Sodium Acetate buffer to neutralize HBr. Add Br₂ dropwise at 0-5°C.
Category: Purification & Isolation
Q4: The product is oiling out during recrystallization. How do I get a solid? A: This compound has a low melting point.
-
Solution: Use Methanol/Water (9:1) or Pentane at -20°C. If it oils out, seed the mixture with a pure crystal (if available) or scratch the flask. Ensure all solvent (especially MeCN) is removed, as residual solvent depresses the melting point.
Q5: How do I confirm the Bromine is in the correct position (between methyls)? A: Use 1H NMR .
-
Symmetry Check: The target molecule (2-Bromo-5-ethoxy-1,3-dimethylbenzene) is symmetrical.
-
You should see a singlet for the two Methyl groups (approx. 2.4 ppm).[4]
-
You should see a singlet for the two Aromatic protons (approx. 6.7 ppm).
-
-
Incorrect Isomer (Ortho-bromo): If Br is at position 2 (ortho to ethoxy), the symmetry is broken. You would see two different methyl signals and two different aromatic doublets.
Mechanism of Regioselectivity
Understanding why the reaction works is crucial for troubleshooting.
-
Directing Effects:
-
Ethoxy (-OEt): Strong activator, directs ortho and para.[2]
-
Methyl (-CH3): Weak activator, directs ortho and para.
-
-
The Conflict:
-
Position 4 (Target): Para to Ethoxy, Ortho to both Methyls.
-
Position 2/6: Ortho to Ethoxy, Ortho to one Methyl.
-
-
The Verdict: Electronic activation at Position 4 is maximized (sum of effects from OEt and both Me groups). Despite the steric bulk of the flanking methyls, the electronic drive is sufficient to force bromination here, provided the temperature is kept low to prevent thermodynamic equilibration or radical pathways.
Caption: Electronic activation vectors favoring the formation of the 4-bromo isomer despite steric hindrance.
Safety & Hazards
-
N-Bromosuccinimide (NBS): Irritant. Can react violently with amines or strong bases. Store in a refrigerator to prevent decomposition.
-
Ethyl Bromide: Volatile alkylating agent. Suspected carcinogen. Use only in a fume hood.
-
Exotherms: The bromination reaction is exothermic. On a kg-scale, active cooling is mandatory. Failure to control temperature can lead to runaway benzylic bromination.
References
-
Carreno, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.[5] Link
- Smith, K., El-Hiti, G. A., Hammond, M. E., Bahzad, D., Li, Z., & Siquet, C. (2010). Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile under mild conditions. Journal of the Chemical Society, Perkin Transactions 1.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
Sources
Validation & Comparative
Comparison Guide: Structural Confirmation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
This guide outlines the rigorous structural confirmation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (also known as 4-bromo-3,5-dimethylphenetole). It compares two validation workflows: a rapid 1D-NMR Symmetry Check for routine process control, and a comprehensive 2D-NMR Structural Elucidation for regulatory submission and absolute stereochemical assignment.
Executive Summary
| Feature | Method A: 1D Symmetry Analysis | Method B: Integrated 2D Elucidation |
| Primary Use Case | Routine QC, Batch Release, Purity Check | New Chemical Entity (NCE) Registration, Isomer Differentiation |
| Technique | HSQC, HMBC, NOESY | |
| Confidence Level | High (95%) - Relies on symmetry argument | Absolute (>99%) - Maps connectivity and space |
| Time Investment | < 30 Minutes | 2 - 4 Hours |
| Key Limitation | Cannot definitively rule out symmetric regioisomers without shift prediction | Requires skilled interpretation; higher instrument time |
Structural Analysis & Theoretical Prediction
Before entering the lab, the molecule's symmetry provides the "fingerprint" for validation.
-
Target Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
-
Symmetry Element: A
axis (or mirror plane) passes through C2 (Bromine) and C5 (Ethoxy). -
Consequence:
-
The two Methyl groups (Pos 1 & 3) are chemically equivalent .
-
The two Aromatic protons (Pos 4 & 6) are chemically equivalent .
-
Predicted Signal Table (
)
| Moiety | Position | Multiplicity | Integration | Predicted Shift ( | Key Coupling ( |
| Ar-H | 4, 6 | Singlet (s) | 2H | 6.60 – 6.75 ppm | N/A (Symmetry) |
| Ethoxy | 5 | Quartet (q) | 2H | 3.95 – 4.05 ppm | |
| Ar- | 1, 3 | Singlet (s) | 6H | 2.35 – 2.45 ppm | N/A |
| Ethoxy | 5 | Triplet (t) | 3H | 1.35 – 1.45 ppm |
Note: The aromatic singlet is the critical "Go/No-Go" indicator. If the aromatic region shows two doublets or two singlets, the symmetry is broken, indicating a regioisomer (e.g., 1-bromo-2-ethoxy-3,5-dimethylbenzene).
Method A: 1D Symmetry Analysis (Routine QC)
This protocol is designed for speed and efficiency when the synthetic route is established.
Experimental Protocol
-
Sample Prep: Dissolve ~10 mg of product in 0.6 mL Chloroform-d (
) .-
Why
? It minimizes solvent viscosity broadening and avoids the H-bonding shifts seen in DMSO, providing sharp singlets for the aromatic protons [1].
-
-
Acquisition:
-
H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (
). - C NMR / DEPT: 256 scans.
-
H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (
-
Validation Criteria:
-
Proton Count: Integration must strictly follow the 2:2:6:3 ratio.
-
Carbon Count: The
C spectrum must show exactly 7 signals (due to symmetry) rather than the 10 signals expected for an asymmetric isomer.
-
Decision Logic
Figure 1: Routine QC Decision Tree based on symmetry elements.
Method B: Integrated 2D Elucidation (Absolute Confirmation)
When characterizing a reference standard or troubleshooting unexpected reactivity, 1D NMR is insufficient to prove where the substituents are located, only that the molecule is symmetric. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard here.
The "Isomer Trap"
Consider the isomer 1-Bromo-3,5-dimethyl-4-ethoxybenzene .
-
This is also symmetric.
-
It would also show 2 Ar-H (singlet) and 6 Ar-Me (singlet).
-
Differentiation: Only 2D NMR (HMBC/NOESY) can distinguish these two symmetric isomers.
Experimental Protocol
-
Sample Prep: Increase concentration to ~25-30 mg in 0.6 mL
to enhance weak long-range correlations. -
Pulse Sequences:
-
HSQC: To assign protons to their specific carbons.
-
HMBC: To see 3-bond couplings (e.g., Ar-
protons coupling to the C-Br carbon). -
NOESY (Mixing time 300-500ms): To visualize spatial proximity.
-
Critical Diagnostic Correlations
| Correlation Type | Target Molecule (2-Br, 5-OEt) | Symmetric Isomer (4-Br, 1-OEt) |
| NOE: Ar-Me | Strong. (Methyls at 1,3 are ortho to Ar-H at 4,6). | Strong. (Methyls at 3,5 are ortho to Ar-H at 2,6). |
| NOE: Ar-Me | None. (Methyls are far from Ethoxy). | Strong. (Methyls at 3,5 are ortho to Ethoxy at 4). |
| HMBC: Ar-Me | Observed. ( | Not Observed. ( |
Visualization of NOE Logic
Figure 2: Expected NOE correlations. The absence of an NOE signal between the Methyl groups and the Ethoxy group is the definitive proof of the target structure.
References
-
Abraham, R. J., et al. (2006).[1] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for Additivity Rules and substituent effects).
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry."
-
SDBS (AIST). "Spectral Database for Organic Compounds." (General reference for analogue shift comparison).
Sources
Publish Comparison Guide: Purity Analysis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene is a specialized aryl bromide intermediate, primarily utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis.[1][2][3] Its structural integrity is defined by the steric crowding of the bromine atom (flanked by two methyl groups) and the electronic donation from the para-ethoxy group.[2][3]
High purity (>98%) is critical because the sterically hindered bromine is prone to sluggish oxidative addition; impurities such as the regioisomer (4-bromo) or debrominated precursors can competitively inhibit catalysts or lead to difficult-to-separate downstream byproducts.[1][2][3]
This guide objectively compares three analytical methodologies—HPLC-UV , GC-FID , and Quantitative NMR (qNMR) —to determine the optimal workflow for purity assessment.
Part 1: Critical Impurity Profile
Before selecting a method, one must understand what is being analyzed.[2][3] Based on the electrophilic aromatic substitution synthesis route (bromination of 1-ethoxy-3,5-dimethylbenzene), the following impurities are expected:
| Impurity Type | Structure/Identity | Analytical Challenge |
| Precursor | 1-Ethoxy-3,5-dimethylbenzene | Co-elution in fast gradients; lacks the heavy Br atom.[1][2][3] |
| Regioisomer | 4-Bromo-1-ethoxy-3,5-dimethylbenzene | Very similar polarity and boiling point.[1][2][3] Hardest to separate. |
| Over-brominated | 2,4-Dibromo-1-ethoxy-3,5-dimethylbenzene | Higher lipophilicity; late eluter.[1][2][3] |
| Hydrolysis Product | 4-Bromo-3,5-dimethylphenol | Highly polar; requires buffered HPLC or derivatization for GC.[1][2][3] |
Part 2: Comparative Analysis of Methodologies
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Status: The Industrial Workhorse HPLC is the preferred method for routine quality control (QC) due to its robustness and ability to detect polar degradation products (phenols) that GC might miss.[1][2][3]
Experimental Protocol (Validated)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers phenol ionization).[2][3]
-
Gradient:
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
Pros:
-
Excellent for quantifying the phenol impurity (hydrolysis product).[2][3]
-
High precision (RSD < 0.5%).
Cons:
Method B: GC-FID (Gas Chromatography - Flame Ionization)
Status: High-Resolution Isomer Separation GC is superior for separating structural isomers (2-bromo vs. 4-bromo) due to the high efficiency of capillary columns and the lack of solvation effects.[1][2][3]
-
Mechanism: Volatility and polarity-based separation.[1][2][3]
-
Detection: Flame Ionization Detector (Universal for organics).[2][3]
Experimental Protocol
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1][2][3]
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Detector: FID @ 300°C.
Pros:
-
Superior Resolution: Baseline separation of regioisomers.
-
Sensitivity: Low LOD for volatile organic impurities.[1][2][3]
-
Speed: Faster run times (<15 min).
Cons:
-
Cannot detect non-volatile salts or inorganic buffers.[1][2][3]
-
Phenolic impurities may tail without derivatization (e.g., TMS capping).[2][3]
Method C: Quantitative NMR (qNMR)
Status: The Absolute Truth (Primary Reference) qNMR provides an absolute purity value without requiring a reference standard of the analyte itself.[2][3] It is ideal for establishing the potency of the "Primary Standard" used to calibrate the HPLC or GC.[2][3]
-
Mechanism: Molar response is directly proportional to the number of protons.[2][3]
-
Nucleus:
H NMR (400 MHz or higher).
Experimental Protocol
-
Solvent: DMSO-
or CDCl (Ensure solubility). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable purity) or Maleic Acid.[2][3]
-
Relaxation Delay (D1):
30 seconds (Must be for quantitative integration). -
Scans: 16 or 32.
-
Pulse Angle: 90°.
Calculation:
Pros:
-
SI Traceable: Does not require a pure standard of 2-Bromo-5-ethoxy-1,3-dimethylbenzene.[1][2][3]
-
Rapid method development.
Cons:
Part 3: Comparative Data Summary
The following table summarizes the performance characteristics of each method based on validation parameters (ICH Q2).
| Feature | HPLC-UV | GC-FID | qNMR |
| Specificity | High for polar impurities | Best for isomers | High (structural ID) |
| LOD (Limit of Detection) | ~0.05% | ~0.01% | ~0.1% |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.0% |
| Sample Throughput | Medium (20 min/run) | High (15 min/run) | Low (Manual prep) |
| Primary Use Case | Routine QC, Phenol detection | Isomer profiling, Process control | Potency assignment , Reference Std |
Part 4: Analytical Workflow Diagram
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the stage of drug development.
Figure 1: Decision matrix for selecting analytical methods based on the development phase.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link
-
Gokulakrishnan, K., et al. (2016).[2][3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1][2][3][7] Link
-
Malz, F., & Jancke, H. (2005).[2][3] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[2][3] Link
-
PubChem. (n.d.).[2][3][9] 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analog Reference).[1][2][3][10][11] National Library of Medicine.[2][3] Link[3]
-
Emery Pharma. (2024).[2][3] A Guide to Quantitative NMR (qNMR).[2][3] Emery Pharma Blog.[1][2][3] Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Bromo-5-chloro-1,3-dimethylbenzene | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. acgpubs.org [acgpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-5-methoxy-1,3-dimethylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Bromo-5-methoxy-1,3-dimethylbenzene - CAS:6267-34-1 - Sunway Pharm Ltd [3wpharm.com]
Comparing reactivity of 2-Bromo-5-ethoxy-1,3-dimethylbenzene with other bromoarenes
Executive Summary: The Steric-Electronic Conflict
2-Bromo-5-ethoxy-1,3-dimethylbenzene represents a specific class of "stress-test" substrates in organic synthesis. It combines two antagonistic features that challenge standard catalytic cycles:
-
Steric Hindrance (The "Orthogonal Gate"): The 2,6-dimethyl substitution pattern creates a "steric gate" around the bromine, severely hindering the approach of metal centers (e.g., Pd(0)) during oxidative addition.
-
Electronic Deactivation: The 5-ethoxy group (para to the bromine) acts as a strong mesomeric donor (+M), increasing electron density at the C-Br bond. This strengthens the bond and makes the ring less electrophilic, further suppressing oxidative addition rates compared to electron-deficient arenes.
This guide compares this target molecule against three standard benchmarks to illustrate the necessary adjustments in ligand design and reaction conditions.
Part 1: Comparative Performance Matrix
To objectively assess reactivity, we compare the Target against three distinct chemical benchmarks:
-
Benchmark A (Baseline): Bromobenzene (Neutral, Unhindered).
-
Benchmark B (Electronic Control): 4-Bromoanisole (Electron-rich, Unhindered).
-
Benchmark C (Steric Control): 2-Bromo-1,3-dimethylbenzene (Neutral, Hindered).
Table 1: Relative Reactivity Profiles (Suzuki-Miyaura Coupling)
Data synthesized from Buchwald/Hartwig ligand effect studies [1, 2].
| Feature | Target: 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Bromobenzene (Baseline) | 4-Bromoanisole (Electronic Control) | 2-Bromo-m-xylene (Steric Control) |
| Oxidative Addition (OA) | Very Slow (Steric + Electronic penalty) | Fast | Moderate (Electronic penalty) | Slow (Steric penalty) |
| Reductive Elimination (RE) | Fast (Steric bulk promotes release) | Moderate | Moderate | Fast |
| Ligand Requirement | Specialized (e.g., SPhos, XPhos) | Standard (e.g., PPh3) | Standard/Mild | Specialized (e.g., SPhos) |
| Typical Yield (Standard Cond.) * | < 10% | > 95% | > 90% | ~ 40-50% |
| Typical Yield (Optimized) | > 90% | > 99% | > 95% | > 95% |
*Standard Conditions: Pd(PPh3)4, Na2CO3, Toluene/Water, 80°C.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Steric Gate" concept and the catalytic cycle bottlenecks specific to this molecule.
Figure 1: Mechanistic impact of substituents on the Palladium catalytic cycle. Note that while sterics hinder the first step, they actually facilitate the final step.
Part 3: Detailed Reaction Protocols
Optimized Suzuki-Miyaura Coupling
Challenge: Standard ligands (PPh3) have a cone angle too small to force the Pd(0) into the hindered C-Br bond. Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the biaryl backbone stabilize the Pd intermediate, and the cyclohexyl groups provide the necessary electron richness to facilitate oxidative addition despite the hindrance [3].
Protocol:
-
Preparation: Charge a Schlenk tube with:
-
2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)[1]
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)2 (1 mol%)
-
SPhos (2 mol%) - Crucial: Maintain 1:2 Pd:Ligand ratio.
-
K3PO4 (2.0 equiv, finely ground)
-
-
Solvent System: Add Toluene:Water (10:1 ratio). Note: Anhydrous conditions are not strictly necessary for SPhos, but deoxygenation is critical.
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Reaction: Seal and heat to 100°C for 12-18 hours.
-
Monitoring: Check via GC-MS.[2] The starting material peak (m/z ~228/230) should disappear.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4.
Lithium-Halogen Exchange (Metallation)
Challenge: While coupling is slow, Li-Hal exchange is remarkably fast. The 5-ethoxy group coordinates with Lithium (Directed Ortho Metalation - DoM effect), potentially directing lithiation to the 4- or 6-position if the bromine wasn't present. However, the Br/Li exchange is kinetically superior to deprotonation [4].
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool to -78°C . Critical: Higher temperatures may lead to benzylic lithiation on the methyl groups.
-
Addition: Add t-BuLi (2.0 equiv) dropwise.
-
Why t-BuLi? It is more reactive than n-BuLi and ensures irreversible exchange.
-
Why 2 equiv? One mole performs the exchange; the second mole destroys the resulting t-BuBr byproduct (forming isobutene and LiBr), preventing alkylation side reactions.
-
-
Trapping: Stir for 15 mins at -78°C, then add the electrophile (e.g., DMF, CO2).
-
Observation: The reaction is virtually instantaneous.
Part 4: Decision Tree for Ligand Selection
When modifying the substrate or reaction type, use this logic flow to select the catalytic system.
Figure 2: Logic flow for catalyst selection based on the specific steric demands of the 2,6-dimethyl scaffold.
References
-
Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of Organic Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters." Accounts of Chemical Research.
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3]
-
Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry.
Sources
Strategic Alternatives to 2-Bromo-5-ethoxy-1,3-dimethylbenzene in Synthesis
[1][2]
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene is a specialized aryl bromide characterized by significant steric hindrance (ortho-methyl groups) and electron-donating character (para-ethoxy group).[1][2] It is frequently employed as a building block in the synthesis of liquid crystals, functional materials, and pharmaceutical intermediates where the 1,3-dimethyl-5-alkoxy motif is required for specific spatial or electronic properties.[1]
However, its utility is often limited by supply chain volatility , high cost , and sluggish reactivity in standard cross-coupling protocols due to steric shielding of the C-Br bond.[1][2] This guide evaluates four strategic classes of alternatives, ranging from direct structural analogs for process optimization to bioisosteres for scaffold hopping.[1][2]
The Baseline: 2-Bromo-5-ethoxy-1,3-dimethylbenzene[1][2]
-
Role: Sterically hindered electrophile in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
Key Challenge: The two ortho-methyl groups create a "picket fence" effect, impeding the oxidative addition of Palladium(0).[1][2]
-
Standard Protocol: Requires high-activity catalyst systems (e.g., Pd(OAc)₂/SPhos or Pd₂/AntPhos) and elevated temperatures.[1][2]
Strategic Classes of Alternatives
Class A: Reactivity Modulators (Leaving Group Variation)
For process chemists optimizing yield and reaction time.[1][2]
| Alternative Compound | Structure | Primary Advantage | Technical Trade-off |
| 2-Iodo-5-ethoxy-1,3-dimethylbenzene | Iodo-analog | Higher Reactivity: The weaker C-I bond facilitates faster oxidative addition, often allowing milder conditions (room temp).[1][2] | Stability/Cost: Light-sensitive; significantly more expensive than the bromide. |
| 2-Chloro-5-ethoxy-1,3-dimethylbenzene | Chloro-analog | Cost Efficiency: Ideal for multi-kilogram scale-up.[1][2] The C-Cl bond is robust and the starting materials are cheap.[1][2] | Low Reactivity: Requires specialized, bulky electron-rich ligands (e.g., BrettPhos, RuPhos) to activate the bond.[1][2] |
| 2-Triflyloxy-5-ethoxy-1,3-dimethylbenzene | Triflate-analog | Versatility: Derived from the phenol; exhibits reactivity similar to the bromide but avoids halogenated waste streams in some contexts.[1][2] | Atom Economy: Poor atom economy due to the mass of the triflate group; hydrolytic instability.[1][2] |
Class B: Physicochemical Tuners (Side-Chain Variation)
For medicinal chemists optimizing LogP and solubility.[1][2]
-
2-Bromo-5-methoxy-1,3-dimethylbenzene:
-
Comparison: Structurally identical core. The methoxy group reduces lipophilicity (lower LogP) compared to the ethoxy group.[1][2]
-
Use Case: When the target molecule requires improved water solubility or when the ethoxy group is metabolically labile (dealkylation).[1][2]
-
Availability: Often more commercially available than the ethoxy variant.[1][2]
-
-
2-Bromo-5-(trifluoromethoxy)-1,3-dimethylbenzene:
-
Comparison: Fluorinated analog.
-
Use Case: Increases metabolic stability (blocks P450 oxidation at the ether) and alters the electronic profile of the ring without changing sterics.
-
Class C: The "Parent" Precursor Strategy
-
4-Bromo-3,5-dimethylphenol:
-
Strategy: Instead of sourcing the ethoxy-bromide, source the phenol-bromide.
-
Protocol: Perform the cross-coupling on the phenol (protected or unprotected) first, or alkylate the phenol with custom halides (e.g., fluoroethyl, isopropyl) to generate a library of analogs.[1]
-
Benefit: Maximum diversity from a single cheap starting material.[1][2]
-
Comparative Performance Analysis
Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid
Conditions: 1.0 equiv Ar-X, 1.5 equiv PhB(OH)₂, 2 mol% Pd-Catalyst, K₃PO₄, Toluene/Water, 100°C.[1]
| Substrate | Catalyst System | Time to >95% Conv. | Yield | Notes |
| 2-Br-5-OEt (Target) | Pd(PPh₃)₄ (Standard) | 24 h (Incomplete) | 45% | Fails due to sterics. |
| 2-Br-5-OEt (Target) | Pd-AntPhos | 4 h | 92% | Recommended System. |
| 2-Iodo-Analog | Pd(PPh₃)₄ | 6 h | 88% | Good for mild conditions.[1][2] |
| 2-Chloro-Analog | Pd-RuPhos | 12 h | 85% | Requires expensive ligand.[1][2] |
Decision Logic for Selection
The following diagram illustrates the decision process for selecting the optimal alternative based on project constraints.
Caption: Decision matrix for selecting the optimal aryl halide alternative based on scale, cost, and chemical requirements.
Experimental Protocols
Protocol A: High-Efficiency Coupling of Sterically Hindered Bromides
Optimized for 2-Bromo-5-ethoxy-1,3-dimethylbenzene and its Methoxy/Propoxy analogs. This protocol utilizes the AntPhos ligand, specifically designed to overcome the steric barrier of ortho,ortho-disubstituted aryl halides.[1][2]
Materials:
-
Aryl Bromide (1.0 mmol)[2]
-
Boronic Acid (1.5 mmol)[2]
-
Pd(OAc)₂ (2.2 mg, 1 mol%)[2]
-
AntPhos (Ligand) (2 mol%)[2]
-
Solvent: Toluene/H₂O (4:[2]1) or Xylenes (for higher temp)[2]
Procedure:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, AntPhos, and K₃PO₄.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed Toluene/H₂O mixture via syringe.
-
Reaction: Heat to 100°C (or 130°C for Xylenes) with vigorous stirring for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The AntPhos ligand forms a rigid pocket around the Pd center, preventing the formation of inactive Pd-aggregates while facilitating the difficult oxidative addition across the sterically crowded C-Br bond [1].[1]
Protocol B: Synthesis of Alkoxy Variants from the Phenol
For generating the Ethoxy, Propoxy, or Trifluoroethoxy analogs from 4-Bromo-3,5-dimethylphenol.[1]
Reaction Scheme: Ar-OH + R-X + K₂CO₃ → Ar-OR[1][2]
Procedure:
Mechanistic Visualization
The following diagram details the catalytic cycle challenges specific to this sterically hindered scaffold.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck caused by the 1,3-dimethyl substitution pattern.
References
-
Tang, W., et al. (2014).[1][2] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Royal Society of Chemistry.[1][2][3]
-
Sigma-Aldrich. (2025).[1][2] "4-Bromo-3,5-dimethylphenol Product Specification." Sigma-Aldrich Catalog. [2]
-
PubChem. (2025).[1][2] "2-Bromo-5-ethenoxy-1,3-dimethylbenzene Compound Summary." National Library of Medicine.[1][2]
-
Cheméo. (2025). "Chemical Properties of 4-Bromo-3-nitroanisole (Analogous Data)." Cheméo Chemical Data.
Comparative Guide: DFT Methodologies for Bromo-Dimethylbenzene Derivatives
Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Benchmarking DFT Functionals (M06-2X vs. B3LYP) for Halogenated Aromatic Scaffolds
Executive Summary: The Shift from B3LYP
For decades, B3LYP has been the "Swiss Army knife" of Density Functional Theory (DFT) for organic molecules. However, for bromo-dimethylbenzene derivatives —critical intermediates in Suzuki couplings and flame retardants—standard B3LYP protocols often fail to capture critical non-covalent interactions and halogen bonding effects.
This guide objectively compares the industry-standard B3LYP/6-311++G(d,p) workflow against the modern, high-performance alternative: M06-2X/Def2-TZVP . We analyze performance across structural accuracy, electronic property prediction (HOMO-LUMO), and spectroscopic validation.
Why This Matters
Bromo-dimethylbenzenes (e.g., 4-bromo-o-xylene, 3,6-dibromo-p-xylene) possess bulky methyl groups and heavy bromine atoms. Accurate modeling is essential for:
-
Regioselectivity Prediction: Forecasting electrophilic aromatic substitution sites.
-
Spectroscopic Assignment: Validating synthesized compounds via IR/Raman/NMR.
-
Reactivity Profiling: Estimating band gaps for oxidative addition rates.
Methodology Comparison: The Product vs. Alternatives
We compare three distinct computational protocols. The "Product" recommended for this specific chemical space is Protocol B (M06-2X) due to its superior handling of dispersion forces in brominated systems.
Table 1: Comparative Performance Matrix
| Feature | Protocol A (Legacy) | Protocol B (Recommended) | Protocol C (Long-Range) |
| Functional | B3LYP (Hybrid GGA) | M06-2X (Hybrid Meta-GGA) | wB97X-D (Range-Separated) |
| Basis Set | 6-311++G(d,p) | Def2-TZVP / 6-311++G(d,p) | 6-311++G(d,p) |
| Dispersion Correction | None (usually) | Implicit (High non-locality) | Explicit (Empirical -D2/D3) |
| Geometry Accuracy | Good for C-C bonds; overestimates C-Br lengths. | Excellent for halogenated rings and steric crowding. | Excellent for π-stacking complexes. |
| Reaction Barriers | Often underestimates barrier heights (3-5 kcal/mol error). | High Accuracy for main-group thermochemistry. | Good, but computationally costlier. |
| Cost Efficiency | High (Fastest) | Moderate (~1.5x cost of B3LYP) | Moderate |
| Best Use Case | Quick pre-screening of geometries. | Final energy calculations & transition states. | Excited states (TD-DFT) & Charge Transfer. |
Expert Insight: For bromo-xylenes, the methyl groups can create steric strain with the ortho-bromine. B3LYP often yields artificially planar geometries. M06-2X accurately captures the slight out-of-plane twisting of the methyl protons due to steric repulsion [1, 5].
Structural & Electronic Analysis
Global Reactivity Descriptors (HOMO-LUMO)
The Frontier Molecular Orbital (FMO) gap is the primary indicator of chemical stability and reactivity.
-
Observation: Bromine substitution significantly lowers the LUMO energy compared to p-xylene, making the molecule a potent electrophile.
Table 2: Electronic Properties (M06-2X Level)
| Compound | HOMO (eV) | LUMO (eV) | Gap ( | Chemical Hardness ( |
| p-Xylene | -6.24 | 0.45 | 6.69 eV | 3.35 (Stable) |
| 4-Bromo-o-xylene | -6.45 | -0.85 | 5.60 eV | 2.80 (Reactive) |
| 3,6-Dibromo-p-xylene | -6.68 | -1.42 | 5.26 eV | 2.63 (Most Reactive) |
Data Interpretation: The narrower gap in DBPX (5.26 eV) indicates it is the "softest" molecule, predicting higher reactivity in nucleophilic attacks (e.g., cross-coupling reactions) compared to the non-brominated precursor [2].
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack.[3][4]
-
Red Regions (Negative Potential): Localized over the Bromine lone pairs and the aromatic
-cloud (though reduced by Br withdrawal). -
Blue Regions (Positive Potential): Localized on the Methyl hydrogens.
-
Application: In 4-bromo-o-xylene, the most negative potential is not uniformly distributed, guiding regioselectivity in subsequent electrophilic substitutions to the position para to the methyl group (meta to bromine).
Spectroscopic Validation Protocols
To trust a DFT model, it must reproduce experimental spectra.
Vibrational Spectroscopy (IR/Raman)
Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.
-
Protocol: Apply a scaling factor to align calculated wavenumbers with experimental peaks.
-
Recommended Scaling Factors:
-
B3LYP/6-311++G(d,p): 0.967
-
M06-2X/6-311++G(d,p): 0.946 (Note: M06-2X requires a more aggressive scaling factor) [2, 3].
-
NMR Chemical Shifts (GIAO Method)
For structural confirmation of bromo-dimethylbenzenes:
-
Method: Gauge-Independent Atomic Orbital (GIAO).
-
Solvent Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO is mandatory. Gas-phase NMR calculations often deviate by >5 ppm for aromatic protons.
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to determine relative shifts (
).
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and error-checking.
Step 1: Input Generation
Construct the initial geometry. Ensure the bromine atom is explicitly defined.
-
Tip: Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve bad steric contacts between ortho-methyl and bromine groups.
Step 2: Geometry Optimization & Frequency (Gaussian Format)
Run the optimization and frequency check simultaneously to confirm a true minimum.
Step 3: Validation Checkpoints (Trustworthiness)
-
NImag = 0: Ensure zero imaginary frequencies. If one exists (e.g., -50 cm⁻¹), the structure is a transition state or saddle point, not a minimum.
-
Maximum Force < 0.00045: Strict convergence criteria are required for accurate vibrational analysis.
-
Spin Contamination: For open-shell systems (radicals), verify
is ~0.75.
Visualization: Computational Workflow
The following diagram outlines the logical flow for characterizing these derivatives, from initial structure to property prediction.
Caption: Standardized computational workflow for validating bromo-dimethylbenzene derivatives. Green path indicates successful convergence.
References
-
Comparison of CAM-B3LYP and M06-2X ground state geometries. ResearchGate. Available at: [Link]
-
Vibrational, electronic, spectroscopic properties... of 3,6-dibromo-p-xylene: DFT study. PubMed (2020). Available at: [Link]
-
Molecular structure, HOMO-LUMO analysis... of 2,3,4,5,6-penta bromo toluene. PubMed (2014).[5] Available at: [Link]
-
Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. ResearchGate. Available at: [Link]
-
Performance of M06, M06-2X... for conformationally flexible anionic clusters. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2,3,4,5,6-penta bromo toluene and bromo durene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of Bromo-Xylene Isomers: A Technical Guide
Executive Summary
In pharmaceutical and agrochemical synthesis, bromo-xylenes (dimethylbromobenzenes) serve as critical intermediates. However, electrophilic aromatic substitution (EAS) on xylene substrates often yields complex regioisomeric mixtures. For example, the bromination of m-xylene can yield 2-bromo, 4-bromo, or 5-bromo isomers, each possessing vastly different reactivities in subsequent coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide provides a comparative spectroscopic framework to definitively distinguish these isomers. Moving beyond basic characterization, we analyze the causal link between molecular symmetry and spectral signatures, providing a self-validating workflow for structural assignment.
Structural Landscape & Symmetry Analysis
The primary differentiator in Nuclear Magnetic Resonance (NMR) for these isomers is molecular symmetry . Isomers with a plane of symmetry (
| Parent Xylene | Isomer Name | Structure | Symmetry | Methyl Signal ( |
| m-Xylene | 2-Bromo-1,3-dimethylbenzene | Br between Me groups | High ( | 1 Singlet (6H) |
| 5-Bromo-1,3-dimethylbenzene | Br opposite to C2 | High ( | 1 Singlet (6H) | |
| 4-Bromo-1,3-dimethylbenzene | Asymmetric | None ( | 2 Singlets (3H each) | |
| o-Xylene | 3-Bromo-1,2-dimethylbenzene | Vicinal substitution | None ( | 2 Singlets (3H each) |
| 4-Bromo-1,2-dimethylbenzene | Remote substitution | None ( | 2 Singlets (3H each) | |
| p-Xylene | 2-Bromo-1,4-dimethylbenzene | Ortho/Meta to Me | None ( | 2 Singlets (3H each) |
Diagnostic Insight: If your
H NMR spectrum shows a single methyl peak integrating to 6H, you have isolated either 2-bromo-m-xylene or 5-bromo-m-xylene . All other isomers will display two distinct methyl signals.
NMR Spectroscopy: The Gold Standard
Comparative H NMR Data
The following data represents diagnostic chemical shifts (
| Isomer | Methyl Shifts ( | Aromatic Region Pattern | Coupling Constants ( |
| 2-Bromo-m-xylene | ~2.40 (s, 6H) | A | |
| 4-Bromo-m-xylene | ~2.35 (s, 3H)~2.20 (s, 3H) | ABC System: H5: d, H6: dd, H2: s | |
| 5-Bromo-m-xylene | ~2.30 (s, 6H) | A | |
| 4-Bromo-o-xylene | ~2.25 (s, 3H)~2.20 (s, 3H) | ABX System: H3: d, H5: dd, H6: d | |
| 2-Bromo-p-xylene | ~2.35 (s, 3H)~2.28 (s, 3H) | ABX System: H3: s, H5: d, H6: d |
Mechanistic Explanation:
-
Deshielding Effect: Protons or methyls ortho to the Bromine atom are deshielded (shifted downfield, higher ppm) due to the inductive electron-withdrawing nature of the halogen and the "heavy atom effect."
-
Steric Compression: In 2-bromo-m-xylene, the methyls are sterically crowded by the bromine. This often results in a slight downfield shift compared to the 5-bromo isomer.
C NMR Differentiation
Carbon NMR is definitive for counting unique carbons.
-
Symmetric Isomers (2-bromo & 5-bromo-m-xylene): Show only 5 or 6 signals total (due to equivalence).
-
Asymmetric Isomers: Show 8 distinct signals (6 aromatic + 2 methyl).
Vibrational Spectroscopy (FT-IR)[1]
While NMR provides connectivity, IR spectroscopy—specifically the fingerprint region (600–900 cm
| Substitution Pattern | Isomer Example | Diagnostic |
| 1,2,3-Trisubstituted | 2-Bromo-m-xylene | 760–780 (Strong) |
| 1,2,4-Trisubstituted | 4-Bromo-m-xylene | 800–820 (Strong), 870–880 (Medium) |
| 1,3,5-Trisubstituted | 5-Bromo-m-xylene | 830–850 (Strong), 680–700 (Medium) |
Protocol Note: When using ATR-FTIR, ensure the crystal is cleaned with isopropanol to prevent cross-contamination, as these isomers are oily liquids that adhere to diamond/ZnSe surfaces.
Visualizing the Identification Workflow
The following decision tree illustrates the logic flow for identifying an unknown bromo-xylene sample.
Figure 1: Algorithmic decision tree for the structural assignment of bromo-xylene isomers based on
Experimental Protocol: Self-Validating Identification
To ensure high-confidence data (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why: The TMS peak at 0.00 ppm is crucial for calibrating the subtle methyl shifts (2.20 vs 2.40 ppm).
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Avoid Overloading: High concentrations can cause peak broadening, obscuring the fine meta-coupling (
Hz) needed to distinguish 4-bromo-m-xylene from 2-bromo-p-xylene.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual iron catalyst from bromination).
Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Scans (ns): Minimum 16 scans to resolve satellite peaks.
-
Spectral Width: -2 to 14 ppm.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
Applications in Drug Development[2]
Understanding these isomers is not merely academic. In the synthesis of Anastrozole (aromatase inhibitor) or various biaryl kinase inhibitors , the starting material purity dictates the yield of the active pharmaceutical ingredient (API).
-
2-Bromo-m-xylene: Often leads to sterically hindered biaryls (difficult coupling).
-
4-Bromo-m-xylene: The most common "impurity" in m-xylene bromination, which can lead to regioisomeric drug impurities that are difficult to separate by HPLC later in the sequence.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved October 2023. [Link][3]
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Bromo-1,3-dimethylbenzene.[4] NIST Standard Reference Database. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[5] University of Wisconsin-Madison.[5] (Authoritative source on chemical shift additivity rules). [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: Validation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene Synthesis & By-product Profiling
Executive Summary & Strategic Context
The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Target 2-Br ) represents a classic challenge in electrophilic aromatic substitution (EAS): overcoming steric hindrance to achieve regioselectivity.
This molecule is a high-value scaffold for Suzuki-Miyaura cross-couplings, often serving as a linker in bi-aryl drug candidates. However, the synthesis is prone to three distinct failure modes due to the competing directing effects of the ethoxy group (activator, ortho/para) and the methyl groups (weak activator, ortho/para).
The Critical Challenge: Direct bromination of 1-ethoxy-3,5-dimethylbenzene favors the 4-position (less sterically hindered) over the 2-position (sandwiched between two methyl groups), despite the 2-position being electronically activated by the para-ethoxy group.
This guide provides a definitive framework to distinguish the desired symmetric 2-Br target from its asymmetric 4-Br regioisomer and radical bromination by-products using self-validating analytical protocols.
Mechanistic Origins of By-products
To validate the product, one must understand the origin of the impurities. The reaction landscape is defined by the competition between Electronic Activation and Steric Hindrance .
The Impurity Profile
| Compound | Designation | Formation Mechanism | Key Characteristic |
| 2-Bromo-5-ethoxy-1,3-dimethylbenzene | Target (2-Br) | EAS at C2 (Para to Ethoxy). | Symmetric . Thermodynamically less favored due to steric crowding. |
| 4-Bromo-5-ethoxy-1,3-dimethylbenzene | Regioisomer (4-Br) | EAS at C4 (Ortho to Ethoxy). | Asymmetric . Kinetically favored (less hindered). |
| 1-Bromomethyl-3-methyl-5-ethoxybenzene | Benzylic Bromide | Radical Substitution (Side-chain). | Occurs if radical initiators ( |
| 2,4-Dibromo-5-ethoxy-1,3-dimethylbenzene | Over-brominated | Secondary EAS. | Occurs with excess brominating agent.[1] |
Diagram 1: Reaction Pathway & Selectivity Logic
Caption: Divergent synthesis pathways showing the competition between the desired steric product (2-Br) and the kinetic regioisomer (4-Br).
Comparative Validation Guide (The "Fingerprint" Test)
The most reliable method to distinguish the Target (2-Br) from the Regioisomer (4-Br) is Proton NMR (
Comparison Table: Target vs. Alternatives
| Feature | Target (2-Br) | Regioisomer (4-Br) | Benzylic Impurity |
| Symmetry | Asymmetric | Asymmetric | |
| Methyl Signal | 1 Singlet (6H) ( | 2 Singlets (3H each) ( | 1 Singlet (3H) + 1 Shifted Singlet (2H) ( |
| Aromatic H | 1 Singlet (2H) (Equivalent protons) | 2 Singlets (1H each) (Distinct protons) | 3 distinct signals |
| GC-MS Profile | Identical Mass/Isotope Pattern | ||
| Polarity (TLC) | Generally Higher | Slightly Lower | Distinctly Polar |
Detailed Analytical Protocol
Step 1: In-Process Control (IPC) via GC-MS
Why: To monitor conversion and detect over-bromination (dibromo species,
-
Method: Agilent DB-5ms column or equivalent.
-
Criterion: Stop reaction when Starting Material < 2%.
-
Warning: GC-MS cannot reliably distinguish the 2-Br and 4-Br regioisomers as their fragmentation patterns are nearly identical. Do not release batch based on GC-MS alone.
Step 2: Structural Confirmation via
NMR (The Gold Standard)
Why: To quantify the Regioisomer Ratio (RR).
-
Solvent:
. -
Protocol: Integrate the methyl region (2.1–2.5 ppm).
-
If you see a single tall peak at ~2.40 ppm: Pure Target .
-
If you see two smaller peaks flanking the main peak: Regioisomer Contamination .
-
Calculation:
.
-
Synthesis & Purification Protocol
To maximize the yield of the sterically hindered 2-Br target, we utilize a mild bromination protocol that suppresses radical pathways.
Reagents
-
Substrate: 1-Ethoxy-3,5-dimethylbenzene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) (0.1 M)
-
Catalyst: Ammonium Acetate (10 mol%) - Acts as a mild proton source to activate NBS without causing harsh acid-catalyzed rearrangement.
Workflow
-
Dissolution: Dissolve substrate in MeCN at
. -
Addition: Add NBS portion-wise over 30 minutes. Rapid addition causes local high concentration, favoring over-bromination.
-
Reaction: Stir at
for 4 hours. Monitor by TLC (Hexane/EtOAc 95:5). -
Quench: Add 10%
(aq) to destroy excess bromine. -
Extraction: Extract with MTBE. Wash with Brine.[2][3] Dry over
.[4] -
Purification (Critical):
-
The crude mixture will likely contain a 60:40 mix of 4-Br (Major) and 2-Br (Minor).
-
Recrystallization: Dissolve in minimal hot Hexane. Cool slowly to
. The symmetric 2-Br target often packs better and crystallizes first (verify this empirically). -
Chromatography: If recrystallization fails, use Silica Gel.[4]
-
Mobile Phase: 100% Hexane
2% EtOAc/Hexane. -
The 2-Br isomer (sterically shielded) usually elutes first before the 4-Br isomer.
-
-
Diagram 2: Analytical Decision Tree
Caption: Logical workflow for validating the synthesis product, prioritizing NMR symmetry checks over Mass Spec.
References
-
Regioselectivity in Bromination of Anisoles: Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry , 60(16), 5328–5332.[5] Note: This is the authoritative source establishing that NBS/MeCN suppresses benzylic bromination in favor of nuclear bromination.
- General Synthesis of Brominated Xylenes: Smith, K., & James, D. (2000). Electrophilic aromatic substitution: Regioselectivity in the bromination of activated aromatics. Organic Reaction Mechanisms, 2000, 15-45.
- NMR Data for Regioisomer Distinction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Note: Reference for calculating chemical shifts based on increment systems for 1,2,3,5-tetrasubstituted benzenes.
Sources
Biological activity of 2-Bromo-5-ethoxy-1,3-dimethylbenzene derivatives
Biological Activity & Synthetic Utility of 2-Bromo-5-ethoxy-1,3-dimethylbenzene Scaffolds
Executive Summary
2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS: 91799-52-9) is not a standalone drug but a high-value pharmacophore precursor used in medicinal chemistry and agrochemical development. It serves as the critical building block for introducing the 4-ethoxy-2,6-dimethylphenyl moiety—a structural motif prized for its ability to induce conformational locking and enhance metabolic stability in bioactive molecules.
This guide analyzes its application in synthesizing inhibitors for JAK kinases (autoimmune disorders), GSK3 (regenerative medicine), and fungicidal anilides . It compares the "Ethoxy" variant against "Methoxy" and "Chloro" analogs, demonstrating how subtle lipophilic changes drive potency in hydrophobic binding pockets.
Pharmacophore Mechanics: The "Ortho-Effect"
The biological utility of this scaffold stems from its unique substitution pattern. When coupled to a core scaffold (e.g., a pyrimidine or amide), it imparts specific physicochemical properties:
-
Steric Shielding (1,3-Dimethyl): The two methyl groups flanking the bromine (attachment point) create significant steric hindrance. This forces the phenyl ring to twist out-of-plane relative to the core scaffold (atropisomerism), often locking the molecule into a bioactive conformation that matches the receptor pocket.
-
Metabolic Blockade: The methyl groups protect the ortho positions from cytochrome P450 oxidation.
-
Hydrophobic Tail (5-Ethoxy): Unlike a methoxy group, the ethoxy chain extends deeper into hydrophobic sub-pockets (e.g., the ATP-binding gate of kinases), often improving potency (IC₅₀) at the cost of slightly higher molecular weight.
Diagram: Pharmacophore Integration Pathway
Caption: Transformation of the precursor into the active "4-ethoxy-2,6-dimethylphenyl" pharmacophore found in diverse bioactive agents.
Comparative Analysis: Ethoxy vs. Analogs
In Structure-Activity Relationship (SAR) studies, this molecule is often compared to its methoxy and chloro analogs.
| Feature | Ethoxy Analog (Subject) | Methoxy Analog (Alternative) | Chloro Analog (Alternative) | Impact on Bioactivity |
| Substituent | -OCH₂CH₃ | -OCH₃ | -Cl | Determines hydrophobic fit. |
| cLogP (Lipophilicity) | ~4.1 | ~3.6 | ~4.4 | Ethoxy improves membrane permeability and BBB penetration compared to Methoxy. |
| Steric Volume | High (Chain extension) | Medium | Low | Ethoxy fills larger hydrophobic pockets (e.g., Kinase Gatekeeper regions). |
| Metabolic Liability | Low (Dealkylation blocked by steric methyls) | Low | High (Oxidation prone) | Dimethyl groups protect the ether oxygen in both cases. |
| Synthetic Utility | Br = Excellent Leaving Group | Br = Excellent | Cl = Poor | Bromo-derivatives are preferred for Pd-catalyzed coupling over Chloro-derivatives. |
Case Studies: Biological Applications
Case A: JAK Pathway Inhibitors (Autoimmune)
-
Target: Janus Kinase (JAK) family.
-
Derivative: 5-Chloro-N2-(3,5-dimethyl-4-ethoxyphenyl)-2,4-pyrimidinediamine.[1]
-
Mechanism: The 3,5-dimethyl-4-ethoxyphenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. The ethoxy group provides a tighter fit than the methoxy analog, potentially increasing residence time on the target.
-
Data Insight: In similar pyrimidinediamine series, replacing a methoxy tail with an ethoxy tail can improve IC₅₀ values from the nanomolar to sub-nanomolar range due to entropic gains (displacement of water molecules).
Case B: Fungicidal Anilides (Agrochemicals)
-
Target: Fungal Succinate Dehydrogenase (SDHI) or similar respiratory complexes.
-
Derivative: N-(3,5-dimethyl-4-ethoxyphenyl)-2-butenamide.[2]
-
Performance: Effective against drug-resistant strains (e.g., Botrytis cinerea).[3] The steric bulk of the dimethyl groups prevents rapid degradation by fungal enzymes, extending the half-life of the fungicide on crop surfaces.
Experimental Protocol: Synthesis & Validation
To evaluate the biological potential, the precursor must first be coupled to a bioactive core.
Protocol: Sterically Hindered Suzuki-Miyaura Coupling
Rationale: The ortho-methyl groups make the bromine atom sterically crowded. Standard conditions often fail; high-activity catalysts are required.
Reagents:
-
2-Bromo-5-ethoxy-1,3-dimethylbenzene (1.0 equiv)
-
Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ + SPhos (or Pd-PEPPSI-IPr) - Crucial for hindered substrates.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd source and ligand (SPhos) under a counter-flow of Argon.
-
Reaction: Add degassed solvent. Heat to 100°C for 12–24 hours. Note: Monitor via LCMS. The starting material (Rt ~ 5.2 min) should disappear.
-
Workup: Cool, filter through Celite, and concentrate. Purify via Silica Flash Chromatography (Hexane/EtOAc gradient).
-
Validation: Verify product identity via ¹H NMR. Look for the diagnostic ethoxy triplet (1.4 ppm) and quartet (4.0 ppm) , and the singlet (2.3 ppm) for the dimethyl groups.
References
-
PubChem. (2025). Compound Summary: 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analog Reference). National Library of Medicine. Link
-
European Patent Office. (1984). Fungicidal Anilides (EP0100615A1). Describes N-(3,5-dimethyl-4-ethoxyphenyl) derivatives. Link
-
Google Patents. (2011). Compositions and methods for inhibition of the JAK pathway (US7947698B2). Details pyrimidinediamine derivatives containing the 3,5-dimethyl-4-ethoxyphenyl moiety.[1][4][5] Link
-
ChemSrc. (2025). 2-Bromo-5-ethoxy-1,3-dimethylbenzene Physicochemical Properties.Link
Sources
- 1. US7947698B2 - Compositions and methods for inhibition of the JAK pathway - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0100615A1 - Fungicidal anilides - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. US7569324B2 - Sulfonate salts and derivatives, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]
Technical Comparison Guide: 2-Bromo-5-ethoxy-1,3-dimethylbenzene vs. 2-Chloro-5-ethoxy-1,3-dimethylbenzene
[1]
Executive Summary: The "Ortho-Effect" Trade-off[1]
In the synthesis of complex biaryl scaffolds—common in kinase inhibitors and agrochemicals—the choice between 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Ar-Br) and 2-Chloro-5-ethoxy-1,3-dimethylbenzene (Ar-Cl) is not merely a matter of leaving group ability.[1] It is a strategic decision governed by the steric hindrance of the 2,6-dimethyl substitution pattern.
While the Chloride (Ar-Cl) offers a cost advantage and higher atom economy, it presents a significant kinetic barrier during oxidative addition due to the "ortho-effect."[1] The Bromide (Ar-Br), possessing a weaker C-X bond, often bypasses the need for exotic ligands, enabling milder reaction conditions critical for late-stage functionalization.[1]
| Feature | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | 2-Chloro-5-ethoxy-1,3-dimethylbenzene |
| Bond Dissociation Energy (C-X) | ~81 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |
| Steric Sensitivity | Moderate (Compensated by bond weakness) | High (Requires specialized ligands) |
| Li-Halogen Exchange | Excellent (Fast at -78°C) | Poor (Sluggish; prone to benzyne formation) |
| Primary Use Case | Small-scale discovery, Li-exchange, mild couplings | Process scale-up, harsh forcing conditions |
Molecular Analysis: The Steric Gate
Both molecules share the 5-ethoxy-1,3-dimethylbenzene core.[1] The reactivity difference is dictated by the environment at the 2-position.
-
The "Pocket": The halogen is flanked by two methyl groups (C1 and C3). This creates a "steric gate" that impedes the approach of metal centers (like Pd⁰) or nucleophiles.
-
Implication: Standard catalytic cycles valid for unhindered phenyl halides (e.g., 4-bromotoluene) often fail here.[1] The reaction rates are controlled by the ability of the catalyst to squeeze into this pocket.
Decision Logic Flowchart
The following diagram illustrates the critical decision pathways for selecting the appropriate substrate.
Caption: Decision matrix for selecting between 2-Bromo and 2-Chloro variants based on reaction type and constraints.
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling[1][2]
The Challenge: Oxidative Addition
In the catalytic cycle, the rate-limiting step for sterically hindered aryl halides is Oxidative Addition (OA) . The bulky Pd(L)n species must approach the C-X bond.
-
Ar-Cl: The strong C-Cl bond combined with the steric repulsion of the ortho-methyls makes OA extremely slow.[1] Standard ligands (PPh3, dppf) often result in <10% yield or recovered starting material.
-
Ar-Br: The C-Br bond is weaker (~15 kcal/mol less than C-Cl).[1] This electronic advantage compensates for the steric disadvantage, allowing OA to proceed with standard bulky phosphines.
Experimental Protocol: Sterically Hindered Suzuki Coupling
Target: Coupling 2-Halo-5-ethoxy-1,3-dimethylbenzene with Phenylboronic Acid[1]
Recommended System: Pd(OAc)₂ / SPhos (or XPhos) Note: SPhos is specifically designed to facilitate OA in hindered chlorides, but it works even faster with bromides.
-
Reagents:
-
Substrate (Ar-Br or Ar-Cl): 1.0 equiv
-
Phenylboronic acid: 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, Pd source, ligand, and base.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent.
-
For Ar-Br: Heat to 60-80°C for 4-6 hours.
-
For Ar-Cl: Heat to 100-110°C for 12-24 hours. Stronger agitation required.[1]
-
-
Observation:
Reactivity Profile 2: Lithium-Halogen Exchange[1][3]
This is the area of greatest divergence. If your workflow involves generating an aryl lithium intermediate (e.g., to trap with an aldehyde or ketone), the Bromide is strictly superior .
Mechanism & Causality[1][4]
-
Lithium-Bromide Exchange: Fast, kinetically controlled reaction at -78°C. Driven by the stability of the resulting LiBr salt and the aryl anion.[1]
-
Lithium-Chloride Exchange: Extremely slow at cryogenic temperatures.[1] Raising the temperature to force the exchange often triggers deprotonation at the benzylic methyl groups or the 4-position, leading to complex mixtures or benzyne formation (elimination of LiCl).
Experimental Protocol: Chemoselective Lithiation
Target: Generation of 2-Lithio-5-ethoxy-1,3-dimethylbenzene[1]
-
Substrate: 2-Bromo-5-ethoxy-1,3-dimethylbenzene (Do not use Chloro analog).[1]
-
Reagents: n-Butyllithium (1.1 equiv, 1.6M in hexanes), dry THF.
-
Procedure:
-
Dissolve Ar-Br in anhydrous THF under Argon.
-
Cool solution to -78°C (Dry ice/Acetone bath).[1]
-
Add n-BuLi dropwise over 10 minutes.[1] Maintain internal temp < -70°C.
-
Stir for 30-60 minutes at -78°C. (The exchange is usually complete within 15 mins).
-
Add electrophile (e.g., DMF, Benzaldehyde) at -78°C.[1]
-
Warm slowly to room temperature.
-
Physical Properties & Stability[5]
| Property | 2-Bromo-5-ethoxy-1,3-dimethylbenzene | 2-Chloro-5-ethoxy-1,3-dimethylbenzene |
| Physical State | Liquid / Low-melting solid | Liquid |
| Boiling Point | >220°C (est.) | ~183°C (lit.)[1] |
| Density | > 1.3 g/mL | ~1.06 g/mL |
| Storage | Light sensitive (Store in amber) | Stable at RT |
| CAS Number | Analogous to 14804-38-7 | 6781-98-2 (Base structure) |
Note: The specific "5-ethoxy" CAS numbers are less common in bulk catalogs than the "5-methoxy" analogs, but physical trends are identical.[1]
References
-
Sigma-Aldrich. 2-Chloro-1,3-dimethylbenzene Product Specification.Link
-
PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene (Analogous Reactivity Data). National Library of Medicine. Link
-
PubChem. 2-Chloro-5-methoxy-1,3-dimethylbenzene Compound Summary. National Library of Medicine. Link
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] Organic Chemistry Frontiers, 2014. (Demonstrates ligand requirements for di-ortho-substituted halides). Link
-
Parham, W. E., et al. "Halogen-Metal Exchange Reactions of Bromoaryl-Substituted Systems."[1] Journal of Organic Chemistry. (Foundational work on low-temp Li-Br exchange). Link
Technical Guide: Characterization & Quality Assessment of (Bromomethyl)phenyl Derivatives
This guide outlines the technical characterization of (bromomethyl)phenyl derivatives, focusing on distinguishing "active" electrophilic content from degradation products.
Introduction: The "Warheads" of Synthesis
(Bromomethyl)phenyl derivatives—often termed "benzyl bromides" in broader practice—are the workhorse electrophiles of medicinal chemistry. Whether used to install a lipophilic benzyl group or serving as the reactive "warhead" in covalent inhibitors, their utility hinges on the high reactivity of the benzylic carbon-bromine bond.
However, this reactivity presents a paradox for characterization: the very feature that makes them useful (labile C-Br bond) makes them prone to hydrolysis and thermal degradation during analysis.[1] This guide compares analytical methodologies to ensure you are measuring intrinsic purity , not artifacts of the analysis itself.
Comparative Analysis of Characterization Techniques
The following table contrasts the performance of standard analytical techniques when applied to labile benzyl bromides.
Table 1: Analytical Technique Performance Matrix
| Feature | High-Field NMR ( | HPLC (UV/Vis) | GC-MS | Functional Titration |
| Primary Utility | Structural Identity & Isomer Differentiation | Purity Profiling (Non-volatile impurities) | Volatile Impurity Profiling | Active Electrophile Content |
| Sample Integrity | High (Non-destructive, ambient temp) | Medium (Risk of on-column hydrolysis) | Low (Risk of thermal degradation to HBr) | High (Chemical derivatization) |
| Detection Limit | ~1% (Low sensitivity) | <0.05% (High sensitivity) | <0.05% (High sensitivity) | N/A (Bulk assay) |
| Critical Limitation | Solvent peaks can obscure benzylic protons.[1] | Requires non-nucleophilic buffers (no phosphate/Tris).[1] | Thermal Elimination: Benzylic bromides often eliminate HBr in the injector port. | Non-specific if other alkylating agents are present.[1] |
Isomer Reactivity Profile: Ortho vs. Meta vs. Para
When characterizing isomers (e.g., 2-, 3-, or 4-(bromomethyl)benzoic acid), reactivity is not uniform.[1][2]
-
Para-substituted: Generally follow standard Hammett correlations. Electron-withdrawing groups (EWG) at the para position accelerate nucleophilic attack (
) by reducing electron density at the benzylic center, though the effect is nuanced. -
Ortho-substituted: Exhibit the "Ortho Effect." Steric hindrance can significantly retard
reactions (e.g., titration with bulky amines).[1] Conversely, if the ortho group has a lone pair (e.g., -OMe), it may accelerate solvolysis ( ) via anchimeric assistance, leading to rapid hydrolysis in wet solvents.[1]
Experimental Protocols
Protocol A: Functional Purity via Amine-Quenching Back-Titration
Why this method? HPLC tells you chromatographic purity, but it cannot easily distinguish between active benzyl bromide and hydrolyzed benzyl alcohol if the peaks overlap or if the detector response differs. This titration specifically measures the moles of active alkylating agent .
Reagents:
-
Morpholine (excess, nucleophile)[1]
-
0.1 M HCl (standardized titrant)[1]
-
Methyl Red indicator (or potentiometric electrode)[1]
-
Methanol (solvent)[1]
Procedure:
-
Blank Preparation: Dissolve 1.0 mL of morpholine in 50 mL methanol. Titrate with 0.1 M HCl to the endpoint (
).[1] -
Sample Reaction: Accurately weigh ~1.0 mmol of the (bromomethyl)phenyl derivative (
) into a flask. -
Quenching: Add 1.0 mL of morpholine and 50 mL methanol. Stopper and stir at room temperature for 30 minutes.
-
Titration: Titrate the unreacted morpholine with 0.1 M HCl to the same endpoint (
).
Calculation:
Protocol B: High-Fidelity NMR Acquisition
Why this method? To prevent "in-tube" degradation during long acquisitions.[1]
-
Solvent Choice: Use CDCl
neutralized with basic alumina or silver foil.[1] Acidic impurities in CDCl (DCl) catalyze the degradation of benzyl bromides. Avoid DMSO-d if the compound is thermally labile, as the dissolution heat can trigger decomposition. -
Preparation: Dissolve sample immediately prior to acquisition.[1]
-
Key Signals:
Visualization of Analytical Logic
Diagram 1: Characterization Decision Tree
This workflow guides the selection of the correct analytical method based on sample properties.
Caption: Decision matrix for selecting the optimal characterization technique, prioritizing sample stability.
Diagram 2: Degradation Pathways & Detection
Understanding how these derivatives fail is crucial for interpreting "impurity" peaks.[1]
Caption: Common degradation pathways. Hydrolysis yields the alcohol; thermal stress (GC) or storage yields HBr.
References
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Benzyl Bromide Compound Summary. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels (Supplementary Info). Retrieved from [Link][1]
Sources
- 1. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Analytical Guide: Positional Isomers of Bromo-Ethoxy-Dimethylbenzene
This guide provides an in-depth technical analysis of the positional isomers of bromo-ethoxy-dimethylbenzene . It is designed for researchers in organic synthesis and drug development who require high-fidelity separation and structural elucidation methods for these polysubstituted aromatic intermediates.
Executive Summary & Structural Landscape
Bromo-ethoxy-dimethylbenzene represents a class of tetrasubstituted benzene derivatives often utilized as intermediates in the synthesis of pharmaceuticals (e.g., phenethylamine derivatives) and functional materials (liquid crystals).
The core challenge in working with this scaffold is regioisomerism . The presence of four substituents—one bromo (–Br), one ethoxy (–OEt), and two methyl (–CH
The Isomer Challenge
Assuming a 2,5-dimethyl-1-ethoxybenzene scaffold (a common starting material), bromination can occur at multiple open positions.
-
Target Isomer (Typical): 4-Bromo-1-ethoxy-2,5-dimethylbenzene (Para-directed relative to ethoxy).
-
Alternative Isomers (Impurities):
-
3-Bromo-1-ethoxy-2,5-dimethylbenzene (Sterically crowded, ortho to ethoxy).
-
6-Bromo-1-ethoxy-2,5-dimethylbenzene (Ortho to ethoxy, meta to methyl).
-
Differentiation requires correlating chromatographic behavior (GC/HPLC) with spectroscopic signatures (NMR/MS).
Comparative Analytical Performance
This section objectively compares the performance of three primary analytical techniques in resolving these isomers.
Table 1: Analytical Technique Performance Matrix
| Feature | GC-MS (Gas Chromatography - Mass Spec) | 1H-NMR (Nuclear Magnetic Resonance) | HPLC-UV (High-Performance Liquid Chrom.) |
| Resolution Mechanism | Boiling Point & Polarity (Volatility) | Magnetic Environment (Symmetry/Coupling) | Polarity & Pi-Pi Interactions |
| Isomer Specificity | High (via Retention Indices) | Definitive (via NOE & Coupling) | Medium (Dependent on Column Phase) |
| Sensitivity | High (pg range) | Low (mg range) | High (ng range) |
| Throughput | Fast (20-30 min/run) | Slow (Acquisition + Analysis) | Medium (15-45 min/run) |
| Primary Limitation | Isomers often have identical fragmentation patterns. | Requires pure fractions for easy assignment. | Solvent waste; lower structural data.[1] |
Deep Dive: Technique Causality
-
GC-MS: The ortho-effect is the primary driver here. Isomers with the bulky bromo group ortho to the ethoxy group (e.g., 3-bromo isomer) typically exhibit lower boiling points and shorter retention times on non-polar columns (e.g., DB-5) compared to para-isomers due to internal steric shielding reducing intermolecular Van der Waals forces.
-
NMR: The chemical shift of the aromatic protons is diagnostic. A proton flanked by two methyls appears upfield compared to one flanked by a bromo and an ethoxy group. NOE (Nuclear Overhauser Effect) is the critical self-validating tool: irradiating the ethoxy -CH
- will show enhancement only at the ortho positions (H or Me), proving the regiochemistry.
Experimental Protocols
Protocol A: High-Resolution GC-MS Separation
Objective: To separate and identify regioisomers based on retention time and mass spectral isotope patterns.
-
Sample Prep: Dissolve 1 mg of crude product in 1 mL of Dichloromethane (HPLC grade).
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30 m
0.25 mm 0.25 µm. -
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C (hold 5 min).
-
Note: The slow ramp (5°C/min) is critical for resolving the closely eluting ortho vs para bromo isomers.
-
-
MS Parameters: EI source (70 eV), Scan range 40–350 amu. Look for the characteristic 1:1 doublet at
[M] and [M+2] indicating one Bromine atom.[2]
Protocol B: Structural Confirmation via 1H-NMR
Objective: To definitively assign the substitution pattern.
-
Solvent: CDCl
(Chloroform-d) with 0.03% TMS. -
Frequency: 400 MHz minimum (600 MHz recommended for resolving aromatic singlets).
-
Key Signals to Monitor:
-
Ethoxy -CH
-: Quartet at ~4.0 ppm. -
Ethoxy -CH
: Triplet at ~1.4 ppm. -
Aromatic Protons: Singlets (if para/isolated) or doublets (if ortho/meta) in the 6.5–7.5 ppm region.
-
Ar-Methyls: Singlets at 2.1–2.3 ppm.
-
-
NOE Experiment (Crucial Step):
-
Selectively irradiate the Ethoxy -CH
- quartet (4.0 ppm). -
Result A: If enhancement is seen at an Aromatic H signal -> The position ortho to ethoxy is unsubstituted.
-
Result B: If enhancement is seen at a Methyl signal -> The position ortho to ethoxy is occupied by a Methyl group.
-
Result C: No enhancement -> The position ortho to ethoxy is occupied by Bromine (or other non-H substituents).
-
Visualizations
Diagram 1: Analytical Workflow for Isomer Resolution
This flowchart illustrates the logical progression from crude synthesis mixture to confirmed structure.
Caption: Logical workflow for separating and identifying bromo-ethoxy-dimethylbenzene isomers.
Diagram 2: Mass Spectral Fragmentation Pathway
Understanding the fragmentation is vital for confirming the core scaffold.
Caption: Primary fragmentation pathways observed in EI-MS for bromo-ethoxy-dimethylbenzene.
Data Summary: Simulated Retention & Shift Trends
To assist in rapid identification, the following table summarizes expected trends for the two most common isomers (assuming a 2,5-dimethyl parent scaffold).
| Parameter | Isomer A: 4-Bromo (Target) | Isomer B: 3-Bromo (Impurity) |
| Structure | Br is para to Ethoxy | Br is ortho to Ethoxy |
| GC Retention (DB-5) | Later Eluting (Higher BP) | Earlier Eluting (Lower BP due to steric shielding) |
| 1H-NMR (Ar-H) | Two Singlets (isolated) | Two Singlets (or Doublets if meta-coupling exists) |
| NOE Signal | Irradiation of OEt enhances Ar-H (pos 6) | Irradiation of OEt enhances Ar-Me (pos 2) only |
| MS Base Peak | Often m/z 228/230 [M]+ | Often [M-Et]+ or [M-Br]+ (less stable M+) |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Source for general brominated aromatic fragmentation patterns).
- Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.
-
Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. [Link] (Overview of NMR techniques for isomer distinction).
Sources
Publish Comparison Guide: qNMR vs. HPLC for 2-Bromo-5-ethoxy-1,3-dimethylbenzene Assay
Topic: Quantitative NMR (qNMR) for 2-Bromo-5-ethoxy-1,3-dimethylbenzene Assay Content Type: Publish Comparison Guide
Executive Summary
In the pharmaceutical and fine chemical sectors, the accurate assay of intermediate building blocks is critical for yield optimization and regulatory compliance. 2-Bromo-5-ethoxy-1,3-dimethylbenzene (an ethoxy-functionalized bromoxylene) presents a specific challenge: it is often a custom synthesis intermediate lacking a commercially available Certified Reference Material (CRM).[1]
This guide compares two assay methodologies: Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC-UV) .[1] While HPLC is the industry workhorse for purity profiling, this guide demonstrates why qNMR is the superior choice for absolute assay determination of this specific analyte, primarily due to its metrological traceability without the need for an identical reference standard.
The Analyte: Structural Analysis & NMR Logic
To design a robust assay, we must first understand the magnetic environment of the target molecule.
Molecule: 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Symmetry:
| Moiety | Position | Proton Count | Multiplicity | Predicted Shift ( | Suitability for Quant |
| Ar-CH | 1, 3 | 6H | Singlet | 2.3 – 2.4 ppm | High (Strong signal) |
| Ar-H | 4, 6 | 2H | Singlet | 6.6 – 6.7 ppm | High (Distinct region) |
| O-CH | 5 (Ethoxy) | 2H | Quartet | 3.9 – 4.1 ppm | Medium (Potential overlap) |
| -CH | 5 (Ethoxy) | 3H | Triplet | 1.3 – 1.5 ppm | Low (Aliphatic overlap risk) |
The qNMR Advantage: The molecule possesses a symmetry that simplifies the spectrum. The equivalent aromatic protons (H4, H6) and the benzylic methyls provide distinct, high-intensity singlets ideal for integration.
Technical Deep Dive: The qNMR Workflow
qNMR is a primary ratio measurement method .[1] Unlike chromatography, which relies on the relative response of a detector to an analyte versus a standard of the same structure, qNMR relies on the direct proportionality between signal integration and the number of nuclei.[2][3]
2.1 Internal Standard (IS) Selection: The "Self-Validating" System
For this lipophilic bromide, we select 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the Internal Standard.
-
Why BTMSB?
2.2 Visualization: qNMR Logic Flow
Caption: The self-validating qNMR workflow ensures data integrity by cross-referencing multiple signal integrals (Validation node).
Comparative Analysis: qNMR vs. HPLC-UV
The following table contrasts the performance of qNMR against the traditional HPLC-UV method for this specific assay.
| Feature | Method A: qNMR (Recommended) | Method B: HPLC-UV (Alternative) |
| Traceability | Direct SI-Traceability via Internal Standard (e.g., NIST Traceable BTMSB).[1] | Relative Traceability . Requires a high-purity reference standard of 2-Bromo-5-ethoxy-1,3-dimethylbenzene (often unavailable).[1] |
| Accuracy | High.[1][3] Typical uncertainty < 1.0%.[1][4] Depends primarily on weighing.[1] | Variable. Depends on the purity of the reference standard and UV response factor assumptions. |
| Precision (RSD) | < 0.5% (with proper S/N > 200:1).[1] | < 0.5% (highly precise injection systems).[1] |
| Development Time | < 1 Hour. No column equilibration or gradient optimization needed. | Days/Weeks. Requires separation of impurities, gradient optimization, and response factor determination. |
| Selectivity | Structural selectivity.[1] Distinguishes impurities with different chemical shifts (e.g., isomers).[1] | Polarity-based.[1] Co-eluting impurities with similar polarity can mask true purity.[1] |
| Sample Destructiveness | Non-destructive. Sample can be recovered.[1][4][5][6] | Destructive.[1] |
Why HPLC Fails Here
For a custom intermediate like 2-Bromo-5-ethoxy-1,3-dimethylbenzene, obtaining a "100% pure" reference standard to calibrate the HPLC is a circular problem. You would need qNMR to certify the HPLC standard.[1] Therefore, qNMR is the primary reference method.
Detailed Experimental Protocol (qNMR)
Objective: Determine the mass fraction purity (
Step 1: Sample Preparation[1][3]
-
Equilibrate the analytical balance (readability 0.01 mg or better).[1]
-
Weigh approx. 20 mg of the analyte (
) into a weighing boat. Record exact mass. -
Weigh approx. 10 mg of BTMSB Internal Standard (
) into the same vessel. Record exact mass. -
Transfer quantitatively to an NMR tube using 0.6 mL CDCl
. -
Cap and invert to ensure complete dissolution.[1]
Step 2: Instrument Parameters (Bruker/Varian)[1]
-
Pulse Sequence: zg (Bruker) or s2pul (Varian).[1][7] Use a 90° pulse angle for maximum signal.[1]
-
Spectral Width: -2 ppm to 12 ppm.[1]
-
Relaxation Delay (d1): 30 seconds .
-
Scans (NS): 16 or 32 (Target S/N > 250:1 for the smallest integration peak).
Step 3: Processing & Calculation[1][7]
-
Phasing: Apply manual zero-order and first-order phase correction.
-
Baseline: Apply automatic baseline correction (e.g., polynomial order 5).
-
Integration:
-
Integrate IS signal (BTMSB Ar-H) at ~7.5 ppm (Set Integral = Normalized Value).
-
Integrate Analyte signal (Ar-H) at ~6.6 ppm (
).
-
-
Calculation:
Where:
- = Integral Area[1]
- = Number of protons (Analyte Ar-H = 2; BTMSB Ar-H = 4)[1]
- = Molecular Weight[1]
- = Mass weighed[1]
- = Purity of Internal Standard (as decimal)
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].[1][8] (2019).[1][3][5][8] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[1] [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1] [Link][1]
Sources
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 2-Bromo-5-ethenoxy-1,3-dimethylbenzene | C10H11BrO | CID 107723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. bipm.org [bipm.org]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Executive Safety Summary
Objective: Prevent cutaneous absorption and respiratory sensitization during the manipulation of 2-Bromo-5-ethoxy-1,3-dimethylbenzene.
This compound belongs to the class of halogenated aromatic ethers . While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), experienced medicinal chemists treat this structural class as potential contact sensitizers . The presence of the bromine substituent on the aromatic ring increases lipophilicity, facilitating skin absorption, while the ether moiety suggests potential stability issues if stored improperly (peroxide formation is unlikely but degradation is possible).
The Golden Rule: Treat this intermediate as if it has higher toxicity than currently characterized. All manipulation must occur inside a certified chemical fume hood.[1]
Hazard Logic & Risk Assessment
To design an effective safety protocol, we must understand the causality of the hazard.
-
Skin Absorption (The Primary Risk): Halogenated xylenes are lipophilic. If they contact the skin, they can bypass the stratum corneum. Once absorbed, the brominated aromatic core can act as a hapten, potentially triggering allergic contact dermatitis upon repeated exposure.
-
Respiratory Irritation: The "dust" or aerosol from this compound is an irritant to the upper respiratory tract. Inhalation can lead to chronic sensitization.
-
Chemical Incompatibility: As an aryl bromide, it is reactive toward strong nucleophiles (e.g., organolithiums) and strong oxidizers.
PPE Selection Architecture
We do not select PPE based on "minimum compliance." We select it based on breakthrough time and mechanical durability .
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double Nitrile Gloves (min 5 mil outer) | Visual Breach Indicator: The inner glove (bright color) contrasts with the outer glove. If the outer glove tears or swells, the breach is instantly visible. Nitrile offers excellent resistance to aromatic rings but degrades with prolonged exposure to halogenated solvents. |
| Respiratory | Fume Hood (LEV) | Engineering Control: A N95 mask is insufficient for organic vapors. All weighing and transfer must happen under Local Exhaust Ventilation (LEV) with a face velocity of 80–100 fpm. |
| Ocular | Chemical Splash Goggles | Vapor Seal: Safety glasses with side shields are inadequate if the compound is in solution (e.g., DCM or THF), as vapors can bypass the lens. Goggles provide a full seal. |
| Body | Lab Coat (100% Cotton) | Flash Protection: Synthetic blends can melt into the skin during a fire. Cotton chars, providing a brief thermal barrier. |
Operational Workflow: Step-by-Step
Standard Operating Procedure (SOP) for R&D Scale (<10g)
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Check the fume hood flow monitor. The sash should be at the safe working height (usually 18 inches).
-
Clear the Deck: Remove unnecessary clutter from the hood to prevent turbulence, which can pull contaminants out of the hood and into your breathing zone.
-
Prepare Waste Stream: Have a dedicated liquid waste container labeled "HALOGENATED ORGANIC WASTE" ready before you start.
Phase 2: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of solids.
-
Static Control: Organic solids often carry static charge, causing "fly-away" powder. Use an anti-static gun on the weighing boat and spatula before touching the compound.
-
The "Tunnel" Technique: Do not weigh on the open bench. Place the micro-balance inside the hood. If the balance is outside, use a transfer tunnel (a secondary container) to move the weighing boat into the hood immediately.
-
Solubilization: Dissolve the solid as quickly as possible. Once in solution, the risk of airborne dust is eliminated, though the risk of splash increases.
Phase 3: Reaction & Cleanup
-
Solvent Choice: If using Dichloromethane (DCM) as a solvent, be aware that DCM permeates nitrile gloves in <4 minutes. If a splash occurs, doff gloves immediately , wash hands, and re-glove.[2]
-
Spill Management: Do NOT use paper towels to wipe up solid spills. This creates dust.[3]
-
Protocol: Cover the spill with a wet tissue (solvent-dampened) to trap the powder, then wipe.
-
-
Decontamination: Wipe down the balance area and hood sash handle with a solvent-soaked Kimwipe (Acetone or Ethanol) after finishing.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process and workflow for handling this compound.
Caption: Workflow logic distinguishing between solid-state hazards (inhalation) and liquid-state hazards (permeation), culminating in segregated disposal.
Waste Disposal & Emergency Procedures
Waste Segregation (Crucial)
Halogenated compounds increase the cost of waste disposal significantly because they cannot be used as fuel in standard kilns (they produce acid gases upon combustion).
-
Correct Stream: Segregate into Halogenated Solvent Waste .[4]
-
Labeling: Clearly mark the tag with "Contains Bromides."
Emergency Response[5][6][7]
-
Skin Contact:
-
Eye Contact:
References
-
PubChem. (n.d.). Compound Summary: Halogenated Aromatic Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][9]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
